GLPG2737
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
CAS 编号 |
2093974-63-9 |
|---|---|
分子式 |
C30H40FN7O4S |
分子量 |
613.7 g/mol |
IUPAC 名称 |
3-cyclobutyl-N-(dimethylsulfamoyl)-1-(4-fluorophenyl)-4-[4-(4-methoxypiperidin-1-yl)piperidin-1-yl]pyrazolo[5,4-b]pyridine-6-carboxamide |
InChI |
InChI=1S/C30H40FN7O4S/c1-35(2)43(40,41)34-30(39)25-19-26(37-15-11-22(12-16-37)36-17-13-24(42-3)14-18-36)27-28(20-5-4-6-20)33-38(29(27)32-25)23-9-7-21(31)8-10-23/h7-10,19-20,22,24H,4-6,11-18H2,1-3H3,(H,34,39) |
InChI 键 |
JPIAJLPRTOWAEC-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
The Role of GLPG2737 in F508del CFTR Protein Folding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of GLPG2737, a novel cystic fibrosis transmembrane conductance regulator (CFTR) corrector. It details the molecule's mechanism of action, its impact on the folding and trafficking of the F508del CFTR protein, and the experimental methodologies used to characterize its efficacy.
Introduction to F508del CFTR and the Role of Correctors
Cystic fibrosis (CF) is a genetic disorder caused by mutations in the CFTR gene. The most common mutation, F508del, results in the deletion of a phenylalanine residue at position 508. This leads to misfolding of the CFTR protein, its retention in the endoplasmic reticulum (ER), and subsequent degradation, preventing it from reaching the cell membrane to function as a chloride channel.[1][2] CFTR modulators, such as correctors and potentiators, aim to restore the function of this faulty protein.[3] Correctors are small molecules designed to rescue the F508del-CFTR protein from its misfolded state, facilitating its trafficking to the cell surface.[4][5]
This compound (also known as ABBV-2737) is a novel CFTR corrector that has demonstrated a distinct mechanism of action compared to earlier correctors like lumacaftor (VX-809).[1][6] It is classified as a Type 2, or co-corrector, and shows synergistic effects when used in combination with other CFTR modulators.[3][4][5]
Mechanism of Action of this compound
This compound modulates the folding and trafficking of the F508del CFTR protein, leading to an increased presence of the mature, complex-glycosylated form (Band C) of the protein at the cell surface.[1][6] This indicates a partial rescue of the F508del folding defect.[1][6] Its mechanism is complementary to that of other correctors like VX-809 and GLPG2222, as well as NBD1-stabilizing compounds.[1][6] This complementary action allows for an additive or synergistic increase in F508del CFTR function when used in combination therapies.[1][7]
Interestingly, while developed as a corrector for F508del CFTR, this compound has also been shown to inhibit the channel activity of wild-type CFTR.[8]
Below is a diagram illustrating the proposed mechanism of action for this compound in the context of F508del CFTR processing.
References
- 1. Frontiers | Identification of GLPG/ABBV-2737, a Novel Class of Corrector, Which Exerts Functional Synergy With Other CFTR Modulators [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of this compound, a Potent Type 2 Corrector of CFTR for the Treatment of Cystic Fibrosis in Combination with a Potentiator and a Type 1 Co-corrector - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of GLPG/ABBV-2737, a Novel Class of Corrector, Which Exerts Functional Synergy With Other CFTR Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | CFTR Rescue in Intestinal Organoids with GLPG/ABBV-2737, ABBV/GLPG-2222 and ABBV/GLPG-2451 Triple Therapy [frontiersin.org]
- 8. This compound, a CFTR Inhibitor, Prevents Cyst Growth in Preclinical Models of Autosomal Dominant Polycystic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Data Review of GLPG2737: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GLPG2737 is a small molecule that has been investigated for its therapeutic potential in two distinct genetic disorders: cystic fibrosis (CF) and autosomal dominant polycystic kidney disease (ADPKD). In the context of CF, this compound acts as a corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, specifically targeting the F508del mutation. This mutation leads to misfolding and impaired trafficking of the CFTR protein.[1][2][3][4][5] Conversely, in ADPKD, this compound functions as an inhibitor of the wild-type CFTR channel, which plays a role in cyst fluid secretion and enlargement.[6][7][8][9][10][11][12][13] This dual mechanism of action highlights the compound's multifaceted pharmacological profile. This technical guide provides a comprehensive review of the preclinical data for this compound, focusing on its efficacy in various in vitro, ex vivo, and in vivo models of ADPKD and its corrector activity in CF models.
Data Presentation
In Vitro and Ex Vivo Efficacy in ADPKD Models
| Assay Type | Cell/Tissue Model | Endpoint Measured | This compound Concentration | Result | Citation |
| Chloride Flux Assay | Mouse Kidney Inner Medullary Collecting Duct (mIMCD-3) cells | Inhibition of CFTR activity (IC50) | 2.41 µM | 50% inhibition of chloride flux | [6][8][10][11][12] |
| 3D Cyst Growth Assay | Wild-type mIMCD-3 cells | Inhibition of cyst growth (IC50) | 2.36 µM | 50% inhibition of cyst growth | [6][8][10][11][12] |
| 3D Cyst Growth Assay | Pkd1 knockout mIMCD-3 cells | Inhibition of cyst growth (IC50) | 2.5 µM | 50% inhibition of cyst growth | [6][8][10][11][12] |
| Forskolin-Induced Cyst Growth | Human ADPKD kidney cells | Prevention of cyst growth | 10 µM | 40% prevention of cyst growth | [6][8][10][11] |
| Metanephric Organ Culture (MOC) | Embryonic mouse kidneys | Inhibition of cyst growth | 10 µM | 67% decrease in cyst area, 46% decrease in number of cysts per area after 6 days | [6][8][10][11] |
In Vivo Efficacy in ADPKD Mouse Models
| Mouse Model | Treatment Group | Key Parameters Measured | Outcome | Citation |
| Pkd1 kidney-specific knockout | This compound | Projected cyst volume | Improved | [6][11] |
| Pkd1RC/RC | This compound | Projected cyst volume, Total kidney volume (normalized to tibia length - LnTKV), Blood Urea Nitrogen (BUN) | Improved | [6][8][10][11][12] |
| Pkd1RC/RC | Tolvaptan | Projected cyst volume, LnTKV, Fibrosis | Improved LnTKV and fibrosis, but did not lower BUN at sacrifice | [6][8][10][11][12] |
| Pkd1RC/RC | This compound + Tolvaptan | Projected cyst volume, LnTKV, BUN, Fibrosis, Kidney cAMP content | Reduced all measured parameters | [6][8][10][11][12] |
In Vitro Efficacy in CF Models
| Assay Type | Cell Model | Endpoint Measured | This compound Concentration | Result | Citation |
| Cell Surface Expression (CSE-HRP) Assay | Lung epithelial cell line with F508del-CFTR | Rescue of F508del-CFTR to cell surface | Not specified | 264% rescue compared to VX809 (100%) | [14] |
| Cell Surface Expression (CSE-MEM) Assay | Lung epithelial cell line with F508del-CFTR | Rescue of F508del-CFTR to cell surface | Not specified | 197% rescue compared to VX809 (100%) | [14] |
| Functional Assay (TECC) | Human Bronchial Epithelial (HBE) cells (F508del/F508del) | Increase in CFTR-mediated chloride current | In combination with a potentiator and C1 corrector | Eightfold increase in CFTR activity | [5] |
Experimental Protocols
Yellow Fluorescent Protein (YFP) Halide Assay for CFTR Activity
This assay is a cell-based method used to measure the halide transport function of the CFTR protein.[1][2][7][15] Cells are co-transfected to express both the CFTR protein and a halide-sensitive variant of yellow fluorescent protein (YFP-H148Q/I152L). The fluorescence of this YFP variant is quenched by the presence of halide ions, particularly iodide.
Protocol Outline:
-
Cell Culture: Cells (e.g., mIMCD-3 or CFBE41o-) are seeded in multi-well plates and transfected with plasmids encoding both CFTR and the halide-sensitive YFP.
-
Compound Incubation: Cells are incubated with this compound or a vehicle control for a specified period (e.g., 24 hours) to allow for the correction of F508del-CFTR in CF models.
-
Assay Procedure:
-
The cell culture medium is replaced with a chloride-containing buffer.
-
Baseline YFP fluorescence is measured using a fluorescence plate reader.
-
The chloride-containing buffer is replaced with an iodide-containing buffer.
-
CFTR is activated by adding a cAMP agonist, such as forskolin.
-
The rate of YFP fluorescence quenching is measured over time as iodide enters the cells through the activated CFTR channels.
-
-
Data Analysis: The rate of fluorescence quenching is proportional to the CFTR-mediated halide transport activity. The IC50 for inhibitors or EC50 for activators can be calculated from dose-response curves.
3D Cyst Growth Assay
This in vitro assay models the formation and growth of cysts, a hallmark of ADPKD.[16][17][18][19][20] Epithelial cells, such as mIMCD-3 or primary human ADPKD cells, are cultured in a 3D extracellular matrix, typically Matrigel or collagen, where they form cystic structures.
Protocol Outline:
-
Cell Preparation: A single-cell suspension of the desired epithelial cell line is prepared.
-
Matrix Embedding: The cell suspension is mixed with a cold liquid extracellular matrix solution (e.g., Matrigel).
-
Plating: The cell-matrix mixture is plated in multi-well plates and allowed to solidify at 37°C.
-
Culture and Stimulation: The solidified gels are overlaid with a complete culture medium. To induce cyst formation and growth, a cAMP agonist like forskolin is added to the medium.
-
Compound Treatment: this compound or other test compounds are added to the culture medium at various concentrations.
-
Cyst Growth Monitoring: Cyst formation and growth are monitored over several days using brightfield microscopy. The size and number of cysts are quantified using image analysis software.
-
Data Analysis: The effect of the compound on cyst growth is determined by comparing the cyst size and number in treated wells to vehicle-treated controls.
Metanephric Organ Culture (MOC)
The MOC is an ex vivo model that allows for the study of kidney development and cystic disease in a more physiologically relevant context than 2D or 3D cell culture.[3][8] Embryonic kidneys are dissected and cultured, where they continue to develop and can be induced to form cysts.
Protocol Outline:
-
Dissection: Embryonic kidneys are dissected from mouse embryos at a specific developmental stage (e.g., E12.5-E13.5).
-
Culture Setup: The dissected kidneys are placed on a filter membrane supported by a metal grid in a culture dish containing a serum-free medium.
-
Cyst Induction and Treatment: Cyst formation is induced by adding a cAMP agonist to the culture medium. This compound or other test compounds are also added to the medium.
-
Culture and Monitoring: The organ cultures are maintained in an incubator for several days, with daily monitoring of cyst development using a stereomicroscope.
-
Analysis: At the end of the culture period, the kidneys can be fixed, sectioned, and stained for histological analysis or used for RNA or protein extraction. Cystic index (a measure of the cystic area relative to the total kidney area) is a common quantitative endpoint.
Pkd1RC/RC Mouse Model of ADPKD
This is a genetically engineered mouse model that carries a hypomorphic allele of the Pkd1 gene, mimicking a human mutation associated with ADPKD.[21][22][23][24][25] These mice develop a slowly progressive form of polycystic kidney disease, making them a valuable tool for preclinical testing of potential therapies.
Experimental Workflow:
-
Animal Husbandry: Pkd1RC/RC mice and wild-type littermates are bred and maintained under specific pathogen-free conditions.
-
Dosing Regimen: At a predetermined age, mice are randomized into treatment groups and receive daily oral doses of this compound, tolvaptan, a combination of both, or a vehicle control.
-
In-life Monitoring: Body weight and overall health are monitored regularly throughout the study.
-
Endpoint Analysis: After a defined treatment period, the mice are euthanized.
-
Blood Collection: Blood is collected for the measurement of markers of renal function, such as Blood Urea Nitrogen (BUN) and creatinine.
-
Kidney Collection and Analysis: Kidneys are excised, weighed, and imaged. One kidney may be fixed for histological analysis (e.g., H&E staining, fibrosis staining), while the other may be snap-frozen for molecular analyses (e.g., measurement of cAMP levels, protein expression).
-
Cyst Volume Measurement: Total kidney volume and cyst volume can be quantified from images of the kidneys.
-
Signaling Pathways and Experimental Workflows
This compound Mechanism in ADPKD
In autosomal dominant polycystic kidney disease, mutations in PKD1 or PKD2 genes lead to decreased intracellular calcium and subsequent activation of adenylyl cyclase, resulting in elevated levels of cyclic AMP (cAMP). This increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the CFTR chloride channel. The efflux of chloride ions through CFTR into the cyst lumen drives fluid secretion and cyst expansion. This compound acts as an inhibitor of the CFTR channel, blocking this chloride secretion and thereby reducing cyst growth.
Caption: Signaling pathway of cyst growth in ADPKD and the inhibitory action of this compound.
This compound Mechanism in Cystic Fibrosis
In cystic fibrosis patients with the F508del mutation, the CFTR protein is misfolded within the endoplasmic reticulum (ER) and subsequently targeted for degradation by the proteasome. This results in a reduced quantity of functional CFTR channels at the cell surface. This compound acts as a "corrector" molecule, binding to the misfolded F508del-CFTR protein and facilitating its proper folding and trafficking through the Golgi apparatus to the plasma membrane. This increases the density of CFTR channels at the cell surface, which can then be activated by a "potentiator" to restore chloride ion transport.
Caption: Mechanism of this compound as a CFTR corrector for the F508del mutation.
General Experimental Workflow for Preclinical Evaluation
The preclinical assessment of this compound involved a multi-step process, starting with in vitro assays to determine its direct effect on the molecular target and cellular function. Promising in vitro results were then validated in more complex ex vivo models that better recapitulate the tissue architecture. Finally, the efficacy and safety of the compound were evaluated in in vivo animal models of the diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Ex Vivo Embryonic Kidney Culture – PKD Research Resource Consortium [pkd-rrc.org]
- 4. Discovery of this compound, a Potent Type 2 Corrector of CFTR for the Treatment of Cystic Fibrosis in Combination with a Potentiator and a Type 1 Co-corrector - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 6. A Homogeneous Cell-Based Halide-Sensitive Yellow Fluorescence Protein Assay to Identify Modulators of the Cystic Fibrosis Transmembrane Conductance Regulator Ion Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Metanephric organ culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, a CFTR Inhibitor, Prevents Cyst Growth in Preclinical Models of Autosomal Dominant Polycystic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 11. This compound, a CFTR Inhibitor, Prevents Cyst Growth in Preclinical Models of Autosomal Dominant Polycystic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. reports.glpg.com [reports.glpg.com]
- 14. Identification of GLPG/ABBV-2737, a Novel Class of Corrector, Which Exerts Functional Synergy With Other CFTR Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fluorescence assay for simultaneous quantification of CFTR ion-channel function and plasma membrane proximity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. 3D spheroid model of mIMCD3 cells for studying ciliopathies and renal epithelial disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. A Patient‐Derived 3D Cyst Model of Polycystic Kidney Disease That Mimics Disease Development and Responds to Repurposing Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 3D Culture Protocol for Testing Gene Knockdown Efficiency and Cell Line Derivation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Functional polycystin-1 dosage governs autosomal dominant polycystic kidney disease severity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. JCI - Functional polycystin-1 dosage governs autosomal dominant polycystic kidney disease severity [jci.org]
- 23. cds.ismrm.org [cds.ismrm.org]
- 24. researchgate.net [researchgate.net]
- 25. References [informatics.jax.org]
The Dual-Faceted Therapeutic Potential of GLPG2737: A Technical Overview of its Interaction with CFTR
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of GLPG2737, a novel small molecule modulator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. Initially developed as a corrector for the F508del mutation in Cystic Fibrosis (CF), this compound has also demonstrated therapeutic potential as a CFTR inhibitor in Autosomal Dominant Polycystic Kidney Disease (ADPKD). This document summarizes the current understanding of its mechanism of action, presents key quantitative data from preclinical studies, and outlines the methodologies of pivotal experiments.
Target Protein and Mechanism of Action
This compound directly targets the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, an epithelial anion channel responsible for transporting chloride and bicarbonate ions across cell membranes.[1][2] The therapeutic rationale for this compound is twofold, stemming from its distinct effects on mutant and wild-type CFTR.
In Cystic Fibrosis (CF): The most common mutation in CF, F508del, causes the CFTR protein to misfold, leading to its retention in the endoplasmic reticulum and subsequent degradation, preventing it from reaching the cell membrane to function.[3][4] this compound acts as a "C2 corrector," a class of molecules that aids in the proper folding and trafficking of the F508del-CFTR protein to the cell surface.[1][5][6] It exhibits a novel mechanism of action, distinct from earlier correctors like VX-809 (lumacaftor), and demonstrates synergistic or additive effects when used in combination with other CFTR modulators, such as C1 correctors and potentiators.[1][2][3][7] The addition of this compound to a potentiator (GLPG1837) and a C1 corrector led to an eight-fold increase in F508del CFTR activity.[1][2]
In Autosomal Dominant Polycystic Kidney Disease (ADPKD): In contrast to its corrective role in CF, this compound functions as a CFTR inhibitor .[8][9][10][11] In ADPKD, cyst growth is driven by fluid secretion into the cysts, a process mediated by CFTR activity.[8][9][12] By inhibiting the CFTR channel, this compound can reduce this fluid secretion, thereby slowing cyst growth and kidney enlargement.[8][9][10][11][12] Surprisingly, this compound was also found to inhibit wild-type CFTR channel activity in a dose-dependent manner.[7]
Quantitative Data Summary
The following tables summarize the key in vitro efficacy data for this compound in both CF and ADPKD models.
Table 1: this compound Activity in Cystic Fibrosis Models
| Assay System | Cell Line | Parameter | Value | Combination Agent(s) | Reference |
| Transepithelial Clamp Circuit (TECC) | F508del/F508del HBE | EC50 | 497 ± 189 nM | - | [4] |
| CSE-HRP Assay | CFBE41o- | Efficacy | 264% of VX809 | - | [7] |
| CSE-MEM Assay | U2OS | Efficacy | 197% of VX809 | - | [7] |
| Safety Pharmacology | - | IC50 (hH1) | 8 µM | - | [1][6] |
| Safety Pharmacology | - | IC50 (hSigma) | 0.36 µM | - | [1][6] |
HBE: Human Bronchial Epithelial; CSE-HRP: Cell Surface Expression-Horseradish Peroxidase; CSE-MEM: Cell Surface Expression-β-lactamase.
Table 2: this compound Activity in Polycystic Kidney Disease Models
| Assay System | Cell Line / Model | Parameter | Value | Reference |
| Chloride Flux Assay | mIMCD-3 | IC50 | 2.41 µM | [8][9][12][13][14] |
| 3D Cyst Growth Assay | Wild-Type mIMCD-3 | IC50 | 2.36 µM | [8][9][12][13][14] |
| 3D Cyst Growth Assay | Pkd1 Knockout mIMCD-3 | IC50 | 2.5 µM | [8][9][12][13][14] |
| Forskolin-Induced Cyst Growth | Human ADPKD Kidney Cells | % Inhibition (10 µM) | 40% | [8][9] |
| Forskolin-Induced Cyst Growth | Human ADPKD Kidney Cells | % Inhibition (10 µM) | 70% (with 10 µM Tolvaptan) | [8][9] |
| Metanephric Organ Cultures (MOCs) | - | % Cyst Area Reduction (10 µM) | 67% | [8][9][13][14] |
| Metanephric Organ Cultures (MOCs) | - | % Reduction in Cysts/Area (10 µM) | 46% | [8][9][13][14] |
mIMCD-3: mouse Inner Medullary Collecting Duct cells.
Experimental Protocols & Visualizations
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key assays used to characterize this compound, accompanied by workflow and pathway diagrams.
CFTR Signaling and Corrector Action
The following diagram illustrates the pathological mechanism of the F508del-CFTR mutation and the corrective action of this compound. In untreated cells, the misfolded protein is targeted for degradation. This compound facilitates its proper folding and trafficking to the cell membrane, enabling ion channel function.
Cell Surface Expression (CSE) Assays
To quantify the rescue of F508del-CFTR to the plasma membrane, high-throughput cell-based assays were employed.[4][7]
Experimental Protocol: CSE-HRP Assay
-
Cell Line: CFBE41o- cells, a lung epithelial cell line, stably transfected with F508del CFTR tagged with Horseradish Peroxidase (HRP) in the fourth extracellular loop.[4][7]
-
Compound Incubation: Cells are seeded in microplates and incubated with varying concentrations of this compound (or other test compounds) for 24 hours to allow for protein correction and trafficking.[4][7]
-
Detection: The amount of F508del-CFTR-HRP present at the cell surface is quantified by adding a chemiluminescent HRP substrate.
-
Data Analysis: The light output is measured using a luminometer. The efficacy of the corrector is determined by comparing the signal from compound-treated wells to that of vehicle (DMSO) treated wells and a reference corrector like VX809.[7]
The diagram below outlines the general workflow for this type of cell-based screening assay.
Ion Channel Function Assays
To assess the functional activity of the rescued CFTR channels, electrophysiological and ion flux assays are used.
Experimental Protocol: YFP Halide Assay
This assay measures chloride channel activity by observing the quenching of Yellow Fluorescent Protein (YFP) by iodide influx.
-
Cell Line: HEK293 cells transfected with wild-type or F508del CFTR and a halide-sensitive YFP.[7]
-
Compound Treatment: For corrector studies, cells are pre-incubated with this compound for 24 hours. For inhibitor studies, the compound can be added acutely.[7]
-
Assay Procedure:
-
Cells are placed in a chloride-rich buffer.
-
The baseline YFP fluorescence is measured.
-
CFTR channels are activated using a stimulant like forskolin.[7]
-
The buffer is rapidly exchanged for one containing iodide.
-
The rate of YFP fluorescence quenching due to iodide influx through active CFTR channels is monitored.
-
-
Data Analysis: The rate of quenching is proportional to the CFTR channel activity. IC50 or EC50 values are calculated from dose-response curves.
Experimental Protocol: Ussing Chamber Experiments
This technique measures ion transport across an epithelial monolayer.
-
Cell Culture: Human Bronchial Epithelial (HBE) cells from F508del homozygous donors are cultured on permeable supports until a polarized monolayer with high transepithelial electrical resistance is formed.[3][4]
-
Compound Incubation: The epithelial monolayers are treated with correctors (e.g., this compound) for 24 hours.[4]
-
Measurement: The cell culture inserts are mounted in an Ussing chamber. Short-circuit current (Isc), a measure of net ion transport, is recorded.
-
Channel Activation/Potentiation: CFTR channels are activated with forskolin, and a potentiator is often added to maximize channel opening. The change in Isc reflects the density and activity of functional CFTR channels at the apical membrane.[3][4]
This compound Drug Development Logic
The development of this compound has followed two distinct paths based on its dual activities. The diagram below illustrates this logical relationship.
Clinical Development Status
This compound has been evaluated in several clinical trials.
-
Cystic Fibrosis: A Phase 1 study in healthy volunteers was initiated in 2016.[5] The Phase 2a PELICAN study (NCT03474042) evaluated this compound in combination with lumacaftor/ivacaftor in CF patients homozygous for the F508del mutation. The trial showed that this compound was well-tolerated and led to significant decreases in sweat chloride concentration, providing evidence of increased CFTR activity.[15] However, no recent clinical trials for CF appear to be active.[16]
-
Autosomal Dominant Polycystic Kidney Disease: The MANGROVE study (NCT04578548), a Phase 2 trial, was initiated to evaluate the efficacy and safety of this compound in patients with rapidly progressing ADPKD.[10][17] The study completed recruitment in late 2021, with topline results expected in 2023.[10]
Conclusion
This compound is a fascinating CFTR modulator with a unique, dual mechanism of action that has prompted its investigation in two distinct diseases. As a corrector, it synergizes with other modulators to rescue the function of F508del-CFTR, offering a potential component for future combination therapies in Cystic Fibrosis. As an inhibitor, it presents a novel therapeutic strategy for ADPKD by targeting the underlying mechanism of cyst fluid secretion. The ongoing and completed clinical trials will be crucial in defining the ultimate therapeutic role of this promising molecule.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of this compound, a Potent Type 2 Corrector of CFTR for the Treatment of Cystic Fibrosis in Combination with a Potentiator and a Type 1 Co-corrector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Identification of GLPG/ABBV-2737, a Novel Class of Corrector, Which Exerts Functional Synergy With Other CFTR Modulators [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. glpg.com [glpg.com]
- 6. Discovery of this compound, a Potent Type 2 Corrector of CFTR for the Treatment of Cystic Fibrosis in Combination with a Potentiator and a Type 1 Co-corrector - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of GLPG/ABBV-2737, a Novel Class of Corrector, Which Exerts Functional Synergy With Other CFTR Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 9. This compound, a CFTR Inhibitor, Prevents Cyst Growth in Preclinical Models of Autosomal Dominant Polycystic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. glpg.com [glpg.com]
- 11. reports.glpg.com [reports.glpg.com]
- 12. researchgate.net [researchgate.net]
- 13. This compound, a CFTR Inhibitor, Prevents Cyst Growth in Preclinical Models of Autosomal Dominant Polycystic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. karger.com [karger.com]
- 15. This compound in lumacaftor/ivacaftor-treated CF subjects homozygous for the F508del mutation: A randomized phase 2A trial (PELICAN) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
Investigating GLPG2737 as a CFTR Inhibitor in Autosomal Dominant Polycystic Kidney Disease (ADPKD): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the investigation of GLPG2737 as a potential therapeutic agent for Autosomal Dominant Polycystic Kidney Disease (ADPKD). It consolidates preclinical data, outlines experimental methodologies, and visualizes key pathways and processes to serve as a comprehensive resource for professionals in the field.
Introduction: The Rationale for Targeting CFTR in ADPKD
Autosomal Dominant Polycystic Kidney Disease (ADPKD) is a prevalent genetic disorder characterized by the progressive development and enlargement of fluid-filled cysts in the kidneys, ultimately leading to kidney failure in a significant number of patients.[1][2][3] Cyst formation and expansion are driven by both increased cell proliferation and transepithelial fluid secretion into the cyst lumen.[4][5]
The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), a cAMP-regulated chloride channel, is a key player in this fluid secretion process.[4][5][6] In ADPKD, elevated levels of cyclic adenosine monophosphate (cAMP) lead to the activation of CFTR, promoting chloride and, consequently, fluid secretion into the cysts.[7][8] Therefore, inhibiting CFTR presents a promising therapeutic strategy to slow cyst growth.[1][2][3] this compound is a CFTR inhibitor that has been investigated for its potential to reduce cyst growth in ADPKD.[9]
Quantitative Data Summary of this compound in Preclinical ADPKD Models
The following tables summarize the key quantitative findings from preclinical studies evaluating the efficacy of this compound in various ADPKD models.
Table 1: In Vitro Efficacy of this compound
| Assay | Cell Line/Model | Parameter Measured | This compound Concentration | Result | Reference |
| Chloride Flux Assay | Mouse Inner Medullary Collecting Duct (mIMCD-3) cells | CFTR Activity | - | IC50 = 2.41 µM | [1][2][3][10] |
| 3D Cyst Growth Assay | Wild-type mIMCD-3 cells | Cyst Growth | - | IC50 = 2.36 µM | [1][2][3][10] |
| 3D Cyst Growth Assay | Pkd1 knockout mIMCD-3 cells | Cyst Growth | - | IC50 = 2.5 µM | [1][2][3][10] |
| Forskolin-Induced Cyst Growth | Human ADPKD kidney cells | Cyst Growth Inhibition | 10 µM | 40% inhibition | [1][2][3][7] |
| Forskolin-Induced Cyst Growth (Combination) | Human ADPKD kidney cells | Cyst Growth Inhibition | 10 µM this compound + 10 µM Tolvaptan | 70% inhibition | [1][2][3][7] |
| Metanephric Organ Cultures (MOCs) | - | Cyst Area Reduction | 10 µM | 67% reduction | [1][2][3][7] |
| Metanephric Organ Cultures (MOCs) | - | Reduction in Number of Cysts per Area | 10 µM | 46% reduction | [1][2][3][7] |
Table 2: In Vivo Efficacy of this compound in Mouse Models of ADPKD
| Mouse Model | Treatment | Outcome Measure | Result | Reference |
| Pkd1 kidney-specific knockout | This compound, Tolvaptan, or Combination | Projected Cyst Volume | Improved | [1][2] |
| Pkd1RC/RC | This compound | Total Kidney Volume (normalized to tibia length) | Improved | [1][2][3] |
| Pkd1RC/RC | This compound | Blood Urea Nitrogen (BUN) | Improved | [1][2][3] |
| Pkd1RC/RC | Combination (this compound + Tolvaptan) | All measured parameters (including kidney cAMP) | Reduced | [1][2][3] |
Experimental Protocols
The following are detailed summaries of the key experimental methodologies used to assess the efficacy of this compound.
Chloride Flux Assay
This assay measures the ability of this compound to inhibit CFTR-mediated chloride transport across the cell membrane.
-
Cell Line: Mouse kidney inner medullary collecting duct (mIMCD-3) epithelial cells.
-
Methodology:
-
Cells are cultured to form a confluent monolayer.
-
A halide-sensitive yellow fluorescent protein (YFP) is used to monitor changes in intracellular chloride concentration.
-
CFTR is activated using forskolin to increase intracellular cAMP levels.
-
The rate of chloride influx or efflux is measured by monitoring the quenching or recovery of YFP fluorescence.
-
Different concentrations of this compound are added to determine the dose-dependent inhibition of CFTR activity.
-
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[1][3][8]
-
3D Cyst Growth Assay
This assay assesses the effect of this compound on the formation and growth of cysts in a three-dimensional culture system.
-
Cell Lines: Wild-type and Pkd1 knockout mIMCD-3 cells, and primary cells from human ADPKD kidneys.
-
Methodology:
-
Cells are suspended in a collagen matrix.
-
Cyst formation is induced by stimulating the cells with agents that increase cAMP levels, such as forskolin.
-
The cultures are treated with varying concentrations of this compound, tolvaptan, or a combination of both.
-
Cyst growth is monitored over several days by microscopy.
-
The total cyst area or volume is quantified to determine the inhibitory effect of the compounds.[1][7][8]
-
Metanephric Organ Culture (MOC)
This ex vivo model provides a more complex, organ-like environment to study cystogenesis.
-
Methodology:
In Vivo Mouse Models of ADPKD
These models are crucial for evaluating the therapeutic potential of this compound in a living organism.
-
Models:
-
Pkd1 kidney-specific knockout mouse model.
-
Pkd1RC/RC mouse model.
-
-
Methodology:
Visualizations: Signaling Pathways and Experimental Workflows
CFTR Signaling Pathway in ADPKD Cystogenesis
Caption: CFTR activation pathway leading to cyst fluid secretion in ADPKD.
Experimental Workflow for this compound Evaluation
References
- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a CFTR Inhibitor, Prevents Cyst Growth in Preclinical Models of Autosomal Dominant Polycystic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small-Molecule CFTR Inhibitors Slow Cyst Growth in Polycystic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CFTR inhibitors for therapy of polycystic kidney disease - Alan Verkman [grantome.com]
- 6. A role for CFTR in human autosomal dominant polycystic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. This compound, a CFTR Inhibitor, Prevents Cyst Growth in Preclinical Models of Autosomal Dominant Polycystic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reports.glpg.com [reports.glpg.com]
- 10. Item - Supplementary Material for: this compound, a CFTR Inhibitor, Prevents Cyst Growth in Preclinical Models of Autosomal Dominant Polycystic Kidney Disease - Karger Publishers - Figshare [karger.figshare.com]
The Dual-Faceted Pharmacology of GLPG2737: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GLPG2737 is a novel small molecule that has demonstrated a unique dual mechanism of action, functioning as both a Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) corrector and a CFTR inhibitor. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and multifaceted pharmacological activities of this compound. Detailed summaries of its pharmacokinetic profile, in vitro and in vivo efficacy data, and the experimental protocols utilized in its characterization are presented. Furthermore, this guide includes visualizations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its therapeutic potential in distinct disease contexts: cystic fibrosis (CF) and autosomal dominant polycystic kidney disease (ADPKD).
Chemical Structure and Physicochemical Properties
This compound, also known as ABBV-2737, is a complex heterocyclic molecule. Its chemical identity and key physicochemical properties are summarized below.
Table 1: Chemical and Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 3-cyclobutyl-N-(N,N-dimethylsulfamoyl)-1-(4-fluorophenyl)-4-(4-methoxy-[1,4'-bipiperidin]-1'-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide | [1] |
| Chemical Formula | C₃₀H₄₀FN₇O₄S | [1] |
| Molecular Weight | 613.75 g/mol | [1] |
| SMILES | COC1CCN(C2CCN(C3=CC(C(NS(=O)(N(C)C)=O)=O)=NC4=C3C(C5CCC5)=NN4C6=CC=C(F)C=C6)CC2)CC1 | [1] |
| Calculated pKa (acidic) | 4.82 - 5.16 | [2] |
| Calculated pKa (basic) | 7.01 | [3] |
Mechanism of Action: A Tale of Two Diseases
This compound exhibits a fascinating dual pharmacology, acting as a CFTR corrector in the context of cystic fibrosis and as a CFTR inhibitor in autosomal dominant polycystic kidney disease.
This compound as a CFTR Corrector in Cystic Fibrosis
In cystic fibrosis, the most common mutation, F508del, leads to misfolding of the CFTR protein and its subsequent degradation, preventing its trafficking to the cell surface. This compound acts as a Type 2 corrector, which means it helps to stabilize the misfolded F508del-CFTR protein, facilitating its processing and transport to the plasma membrane.[1] This action, particularly in combination with a Type 1 corrector and a potentiator, significantly increases the amount of functional CFTR at the cell surface, thereby restoring chloride ion transport.[2]
This compound as a CFTR Inhibitor in ADPKD
In autosomal dominant polycystic kidney disease, cyst growth is driven by the secretion of fluid into the cysts, a process mediated by CFTR channels on the apical membrane of cyst-lining epithelial cells.[4] In this context, this compound acts as a direct inhibitor of the CFTR channel, reducing the secretion of chloride ions and, consequently, fluid into the cysts.[5] This inhibition of cyst fluid accumulation has been shown to slow the progression of kidney enlargement.[6]
Pharmacological Properties
In Vitro Efficacy
The in vitro activity of this compound has been characterized in various cell-based assays, demonstrating its potency as both a CFTR corrector and inhibitor.
Table 2: In Vitro Efficacy of this compound
| Assay Type | Cell Line/Model | Parameter | Value | Reference |
| CFTR Corrector Activity | F508del/F508del HBE cells | EC₅₀ (with potentiator) | 497 ± 189 nM | [7] |
| F508del/F508del HBE cells | EC₅₀ (with potentiator + Type 1 corrector) | 18 ± 6 nM | [7] | |
| CFTR Inhibitor Activity | mIMCD-3 cells | IC₅₀ (Chloride Flux) | 2.41 µM | [5] |
| Wild-type mIMCD-3 cells | IC₅₀ (Cyst Growth) | 2.36 µM | [5] | |
| Pkd1 knockout mIMCD-3 cells | IC₅₀ (Cyst Growth) | 2.5 µM | [5] | |
| Human ADPKD kidney cells | % Inhibition of Forskolin-induced Cyst Growth (10 µM) | 40% | [5] | |
| Metanephric organ cultures | % Reduction in Cyst Area (10 µM) | 67% | [8] | |
| Metanephric organ cultures | % Reduction in Cyst Number (10 µM) | 46% | [8] |
Pharmacokinetic Profile
Pharmacokinetic studies have been conducted in preclinical species and humans to evaluate the absorption, distribution, metabolism, and excretion (ADME) of this compound.
Table 3: Pharmacokinetic Parameters of this compound
| Species | Dose | CL (L/h/kg) | Vss (L/kg) | F (%) | Reference |
| Rat | 1 mg/kg IV | 0.0246 | 0.195 | - | [2] |
| Rat | 5 mg/kg PO | - | - | 63.4 | [2] |
| Human (CF subjects) | Single oral dose | - | - | - | [9] |
Experimental Protocols
Cell Surface Expression (CSE) Horseradish Peroxidase (HRP) Assay
This assay quantifies the amount of CFTR protein present on the cell surface.[7]
Methodology:
-
Cell Culture: Cells engineered to express F508del-CFTR tagged with horseradish peroxidase (HRP) are cultured in multi-well plates.
-
Compound Incubation: The cells are incubated with varying concentrations of this compound, with or without other CFTR modulators (e.g., a Type 1 corrector and a potentiator), for a specified period (e.g., 24 hours) to allow for CFTR correction and trafficking.
-
Washing: After incubation, the cells are washed to remove any compound that has not been taken up by or bound to the cells.
-
Substrate Addition: A chemiluminescent HRP substrate is added to the wells. The HRP enzyme on the cell surface-localized CFTR will catalyze a reaction that produces light.
-
Luminescence Measurement: The luminescence is measured using a plate reader. The intensity of the light is directly proportional to the amount of HRP-tagged CFTR on the cell surface.
-
Data Analysis: The data is analyzed to determine the dose-dependent effect of this compound on the cell surface expression of F508del-CFTR.
Transepithelial Clamp Circuit (TECC) Assay
The TECC assay measures the function of CFTR channels by quantifying ion transport across a polarized epithelial cell monolayer.[10]
Methodology:
-
Cell Culture: Human bronchial epithelial (HBE) cells from CF patients are cultured on permeable supports to form a polarized monolayer.
-
Compound Incubation: The HBE cells are treated with this compound and other modulators for a defined period to promote CFTR correction and trafficking.
-
Ussing Chamber Setup: The permeable supports with the cell monolayers are mounted in an Ussing chamber, which separates the apical and basolateral sides of the epithelium.
-
Electrophysiological Recordings: The transepithelial voltage is clamped to zero, and the short-circuit current (Isc), which represents the net ion transport, is measured.
-
CFTR Activation: CFTR-mediated chloride secretion is stimulated by adding a cAMP agonist (e.g., forskolin) to the basolateral side.
-
Potentiator Addition: A CFTR potentiator is added to the apical side to maximize the channel open probability.
-
Inhibitor Addition: A CFTR-specific inhibitor is added at the end of the experiment to confirm that the measured current is mediated by CFTR.
-
Data Analysis: The change in Isc upon stimulation and potentiation is calculated to determine the functional activity of the corrected CFTR channels.
In Vivo ADPKD Mouse Model
The efficacy of this compound in slowing cyst growth is evaluated in genetic mouse models of ADPKD.[8]
Methodology:
-
Animal Model: A genetically engineered mouse model of ADPKD, such as a Pkd1 conditional knockout model, is used.[8]
-
Disease Induction: The knockout of the Pkd1 gene is induced at a specific age to initiate cyst development.
-
Treatment Groups: The mice are randomized into different treatment groups: vehicle control, this compound, a positive control (e.g., tolvaptan), and a combination of this compound and the positive control.
-
Dosing: The compounds are administered orally on a daily basis for a predetermined duration.
-
Monitoring: The health and body weight of the animals are monitored throughout the study.
-
Endpoint Analysis: At the end of the treatment period, the animals are euthanized, and their kidneys and blood are collected.
-
Outcome Measures: The primary endpoints typically include total kidney weight, the ratio of kidney weight to body weight, total cyst volume (determined by histology or imaging), and blood urea nitrogen (BUN) levels as a measure of kidney function.[6][8]
Conclusion
This compound is a promising therapeutic candidate with a unique dual mechanism of action that allows it to be investigated for two distinct genetic disorders. As a CFTR corrector, it has the potential to be a component of a combination therapy for cystic fibrosis, aiming to restore the function of the defective F508del-CFTR protein. Conversely, as a CFTR inhibitor, it offers a novel approach to slowing the progression of autosomal dominant polycystic kidney disease by reducing cyst fluid secretion. The comprehensive data gathered from the detailed experimental protocols outlined in this guide provide a strong foundation for the continued clinical development of this compound. Further research will be crucial to fully elucidate its therapeutic potential and to define its role in the management of these debilitating diseases.
References
- 1. medkoo.com [medkoo.com]
- 2. Discovery of this compound, a Potent Type 2 Corrector of CFTR for the Treatment of Cystic Fibrosis in Combination with a Potentiator and a Type 1 Co-corrector - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. academic.oup.com [academic.oup.com]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. karger.com [karger.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound, a CFTR Inhibitor, Prevents Cyst Growth in Preclinical Models of Autosomal Dominant Polycystic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Identification and Characterization of Novel CFTR Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
The Chloride Ion Transport Inhibitory Effects of GLPG2737: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
GLPG2737 is a novel small molecule that has been investigated for its role as a modulator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1][2][3] CFTR is a crucial epithelial anion channel responsible for the transport of chloride and bicarbonate ions across cell membranes.[4][5][6] Dysfunctional CFTR leads to diseases such as cystic fibrosis.[2][6] this compound has demonstrated a dual mechanism of action, functioning as a corrector for the F508del-CFTR mutation while also acting as an inhibitor of wild-type CFTR channel activity.[1][2] This technical guide provides an in-depth analysis of this compound's inhibitory effect on chloride ion transport, summarizing key quantitative data and detailing the experimental protocols used to elucidate its mechanism.
Core Mechanism of Action: Inhibition of CFTR-Mediated Chloride Transport
This compound exerts its primary effect on chloride ion transport by directly inhibiting the CFTR channel.[1][7][8] This inhibitory action has been characterized through various in vitro and preclinical models. Studies have shown that this compound reduces the probability of the CFTR channel pore opening, thereby decreasing the transepithelial movement of chloride ions.[1] This mechanism is significant in contexts where CFTR-mediated fluid secretion contributes to pathophysiology, such as in autosomal dominant polycystic kidney disease (ADPKD), where it is hypothesized to reduce cyst growth.[7][8][9]
Quantitative Data Summary
The inhibitory effects of this compound on chloride transport and related physiological processes have been quantified in several key studies. The following tables summarize the critical data for easy comparison.
Table 1: In Vitro Inhibition of CFTR Function by this compound
| Parameter | Cell Line/Model | IC50 Value | Reference |
| Chloride Flux Inhibition | mIMCD-3 cells | 2.41 µM | [7][8][9] |
| Cyst Growth Inhibition (Wild-Type) | mIMCD-3 cells | 2.36 µM | [7][8][9] |
| Cyst Growth Inhibition (Pkd1 Knockout) | mIMCD-3 cells | 2.5 µM | [7][8][9] |
| F508del-CFTR Correction (in combination with a potentiator) | F508del/F508del HBE cells | 497 ± 189 nM | [1][2] |
| F508del-CFTR Correction (in combination with GLPG2222 and a potentiator) | F508del/F508del HBE cells | 18 ± 6 nM | [1][2] |
Table 2: Inhibition of Forskolin-Induced Cyst Swelling in Human ADPKD Kidney Cells
| Treatment | Concentration | Inhibition of Cyst Swelling | Reference |
| This compound | 10 µM | 40% | [7][8][9] |
| Tolvaptan | 10 µM | 29% | [7][8] |
| This compound + Tolvaptan | 10 µM each | 70% | [7][8][9] |
Signaling Pathway and Experimental Workflows
To visualize the mechanisms and processes described, the following diagrams have been generated using the DOT language.
References
- 1. Frontiers | Identification of GLPG/ABBV-2737, a Novel Class of Corrector, Which Exerts Functional Synergy With Other CFTR Modulators [frontiersin.org]
- 2. Identification of GLPG/ABBV-2737, a Novel Class of Corrector, Which Exerts Functional Synergy With Other CFTR Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. physiologicinstruments.com [physiologicinstruments.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Discovery of this compound, a Potent Type 2 Corrector of CFTR for the Treatment of Cystic Fibrosis in Combination with a Potentiator and a Type 1 Co-corrector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 8. This compound, a CFTR Inhibitor, Prevents Cyst Growth in Preclinical Models of Autosomal Dominant Polycystic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Item - Supplementary Material for: this compound, a CFTR Inhibitor, Prevents Cyst Growth in Preclinical Models of Autosomal Dominant Polycystic Kidney Disease - Karger Publishers - Figshare [karger.figshare.com]
The Genesis of a Novel CFTR Corrector: A Technical Overview of the GLPG2737 High-Throughput Screening Campaign
For Immediate Release
This technical guide provides an in-depth analysis of the initial high-throughput screening (HTS) and subsequent identification of GLPG2737, a novel Type 2 corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. Developed for researchers, scientists, and drug development professionals, this document details the experimental methodologies, presents key quantitative data, and visualizes the intricate workflows and signaling pathways that were pivotal in the discovery of this promising therapeutic candidate.
Introduction: The Search for a Synergistic Corrector
Cystic fibrosis (CF) is a life-limiting genetic disorder caused by mutations in the CFTR gene, with the most common mutation, ΔF508, leading to a misfolded protein that is prematurely degraded and fails to traffic to the cell surface.[1][2][3][4] CFTR modulators, such as correctors and potentiators, have emerged as a transformative therapeutic strategy.[5] Correctors aid in the proper folding and trafficking of the CFTR protein to the cell membrane, while potentiators enhance the channel's opening probability once it is at the surface.[5]
This compound was identified as a "co-corrector" or "Type 2 corrector," designed to work in concert with "Type 1 correctors" (like lumacaftor and tezacaftor) and a potentiator to achieve a more significant clinical benefit for patients with the ΔF508 mutation.[1][2][3] This guide focuses on the initial discovery phase, detailing the high-throughput screening campaign that singled out the foundational chemical series from which this compound was ultimately derived.
High-Throughput Screening Strategy
The primary goal of the HTS campaign was to identify compounds that could rescue the trafficking of the ΔF508 CFTR protein to the plasma membrane.[1][3] The screening was designed to detect compounds that were effective on their own and, crucially, those that exhibited synergistic or additive effects when combined with a known Type 1 corrector.
Experimental Workflow
The HTS campaign involved screening a diverse library of 105,000 unique chemical structures.[1][3] A lung epithelial cell line (CFBE41o-) stably expressing the ΔF508 CFTR protein was utilized for the primary screen.[1][6] The screening process is visualized in the workflow diagram below.
Key Experimental Protocols
The identification of this compound relied on robust cell-based assays designed to quantify the cell surface expression of the ΔF508 CFTR protein.
Cell Surface Expression (CSE-HRP) Assay
This was the primary assay used in the HTS campaign.[1][6]
-
Cell Line: CFBE41o- cells, a lung epithelial cell line, stably transfected with ΔF508 CFTR tagged with a Horseradish Peroxidase (HRP) enzyme in the fourth extracellular loop.[6]
-
Protocol:
-
Cells were seeded in 384-well plates and incubated.
-
Test compounds were added to the cells, both in the presence and absence of a 3 µM concentration of the C1 corrector, lumacaftor.[1][3]
-
The plates were incubated for 24 hours to allow for CFTR correction and trafficking.[1][3]
-
Following incubation, the cells were washed to remove the compound-containing medium.
-
A substrate for HRP was added, and the resulting chemiluminescent or fluorescent signal was measured. The signal intensity is directly proportional to the amount of CFTR protein expressed on the cell surface.
-
Cell Surface Expression DiscoverX (CSE-MEM) Assay
This orthogonal assay was used to confirm the activity of hits from the primary screen.[6]
-
Cell Line: U2OS cells, an osteosarcoma epithelial cell line, stably transfected with ΔF508 CFTR tagged with a Pro-link moiety at the C-terminus and a plasma membrane-located enzyme acceptor (EA) moiety.[6]
-
Protocol:
-
Cells were incubated with test compounds for 24 hours.
-
The detection reagents, including the enzyme donor (ED), were added.
-
If CFTR is present at the cell surface, the EA and ED components of β-galactosidase combine to form an active enzyme, which converts a substrate to a chemiluminescent signal.
-
Data from Initial Screening and Hit Identification
The HTS campaign successfully identified a pyrazolo-pyridine compound, designated as Hit 6, which exhibited a promising profile of moderate potency and efficacy with no metabolic stability liabilities.[1][3] An opportunistic expansion led to the identification of a commercially available analogue, compound 7, which showed improved potency and efficacy.[1][3]
| Compound | Description | CSE-HRP Efficacy (% of Lumacaftor) | CSE-HRP EC50 (µM) |
| 6 | Initial HTS Hit | 52 | 1.8 |
| 7 | Analogue of Hit 6 | 82 | 0.9 |
Table 1: Initial hits from the HTS campaign. Data is presented as the geometric mean from at least two runs. Efficacy is relative to the C1 corrector lumacaftor.[1][3]
Further structure-activity relationship (SAR) studies on this series ultimately led to the discovery of this compound, which demonstrated significantly enhanced potency and efficacy, particularly in combination with a Type 1 corrector.[2][6] When combined with a potentiator, this compound had an EC50 of 497 ± 189 nM in F508del/F508del human bronchial epithelial (HBE) cells.[2][6] Remarkably, when combined with the C1 corrector GLPG2222 and a potentiator, the potency of this compound shifted approximately 25-fold to 18 ± 6 nM.[2][6]
Mechanism of Action: A Synergistic Correction
This compound acts as a Type 2 corrector, meaning it has a distinct mechanism of action from Type 1 correctors like lumacaftor and GLPG2222.[1][2] While the precise binding sites are not fully elucidated, it is understood that these two classes of correctors act on different conformational defects of the misfolded ΔF508 CFTR protein, leading to a synergistic effect on its correction and trafficking to the cell surface. This dual-corrector approach, combined with a potentiator to ensure channel function, forms the basis of the triple-combination therapy concept.
Conclusion
The identification of this compound is a testament to a well-designed high-throughput screening campaign that successfully pinpointed a novel chemical scaffold with a distinct co-corrector mechanism. The initial hits from the 105,000-compound screen laid the groundwork for extensive SAR studies that ultimately yielded a potent and selective molecule. The data gathered during this initial phase underscored the therapeutic potential of a triple-combination regimen, where this compound could significantly enhance the activity of existing correctors and potentiators, offering a promising avenue for improving outcomes for individuals with cystic fibrosis. When combined with a potentiator and a C1 corrector, this compound led to an eightfold increase in CFTR activity.[4][5]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | Identification of GLPG/ABBV-2737, a Novel Class of Corrector, Which Exerts Functional Synergy With Other CFTR Modulators [frontiersin.org]
- 3. Discovery of this compound, a Potent Type 2 Corrector of CFTR for the Treatment of Cystic Fibrosis in Combination with a Potentiator and a Type 1 Co-corrector - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of this compound, a Potent Type 2 Corrector of CFTR for the Treatment of Cystic Fibrosis in Combination with a Potentiator and a Type 1 Co-corrector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 6. Identification of GLPG/ABBV-2737, a Novel Class of Corrector, Which Exerts Functional Synergy With Other CFTR Modulators - PMC [pmc.ncbi.nlm.nih.gov]
GLPG2737: A Technical Guide to its Classification as a Type 2 CFTR Corrector
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the classification of GLPG2737 as a Type 2 corrector for the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. It provides a comprehensive overview of the experimental data and methodologies that underpin its mechanism of action, designed for an audience with a professional interest in cystic fibrosis (CF) drug discovery and development.
Introduction to CFTR Modulator Classes
Cystic fibrosis is predominantly caused by mutations in the CFTR gene, with the most common mutation, F508del, resulting in a misfolded protein that is retained in the endoplasmic reticulum (ER) and targeted for premature degradation. CFTR modulators are small molecules designed to restore the function of this faulty protein and are broadly categorized as potentiators and correctors.
-
Potentiators (e.g., ivacaftor) increase the channel opening probability of CFTR proteins that are present at the cell surface.
-
Correctors aim to rescue the trafficking of mutant CFTR to the cell surface. These are further subdivided into different classes based on their mechanism of action.
-
Type 1 Correctors (e.g., lumacaftor, tezacaftor) are thought to stabilize the first membrane-spanning domain (MSD1) of the CFTR protein.[1]
-
Type 2 Correctors , such as this compound, are defined by their ability to provide an additive or synergistic functional effect when combined with a Type 1 corrector, indicating a complementary mechanism of action.[1]
-
This compound was developed as a novel "co-corrector" to be used in a triple combination therapy with a Type 1 corrector and a potentiator to achieve a more significant clinical benefit for CF patients with at least one F508del mutation.[1][2]
Mechanism of Action of this compound
This compound's classification as a Type 2 corrector stems from its distinct and complementary mechanism to Type 1 correctors. While Type 1 correctors provide an initial stabilization of the F508del-CFTR protein, this compound further aids in the conformational maturation and trafficking of the protein from the ER to the cell surface. This synergistic action leads to a greater density of functional CFTR channels at the plasma membrane than can be achieved with a Type 1 corrector alone.
dot
Caption: Synergistic correction of F508del-CFTR by Type 1 and Type 2 correctors, and subsequent potentiation.
Quantitative Data on this compound's Efficacy
The efficacy of this compound has been quantified in various preclinical and clinical assays. The following tables summarize key data points.
| Assay | Cell Line | Condition | Efficacy (% of VX809 rescue) | Reference |
| CSE-HRP | CFBE41o- TetON | This compound alone | 264% | |
| CSE-MEM | U2OS | This compound alone | 197% | |
| CSE-HRP | CFBE41o- TetON | This compound + 3 µM VX809 | 416% | |
| CSE-MEM | U2OS | This compound + 3 µM VX809 | 415% | |
| Table 1: In Vitro Efficacy of this compound in Rescuing F508del-CFTR Cell Surface Expression. |
| Assay | Cell Line | Condition | EC50 (nM) | Reference |
| TECC | F508del/F508del HBE | This compound + Potentiator | 497 ± 189 | [3] |
| TECC | F508del/F508del HBE | This compound + 0.15 µM GLPG2222 + Potentiator | 18 ± 6 | [3] |
| Table 2: Potency of this compound in Functional Assays. |
| Study | Population | Treatment | Outcome | Result | Reference |
| PELICAN (Phase 2a) | F508del homozygous CF patients on lumacaftor/ivacaftor | This compound (75mg BID) for 28 days | Change in sweat chloride concentration | -19.6 mmol/L vs. placebo | [4] |
| Table 3: Clinical Efficacy of this compound. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Surface Expression (CSE) Assays
These assays quantify the amount of F508del-CFTR protein that has been trafficked to the cell surface after treatment with corrector compounds.
dot
Caption: General workflow for Cell Surface Expression (CSE) assays.
a) CSE-HRP (Horseradish Peroxidase) Assay
-
Cell Line: CFBE41o- TetON cells expressing HRP-tagged F508del-CFTR.
-
Seeding: 2000 cells per well in white 384-well plates.
-
Induction: Medium containing 500 ng/ml doxycycline is used to induce the expression of the F508del-CFTR–HRP construct.
-
Compound Incubation: After 3 days, cells are treated with corrector compounds and incubated for 20-24 hours.
-
Detection: After incubation and washing, a chemiluminescent HRP substrate is added, and the resulting signal, proportional to the amount of surface-expressed CFTR-HRP, is read on a plate reader.
b) CSE-MEM (Beta-galactosidase enzyme fragment complementation) Assay
-
Cell Line: U2OS cells expressing F508del-CFTR fused to a small enzyme fragment (EA) of β-galactosidase.
-
Seeding: 5000 cells per well in white 384-well plates.
-
Compound Incubation: Cells are incubated with compounds for 20-24 hours at 37°C.
-
Detection: The assay medium contains the larger, complementing enzyme fragment (ED). When corrected F508del-CFTR-EA reaches the cell surface, it complements with ED, forming an active β-galactosidase enzyme. A substrate is then added, and the luminescent signal is measured.
Transepithelial Clamp Circuit (TECC) / Ussing Chamber Assay
This electrophysiological technique measures ion transport across an epithelial monolayer, providing a functional readout of CFTR channel activity.
-
Cell Culture: Human Bronchial Epithelial (HBE) cells from F508del homozygous donors are cultured on permeable supports until a confluent and differentiated monolayer is formed.
-
Compound Incubation: The HBE cell monolayers are incubated with corrector compounds (e.g., this compound with or without a Type 1 corrector) for 24 hours to allow for CFTR rescue.
-
Measurement Protocol:
-
The permeable support is mounted in an Ussing chamber, separating the apical and basolateral chambers.
-
Both chambers are filled with a physiological salt solution (e.g., Krebs-Ringer bicarbonate buffer), maintained at 37°C, and gassed with 95% O2/5% CO2.
-
The system is equilibrated, and the baseline transepithelial voltage and resistance are recorded.
-
To isolate CFTR-dependent chloride transport, amiloride is added to the apical chamber to block the epithelial sodium channel (ENaC).
-
CFTR activity is stimulated by adding a cAMP agonist, such as forskolin, to the basolateral chamber.
-
A CFTR potentiator (e.g., GLPG1837 or ivacaftor) is acutely added to the apical chamber to maximally stimulate the rescued CFTR channels.
-
The change in short-circuit current (Isc) is measured, which is directly proportional to the net ion movement through functional CFTR channels.
-
Finally, a CFTR inhibitor (e.g., CFTRinh-172) is added to confirm that the measured current is CFTR-specific.
-
Whole-Cell Patch Clamp
This technique allows for the direct measurement of chloride currents through CFTR channels in the entire cell membrane.
-
Cell Preparation: Baby Hamster Kidney (BHK) or Chinese Hamster Ovary (CHO) cells stably expressing F508del-CFTR are used. Cells are incubated for 24 hours with corrector compounds to rescue CFTR trafficking.
-
Recording Configuration: The whole-cell configuration is established by forming a high-resistance (gigaohm) seal between a glass micropipette and the cell membrane, followed by rupturing the membrane patch to gain electrical access to the cell's interior.
-
Solutions: The intracellular (pipette) solution contains a low chloride concentration, while the extracellular (bath) solution contains a high chloride concentration, creating a chloride gradient.
-
Voltage-Clamp Protocol: The cell membrane potential is held at a constant value (e.g., -40 mV). A series of voltage steps (e.g., from -80 mV to +80 mV in 20 mV increments) are applied to elicit CFTR currents.
-
Data Acquisition and Analysis:
-
Basal currents are recorded.
-
A cocktail of forskolin (to activate adenylyl cyclase and increase cAMP) and a potentiator (e.g., genistein or VX-770) is added to the bath to activate CFTR channels.
-
The resulting increase in chloride current is recorded.
-
Current densities (pA/pF) are calculated by normalizing the current to the cell capacitance to account for variations in cell size.
-
Conclusion
The classification of this compound as a Type 2 CFTR corrector is well-supported by a robust body of evidence. Its ability to synergistically enhance the rescue of F508del-CFTR in combination with Type 1 correctors has been consistently demonstrated across multiple orthogonal assays, from biochemical measurements of cell surface expression to functional electrophysiological readouts in patient-derived cells. The quantitative data and detailed experimental protocols outlined in this guide provide a technical foundation for understanding this compound's mechanism of action and its role in the development of triple-combination therapies for cystic fibrosis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of this compound, a Potent Type 2 Corrector of CFTR for the Treatment of Cystic Fibrosis in Combination with a Potentiator and a Type 1 Co-corrector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | CFTR Rescue in Intestinal Organoids with GLPG/ABBV-2737, ABBV/GLPG-2222 and ABBV/GLPG-2451 Triple Therapy [frontiersin.org]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Revolutionizing CFTR Modulation: In Vitro Application Notes for GLPG2737
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the in vitro characterization of GLPG2737, a novel Type 2 corrector of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. This compound has demonstrated significant potential in rescuing the function of the most common CF-causing mutation, F508del-CFTR, particularly when used in combination with other CFTR modulators. These protocols are intended to guide researchers in the accurate assessment of this compound's efficacy and mechanism of action in a laboratory setting.
Mechanism of Action
This compound is a CFTR corrector that aids in the proper folding and trafficking of the F508del-CFTR protein to the cell surface.[1][2][3] Unlike Type 1 correctors (e.g., lumacaftor/VX-809) which primarily stabilize the first membrane-spanning domain (MSD1), this compound has a distinct mechanism of action that provides an additive functional effect when combined with a potentiator and a Type 1 corrector.[4][5] This synergistic activity leads to a significant increase in the amount of mature, functional CFTR channels at the plasma membrane, resulting in enhanced chloride ion transport.[4][6] Interestingly, this compound has also been shown to inhibit wild-type CFTR activity, a characteristic that is being explored for its therapeutic potential in other conditions like polycystic kidney disease.[2][7]
Signaling Pathway and Corrector Synergy
The following diagram illustrates the proposed mechanism of action for this compound in concert with other CFTR modulators.
References
- 1. Western Blot | CFTR Antibody Distribution Program [cftrantibodies.web.unc.edu]
- 2. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. webpages.ciencias.ulisboa.pt [webpages.ciencias.ulisboa.pt]
- 5. CFTR Immunoprecipitation (IP) and Western Blot [bio-protocol.org]
- 6. Identification and Characterization of Novel CFTR Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of GLPG/ABBV-2737, a Novel Class of Corrector, Which Exerts Functional Synergy With Other CFTR Modulators - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing GLPG2737 in Ussing Chamber Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
GLPG2737 is a novel small molecule modulator of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. It functions as a corrector, addressing the trafficking defects of mutant CFTR, particularly the F508del mutation, which is the most common cause of cystic fibrosis.[1] Interestingly, this compound also exhibits inhibitory effects on wild-type CFTR, suggesting a complex mechanism of action and potential applications in other diseases like polycystic kidney disease where CFTR inhibition is beneficial.[1][2] In the context of cystic fibrosis research, this compound is primarily investigated in combination with other CFTR modulators, such as potentiators and other correctors, to achieve a synergistic rescue of CFTR function.[1][3][4]
The Ussing chamber is a gold-standard electrophysiological technique used to measure ion transport across epithelial tissues.[5][6][7] It is an indispensable tool for characterizing the effects of CFTR modulators like this compound on the chloride and bicarbonate ion transport that is defective in cystic fibrosis.[5] This document provides detailed protocols for the application of this compound in Ussing chamber assays using primary human bronchial epithelial (HBE) cells, along with representative data and a description of the relevant signaling pathways.
Mechanism of Action and Signaling Pathway
Cystic fibrosis is caused by mutations in the CFTR gene, which encodes for an epithelial anion channel responsible for transporting chloride and bicarbonate ions across cell membranes.[3][4][8] The most common mutation, F508del, leads to a misfolded CFTR protein that is retained in the endoplasmic reticulum and degraded, resulting in a reduced quantity of functional channels at the cell surface.[1]
CFTR modulators are small molecules designed to restore the function of the mutant protein. They are broadly categorized as:
-
Correctors : These molecules, like this compound, aid in the proper folding and trafficking of the mutant CFTR protein to the cell surface.[1][8]
-
Potentiators : These molecules increase the channel open probability (gating) of the CFTR protein that is present at the cell membrane.[8]
This compound has been identified as a novel class of corrector.[1] When used in combination with other correctors and a potentiator, it leads to a significant increase in CFTR-mediated chloride currents.[1][9] The synergistic effect of these combination therapies is crucial for achieving clinically meaningful benefits in cystic fibrosis patients.
Quantitative Data Presentation
The following tables summarize the quantitative data for this compound from Ussing chamber experiments on F508del/F508del human bronchial epithelial (HBE) cells.
Table 1: Potency of this compound in F508del/F508del HBE Cells
| Condition | EC50 (nM) | Number of Donors |
| This compound alone | 497 ± 189 | 3 |
| This compound + 0.15 µM GLPG2222 (Corrector) | 18 ± 6 | 4 |
Data represents the mean ± standard error of the mean.[9][10]
Table 2: Effect of this compound Combinations on CFTR Function (Short-Circuit Current - Isc)
| Chronic Treatment (24h) | Acute Addition | Change in Isc (µA/cm²) |
| DMSO | Forskolin (10 µM) | ~1 |
| GLPG2222 (0.15 µM) | Forskolin (10 µM) | ~5 |
| This compound (1 µM) | Forskolin (10 µM) | ~0 |
| GLPG2222 (0.15 µM) + this compound (1 µM) | Forskolin (10 µM) | ~2 |
| DMSO | Forskolin (10 µM) -> Potentiator (1.5 µM) | ~15 |
| GLPG2222 (0.15 µM) | Forskolin (10 µM) -> Potentiator (1.5 µM) | ~25 |
| This compound (1 µM) | Forskolin (10 µM) -> Potentiator (1.5 µM) | ~40 |
| GLPG2222 (0.15 µM) + this compound (1 µM) | Forskolin (10 µM) -> Potentiator (1.5 µM) | ~60 |
Values are approximate based on graphical data presented in the cited literature and are intended for illustrative purposes.[9]
Experimental Protocols
This section provides a detailed protocol for conducting Ussing chamber experiments to evaluate the effect of this compound on CFTR function in primary HBE cells.
Cell Culture
-
Cell Source : Primary human bronchial epithelial cells are isolated from lungs of donors with the F508del/F508del genotype.[9]
-
Culture Substrate : Cells are cultured on type IV collagen-coated polycarbonate Transwell supports (e.g., Millicell, 12 mm diameter, 0.4 µm pore size).[9]
-
Culture Conditions : Cells are maintained at an air-liquid interface for 18-25 days to allow for differentiation into a polarized epithelium.[9]
Ussing Chamber Assay Protocol
-
Compound Incubation :
-
Treat the differentiated HBE cells with the desired concentrations of this compound and any combination compounds (e.g., other correctors) for 24 hours. The compounds should be added to the culture medium on the basolateral side.[9]
-
-
Ussing Chamber Setup :
-
Buffer Composition :
-
Basolateral Buffer : NaCl-Ringer solution (120 mM NaCl, 25 mM NaHCO3, 1.2 mM CaCl2, 1.2 mM MgCl2, 0.8 mM KH2PO4, 0.8 mM K2HPO4, 5 mM glucose, pH 7.4).[9]
-
Apical Buffer : A low-chloride Ringer solution is used to create a chloride gradient, which enhances the CFTR-mediated current. This can be achieved by replacing NaCl with sodium gluconate.[9][13]
-
-
Electrophysiological Recordings :
-
Measure the transepithelial short-circuit current (Isc) using a voltage clamp amplifier.[14]
-
Allow the baseline Isc to stabilize.
-
-
Sequential Drug Additions :
-
Amiloride : Add amiloride to the apical chamber to block the epithelial sodium channel (ENaC) and isolate the CFTR-mediated chloride current.[5][13]
-
Forskolin (FSK) : Add forskolin (e.g., 10 µM) to the apical side to raise intracellular cAMP levels and activate CFTR channels.[5][9]
-
Potentiator : Subsequently, add a potentiator (e.g., GLPG2451 at 1.5 µM) to the apical side to maximally stimulate the CFTR channels that have been trafficked to the membrane.[9]
-
CFTR Inhibitor : At the end of the experiment, a specific CFTR inhibitor (e.g., CFTRinh-172) can be added to confirm that the measured current is CFTR-dependent.[5]
-
-
Data Analysis :
-
The change in Isc (ΔIsc) following the addition of forskolin and the potentiator is a measure of CFTR activity.[10]
-
Conclusion
This compound is a valuable research tool for investigating the correction of F508del-CFTR. The Ussing chamber assay is a robust method for quantifying the functional rescue of CFTR by this compound, particularly in combination with other modulators. The protocols and data presented here provide a comprehensive guide for researchers and scientists in the field of cystic fibrosis drug discovery and development.
References
- 1. Frontiers | Identification of GLPG/ABBV-2737, a Novel Class of Corrector, Which Exerts Functional Synergy With Other CFTR Modulators [frontiersin.org]
- 2. This compound, a CFTR Inhibitor, Prevents Cyst Growth in Preclinical Models of Autosomal Dominant Polycystic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of this compound, a Potent Type 2 Corrector of CFTR for the Treatment of Cystic Fibrosis in Combination with a Potentiator and a Type 1 Co-corrector - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cff.org [cff.org]
- 7. physiologicinstruments.com [physiologicinstruments.com]
- 8. mdpi.com [mdpi.com]
- 9. Identification of GLPG/ABBV-2737, a Novel Class of Corrector, Which Exerts Functional Synergy With Other CFTR Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mmpc.org [mmpc.org]
- 12. protocols.io [protocols.io]
- 13. Effect of apical chloride concentration on the measurement of responses to CFTR modulation in airway epithelia cultured from nasal brushings - PMC [pmc.ncbi.nlm.nih.gov]
- 14. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]
Application Notes and Protocols: Western Blot Analysis of GLPG2737-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
GLPG2737 is a small molecule corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, primarily investigated for its potential in treating cystic fibrosis (CF) by addressing the trafficking defect of the F508del-CFTR mutant.[1][2][3][4] The F508del mutation, a deletion of phenylalanine at position 508, leads to misfolding of the CFTR protein, its retention in the endoplasmic reticulum (ER), and subsequent degradation, preventing its transit to the plasma membrane where it would normally function as a chloride channel.[5][6] this compound has been shown to partially rescue the trafficking of F508del-CFTR, leading to an increased presence of the mature, complex-glycosylated form of the protein at the cell surface.[7][8] Additionally, this compound is being explored as a CFTR inhibitor for the treatment of autosomal dominant polycystic kidney disease (ADPKD). This application note provides a detailed protocol for the analysis of this compound's effect on CFTR protein expression and maturation in cultured cells using Western blotting.
Principle of Detection
Western blotting is a powerful technique to detect changes in protein expression and post-translational modifications. In the context of this compound treatment, it is used to monitor the maturation of the CFTR protein. CFTR undergoes glycosylation as it traffics through the secretory pathway. The immature, core-glycosylated form (Band B), resident in the ER, has a lower molecular weight than the mature, complex-glycosylated form (Band C) that has passed through the Golgi apparatus.[9] An effective corrector like this compound will increase the intensity of Band C relative to Band B, indicating successful rescue of the protein from ER-associated degradation and its trafficking to the Golgi and beyond.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the CFTR trafficking pathway and the experimental workflow for the Western blot analysis.
Detailed Experimental Protocol
This protocol provides a comprehensive guide for performing a Western blot to analyze the effect of this compound on CFTR protein expression.
Materials and Reagents
-
Cell Line: Human bronchial epithelial (HBE) cells or other suitable cell line expressing F508del-CFTR (e.g., CFBE41o-).
-
This compound: Stock solution in DMSO.
-
Cell Culture Medium: Appropriate for the chosen cell line.
-
Phosphate-Buffered Saline (PBS): pH 7.4, ice-cold.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE: Precast polyacrylamide gels or reagents for casting gels.
-
Transfer Buffer: For wet or semi-dry protein transfer.
-
Membrane: Polyvinylidene difluoride (PVDF).
-
Blocking Buffer: 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody: Mouse anti-CFTR monoclonal antibody (e.g., clone 596).
-
Secondary Antibody: HRP-conjugated anti-mouse IgG.
-
Loading Control Antibody: Antibody against GAPDH or β-actin.
-
Chemiluminescent Substrate: ECL Western Blotting Substrate.
-
Imaging System: Chemiluminescence detection system.
Procedure
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 24-48 hours.
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each sample and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-40 µg) into the wells of a polyacrylamide gel. Include a pre-stained protein ladder.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary anti-CFTR antibody diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate and capture the signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe with a loading control antibody.
-
Data Presentation
Quantitative data from the Western blot analysis should be presented in a clear and organized manner. Densitometry analysis can be used to quantify the intensity of the CFTR bands.
| Treatment Group | Concentration (µM) | Band B Intensity (Arbitrary Units) | Band C Intensity (Arbitrary Units) | Ratio of Band C to Band B |
| Vehicle (DMSO) | - | |||
| This compound | 0.1 | |||
| This compound | 1 | |||
| This compound | 10 | |||
| Positive Control | - |
Conclusion
This application note provides a detailed protocol for utilizing Western blotting to assess the efficacy of this compound in correcting the trafficking defect of F508del-CFTR. By following this protocol, researchers can obtain reliable and quantifiable data on the maturation of the CFTR protein in response to treatment. This methodology is crucial for the preclinical evaluation of this compound and other CFTR modulators.
References
- 1. Molecular Chaperones as Targets to Circumvent the CFTR Defect in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a Potent Type 2 Corrector of CFTR for the Treatment of Cystic Fibrosis in Combination with a Potentiator and a Type 1 Co-corrector - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 5. Endocytic Trafficking of CFTR in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CFTR: folding, misfolding and correcting the ΔF508 conformational defect - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of GLPG/ABBV-2737, a Novel Class of Corrector, Which Exerts Functional Synergy With Other CFTR Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Identification of GLPG/ABBV-2737, a Novel Class of Corrector, Which Exerts Functional Synergy With Other CFTR Modulators [frontiersin.org]
- 9. researchgate.net [researchgate.net]
Application of GLPG2737 in CFBE41o- Cell Line Models: A Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for utilizing the CFBE41o- cell line model to study the effects of GLPG2737, a novel cystic fibrosis transmembrane conductance regulator (CFTR) corrector.
The CFBE41o- cell line, derived from a cystic fibrosis (CF) patient homozygous for the F508del mutation, is a crucial in vitro tool for investigating potential CF therapies. These cells exhibit the hallmark defect of F508del-CFTR, namely its misfolding and subsequent degradation, leading to a lack of functional CFTR channels at the cell surface. This compound has been identified as a novel corrector that, particularly in combination with other modulators, can rescue the trafficking and function of the F508del-CFTR protein.
Mechanism of Action of this compound
This compound is a CFTR corrector that aids in the proper folding and trafficking of the F508del-CFTR protein to the cell surface. Its mechanism is distinct from and synergistic with other classes of correctors, such as Type 1 correctors (e.g., GLPG2222). This synergistic action makes it a valuable component of combination therapies aimed at maximizing the rescue of CFTR function.
Data Summary: Efficacy of this compound in F508del-CFTR Rescue
The following tables summarize the quantitative data on the efficacy of this compound in correcting the F508del-CFTR defect in cellular models.
| Assay | Cell Line | Treatment | Metric | Result | Reference |
| Cell Surface Expression (CSE-HRP) | CFBE41o- | This compound (single agent) | % Rescue vs. VX809 | 264% | [1] |
| Transepithelial Chloride Conductance (TECC) | Primary F508del/F508del HBE cells | This compound + Potentiator | EC50 | 497 ± 189 nM | [2] |
| Transepithelial Chloride Conductance (TECC) | Primary F508del/F508del HBE cells | This compound + GLPG2222 + Potentiator | EC50 | 18 ± 6 nM (~25-fold increase in potency) | [2] |
| Functional Assay | Not specified | This compound + Potentiator + C1 Corrector | Fold Increase in Activity | 8-fold | [3][4] |
| Functional Assay | Primary HBE cells | Triple Combination (this compound + GLPG2222 + Potentiator) | % Rescue vs. Dual Combination (GLPG2222 + Potentiator) | 182% | [2] |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the efficacy of this compound in the CFBE41o- cell line are provided below.
Cell Surface Expression (CSE) Horseradish Peroxidase (HRP) Assay
This assay quantifies the amount of F508del-CFTR that has been successfully trafficked to the cell surface after treatment with corrector compounds. It utilizes a CFBE41o- cell line stably expressing F508del-CFTR tagged with HRP in an extracellular loop.
Materials:
-
CFBE41o- cells stably expressing F508del-CFTR-HRP (Tet-On inducible system)
-
Cell culture medium: Eagle's Minimal Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and appropriate selection antibiotics (e.g., Puromycin)
-
Doxycycline
-
This compound and other test compounds
-
Phosphate Buffered Saline (PBS) with Ca2+ and Mg2+
-
Chemiluminescent HRP substrate (e.g., SuperSignal™ West Pico PLUS, Luminol-based substrates)
-
White, opaque 384-well plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed the CFBE41o- F508del-CFTR-HRP cells in white, opaque 384-well plates at a density of 2,000 cells per well.
-
Induction of Expression: Add cell culture medium containing 500 ng/mL doxycycline to induce the expression of the F508del-CFTR-HRP construct.[3] Incubate for 3 days at 37°C and 5% CO2.
-
Compound Treatment: Treat the cells with a dose range of this compound, both alone and in combination with other correctors (e.g., 0.5 µM GLPG2222).[2] Incubate for 24 hours at 33°C to facilitate F508del-CFTR folding.[3]
-
Washing: On day 4, carefully wash the cells five times with PBS containing Ca2+ and Mg2+ to remove any non-cell surface-bound HRP.[3]
-
Detection: Add a chemiluminescent HRP substrate to each well according to the manufacturer's instructions.
-
Measurement: Immediately measure the luminescence using a plate reader. The light output is directly proportional to the amount of HRP-tagged F508del-CFTR at the cell surface.
-
Data Analysis: Normalize the data to a vehicle control (e.g., DMSO) and a positive control (e.g., a reference corrector like VX809).
Ussing Chamber Assay for Transepithelial Chloride Conductance (TECC)
This functional assay measures the chloride ion transport across a polarized monolayer of CFBE41o- cells, providing a direct assessment of CFTR channel function.
Materials:
-
CFBE41o- cells
-
Permeable supports (e.g., Transwell® inserts)
-
Ussing Chamber system
-
Ringer's Solution (in mM): 115 NaCl, 25 NaHCO3, 2.4 KH2PO4, 1.24 K2HPO4, 1.2 CaCl2, 1.2 MgCl2, 10 D-glucose (pH 7.4).[5]
-
Low Chloride Ringer's Solution (as above, with 1.2 mM NaCl and 115 mM sodium gluconate)
-
Amiloride
-
Forskolin
-
CFTR Potentiator (e.g., GLPG1837, Ivacaftor)
-
This compound and other test compounds
-
CFTR inhibitor (e.g., CFTRinh-172)
Protocol:
-
Cell Culture on Permeable Supports: Seed CFBE41o- cells on permeable supports and culture until a confluent and polarized monolayer is formed, as indicated by a high transepithelial electrical resistance (TEER).
-
Compound Incubation: Treat the cell monolayers with this compound, alone or in combination with other correctors, for 24 hours at 37°C.
-
Ussing Chamber Setup: Mount the permeable supports in the Ussing chambers. Bathe both the apical and basolateral sides with Ringer's solution, maintained at 37°C and gassed with 95% O2/5% CO2.
-
Baseline Measurement: Clamp the transepithelial voltage to 0 mV and record the baseline short-circuit current (Isc).
-
Isolate CFTR Current:
-
Add amiloride (e.g., 100 µM) to the apical chamber to block the epithelial sodium channel (ENaC).
-
Replace the apical solution with a low chloride Ringer's solution to establish a chloride gradient.
-
-
Stimulation of CFTR Activity:
-
Add a CFTR agonist, such as forskolin (e.g., 10 µM), to the apical side to activate adenylyl cyclase and increase intracellular cAMP levels.
-
Add a CFTR potentiator (e.g., 1.5 µM) to the apical side to increase the channel open probability.[2]
-
-
Inhibition: At the end of the experiment, add a CFTR-specific inhibitor (e.g., CFTRinh-172) to confirm that the measured current is CFTR-dependent.
-
Data Analysis: The change in Isc following the addition of forskolin and the potentiator represents the functional activity of the rescued F508del-CFTR channels.
Visualizations
The following diagrams illustrate the key pathways and experimental workflows described.
Caption: Mechanism of action of this compound in rescuing F508del-CFTR.
Caption: Workflow for the Cell Surface Expression (CSE) HRP assay.
Caption: Workflow for the Ussing Chamber functional assay.
References
- 1. Advansta WesternBright Sirius chemiluminescent HRP substrate :... [products.advansta.com]
- 2. Identification of GLPG/ABBV-2737, a Novel Class of Corrector, Which Exerts Functional Synergy With Other CFTR Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of this compound, a Potent Type 2 Corrector of CFTR for the Treatment of Cystic Fibrosis in Combination with a Potentiator and a Type 1 Co-corrector - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 5. Failure of cAMP agonists to activate rescued ΔF508 CFTR in CFBE41o– airway epithelial monolayers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GLPG2737 in mIMCD-3 Cell Cyst Growth Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing GLPG2737, a Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) inhibitor, in mouse inner medullary collecting duct (mIMCD-3) cell cyst growth assays. This information is intended to guide researchers in the preclinical evaluation of potential therapeutic agents for Autosomal Dominant Polycystic Kidney Disease (ADPKD).
Introduction
Autosomal Dominant Polycystic Kidney Disease (ADPKD) is a genetic disorder characterized by the progressive development of fluid-filled cysts in the kidneys, ultimately leading to kidney failure.[1][2][3] A key driver of cyst growth is the transepithelial secretion of fluid into the cyst lumen, a process significantly mediated by the CFTR chloride channel.[2] Elevated intracellular cyclic adenosine monophosphate (cAMP) levels stimulate CFTR activity, leading to chloride and fluid secretion.[2][4] Therefore, inhibition of CFTR presents a promising therapeutic strategy for ADPKD.[1][2][5]
This compound is a CFTR inhibitor that has demonstrated efficacy in preclinical models of ADPKD by preventing cyst growth.[1][2][3][5] The mIMCD-3 cell line, derived from the mouse renal inner medullary collecting duct, is a well-established in vitro model for studying renal tubule cell biology and cystogenesis.[6] When cultured in a 3D matrix, these cells form cystic structures that recapitulate key aspects of in vivo cyst formation, making them a valuable tool for screening and characterizing potential ADPKD therapeutics.[6][7]
Mechanism of Action: CFTR Inhibition in Cyst Growth
The underlying principle of using this compound in mIMCD-3 cyst growth assays is based on its ability to block the function of the CFTR channel. In ADPKD, various signaling pathways converge to increase intracellular cAMP levels, which in turn activates CFTR. This leads to an efflux of chloride ions into the cyst lumen, followed by the osmotic movement of water, thereby driving cyst expansion. This compound directly inhibits this chloride secretion, thus reducing fluid accumulation and halting cyst growth.
References
- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a CFTR Inhibitor, Prevents Cyst Growth in Preclinical Models of Autosomal Dominant Polycystic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a CFTR Inhibitor, Prevents Cyst Growth in Preclinical Models of Autosomal Dominant Polycystic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. 3D spheroid model of mIMCD3 cells for studying ciliopathies and renal epithelial disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Quantifying GLPG2737 Efficacy on F508del-CFTR Trafficking using a Cell Surface Expression (CSE) HRP Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cystic Fibrosis (CF) is a genetic disorder primarily caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene, which encodes for an epithelial anion channel. The most common mutation, the deletion of phenylalanine at position 508 (F508del), results in a misfolded CFTR protein that is retained in the endoplasmic reticulum (ER) and targeted for premature degradation. Consequently, the protein fails to traffic to the plasma membrane, leading to a loss of chloride and bicarbonate ion transport.[1]
Small molecules known as "correctors" aim to rescue this defect. GLPG2737 is a novel CFTR corrector designed to improve the folding and facilitate the trafficking of the F508del-CFTR protein to the cell surface.[2][3][4] Measuring the efficacy of such correctors requires a quantitative method to determine the increase in protein density at the plasma membrane. The Cell Surface Expression (CSE) Horseradish Peroxidase (HRP) assay is a robust, plate-based method ideal for this purpose. It provides a direct readout of the amount of CFTR protein successfully trafficked to the cell surface following compound treatment.[5]
Principle of the Assay
The CSE-HRP assay quantifies the population of F508del-CFTR channels that have reached the cell surface. The method relies on a cell line stably expressing F508del-CFTR engineered with an extracellular epitope tag (e.g., HA or FLAG). Since the cells are not permeabilized, only the protein at the surface is accessible to antibodies.
-
Treatment: Cells are incubated with varying concentrations of the corrector compound, this compound, to allow for the rescue and trafficking of F508del-CFTR.
-
Primary Antibody Binding: An antibody specific to the extracellular epitope tag is added and binds only to the CFTR proteins present on the plasma membrane.
-
Secondary Antibody-HRP Conjugate Binding: After washing away unbound primary antibody, an HRP-conjugated secondary antibody that recognizes the primary antibody is added.
-
Signal Generation: A chemiluminescent HRP substrate, such as a luminol-based solution, is introduced. The HRP enzyme catalyzes the oxidation of the substrate, producing a light signal that is directly proportional to the amount of HRP, and therefore the amount of F508del-CFTR, at the cell surface.[6][7]
-
Detection: The light output is measured using a luminometer, providing a quantitative assessment of this compound's efficacy.
F508del-CFTR Protein Trafficking and Corrector Action
The following diagram illustrates the trafficking pathway of the CFTR protein, the defect caused by the F508del mutation, and the mechanism of action for a corrector molecule like this compound.
Experimental Protocols
Materials and Reagents
-
Cell Line: HEK293 or CFBE41o- cells stably expressing F508del-CFTR with a 3xHA epitope tag in the fourth extracellular loop.
-
Compound: this compound, dissolved in DMSO to create a stock solution (e.g., 10 mM).
-
Culture Medium: DMEM or MEM supplemented with 10% FBS, penicillin/streptomycin, and appropriate selection antibiotics.
-
Primary Antibody: High-affinity anti-HA monoclonal antibody.
-
Secondary Antibody: HRP-conjugated goat anti-mouse IgG antibody.
-
Buffers:
-
Phosphate Buffered Saline (PBS), pH 7.4.
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS.
-
-
HRP Substrate: Chemiluminescent HRP substrate kit (e.g., luminol/peroxide solution).
-
Plates: White, opaque, flat-bottom 96-well cell culture plates.
-
Instrumentation: Plate luminometer.
Assay Workflow
The diagram below outlines the major steps of the CSE-HRP assay protocol.
Step-by-Step Procedure
-
Cell Seeding: Seed the F508del-CFTR-3HA expressing cells into a white, opaque 96-well plate at a density that will result in a 90-95% confluent monolayer after 48 hours. Incubate at 37°C, 5% CO₂ for 24 hours.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium. A typical concentration range would be from 0.1 nM to 10 µM. Include a DMSO-only vehicle control and a positive control (e.g., a known corrector like VX-809).
-
Aspirate the old medium from the cells and add 100 µL of the compound dilutions.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
-
Antibody Incubation (Performed at 4°C to prevent receptor internalization):
-
Place the plate on ice. Aspirate the medium and wash the cells once with 200 µL of ice-cold PBS.
-
Add 100 µL of Blocking Buffer (1% BSA in PBS) to each well and incubate for 1 hour at 4°C.
-
Aspirate the blocking buffer and add 50 µL of the primary anti-HA antibody diluted in Blocking Buffer. Incubate for 1 hour at 4°C.
-
Wash the plate three times with 200 µL/well of ice-cold PBS.
-
Add 50 µL of the HRP-conjugated secondary antibody diluted in Blocking Buffer. Incubate for 1 hour at 4°C in the dark.
-
Wash the plate five times with 200 µL/well of ice-cold PBS to ensure removal of all unbound secondary antibody.
-
-
Signal Detection:
-
Prepare the chemiluminescent HRP substrate according to the manufacturer's instructions immediately before use.
-
Add 100 µL of the substrate solution to each well.
-
Immediately place the plate in a luminometer and measure the Relative Light Units (RLU). The signal is typically stable for 10-20 minutes.
-
Data Analysis and Results
Data Analysis Workflow
The raw luminescence data is processed to determine compound potency (EC₅₀).
-
Background Subtraction: Subtract the average RLU from wells containing no cells (substrate only) from all other data points.
-
Normalization: Normalize the data to controls. The vehicle (DMSO) control represents 0% activity, and a saturating concentration of a potent reference corrector can be set as 100% activity.
-
% Activity = 100 * (RLU_sample - RLU_vehicle) / (RLU_max_control - RLU_vehicle)
-
-
Curve Fitting: Plot the normalized % Activity against the logarithm of the this compound concentration. Fit the data using a four-parameter logistic (4PL) equation to generate a dose-response curve.
-
EC₅₀ Determination: The EC₅₀, which is the concentration of the compound that elicits a 50% maximal response, is calculated from the fitted curve.
Representative Data
The following table shows sample data for a dose-response experiment with this compound.
| This compound Conc. (nM) | Log [Conc.] | Avg. RLU | Normalized Activity (%) |
| 0 (Vehicle) | - | 15,250 | 0.0 |
| 0.1 | -10.0 | 18,900 | 2.5 |
| 1 | -9.0 | 35,600 | 14.0 |
| 10 | -8.0 | 95,800 | 55.2 |
| 50 | -7.3 | 135,100 | 82.1 |
| 100 | -7.0 | 148,400 | 91.2 |
| 1000 | -6.0 | 160,500 | 100.0 |
| 10000 | -5.0 | 161,200 | 100.3 |
| Calculated EC₅₀ | ~9.5 nM |
Table 1: Example data from a CSE-HRP assay for this compound. RLU values are hypothetical. The EC₅₀ is derived from fitting this data to a 4PL curve.
Conclusion
The Cell Surface Expression HRP assay is a highly effective and scalable method for quantifying the efficacy of CFTR corrector molecules like this compound. By specifically measuring the amount of F508del-CFTR protein trafficked to the plasma membrane, this assay provides a direct and physiologically relevant assessment of a compound's primary mechanism of action. Its high-throughput nature makes it an invaluable tool in both primary screening and lead optimization stages of drug discovery for Cystic Fibrosis.
References
- 1. cff.org [cff.org]
- 2. researchgate.net [researchgate.net]
- 3. Measuring surface expression and endocytosis of GPCRs using whole-cell ELISA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A split horseradish peroxidase for detection of intercellular protein-protein interactions and sensitive visualization of synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CFTR Folding Consortium: Methods Available for Studies of CFTR Folding and Correction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemiluminescent Western blotting [jacksonimmuno.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols: Forskolin-Induced Swelling Assay with GLPG2737
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene, which encodes for an epithelial anion channel.[1][2] The Forskolin-Induced Swelling (FIS) assay is a robust, industry-standard method to quantify the function of the CFTR protein.[3] This assay is particularly valuable for evaluating the efficacy of CFTR modulators, a class of drugs designed to correct the function of the mutated CFTR protein.[4][5]
GLPG2737 is a novel CFTR corrector that aids in the proper folding and trafficking of the CFTR protein to the cell surface, thereby increasing the number of functional channels.[6][7][8] This document provides detailed protocols for utilizing the FIS assay to assess the efficacy of this compound, both alone and in combination with other CFTR modulators, using patient-derived intestinal organoids.
Signaling Pathway of Forskolin-Induced CFTR Activation
Forskolin activates adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine monophosphate (cAMP).[9][10] Elevated cAMP activates Protein Kinase A (PKA), which then phosphorylates the regulatory (R) domain of the CFTR channel.[11] This phosphorylation, along with ATP binding to the Nucleotide-Binding Domains (NBDs), leads to the opening of the CFTR channel, allowing the efflux of chloride and bicarbonate ions into the lumen of the organoid.[11][12] The resulting osmotic gradient drives water into the lumen, causing the organoid to swell.[9][10]
Caption: Signaling pathway of forskolin-induced CFTR activation and organoid swelling.
Experimental Protocols
Materials and Reagents
-
Patient-derived intestinal organoids (e.g., from rectal biopsies)
-
Basement membrane matrix (e.g., Matrigel®)
-
Organoid culture medium
-
Forskolin (10 mM stock in DMSO)
-
This compound (10 mM stock in DMSO)
-
CFTR potentiator (e.g., VX-770/Ivacaftor, 10 mM stock in DMSO)
-
CFTR corrector (e.g., VX-809/Lumacaftor, 10 mM stock in DMSO)
-
Krebs-Ringer Bicarbonate (KBR) buffer
-
96-well clear bottom imaging plates
-
Automated imaging system with environmental control (37°C, 5% CO₂)
Protocol 1: Assessment of this compound as a Single Corrector
This protocol assesses the ability of this compound alone to rescue CFTR function.
-
Organoid Plating:
-
Culture patient-derived intestinal organoids according to standard protocols until they are large with multiple buds.[13]
-
Harvest and mechanically disrupt organoids.
-
Resuspend organoid fragments in basement membrane matrix at a density of 30-50 organoids per 3 µL droplet.[13]
-
Plate 3 µL droplets into the center of wells of a pre-warmed 96-well plate.[13]
-
Incubate at 37°C for 15 minutes to solidify the matrix.[13]
-
-
Corrector Incubation:
-
Forskolin-Induced Swelling Assay:
-
Carefully remove the culture medium from the wells.
-
Wash wells with 100 µL of pre-warmed KBR buffer.
-
Add 100 µL of KBR buffer containing a fixed concentration of forskolin (e.g., 10 µM) and a potentiator (e.g., 1.5 µM) to all wells.[6]
-
Immediately place the plate into the automated imaging system.
-
Acquire brightfield or confocal images of each well at time 0 and at regular intervals (e.g., every 10-20 minutes) for 60-120 minutes.[10][14]
-
-
Data Analysis:
-
Use image analysis software (e.g., ImageJ, CellProfiler) to measure the total surface area of the organoids in each well at each time point.[14][15]
-
Normalize the organoid area at each time point to the area at time 0.
-
Calculate the Area Under the Curve (AUC) for the swelling response over time for each condition.[3][15]
-
Plot the AUC against the concentration of this compound to determine the EC₅₀.
-
Protocol 2: Assessment of this compound in Combination Therapy
This protocol evaluates the synergistic or additive effects of this compound with other CFTR modulators.
-
Organoid Plating: Follow Step 1 from Protocol 1.
-
Combination Corrector Incubation:
-
Prepare organoid culture medium with a fixed concentration of a primary corrector (e.g., 0.5 µM GLPG2222 or VX-809) and a dose-response of this compound.[6]
-
Include controls for DMSO, this compound alone, and the primary corrector alone.
-
Add 100 µL of the prepared medium to each well.
-
-
Forskolin-Induced Swelling Assay: Follow Step 3 from Protocol 1.
-
Data Analysis: Follow Step 4 from Protocol 1, comparing the effects of the combination treatment to the single corrector treatments.
Experimental Workflow Diagram
Caption: Experimental workflow for the Forskolin-Induced Swelling (FIS) assay.
Data Presentation
The efficacy of this compound is typically quantified by its half-maximal effective concentration (EC₅₀) and the maximum efficacy achieved. The following tables summarize representative data from studies on F508del/F508del human bronchial epithelial (HBE) cells, which can be correlated with organoid swelling data.
Table 1: Potency of this compound as a Single Agent
| Cell Type | Assay Condition | EC₅₀ of this compound (nM) | Reference |
| F508del/F508del HBE cells | In combination with a potentiator | 497 ± 189 | [6] |
Table 2: Potency of this compound in Combination with another Corrector
| Cell Type | Assay Condition | EC₅₀ of this compound (nM) | Fold Shift in Potency | Reference |
| F508del/F508del HBE cells | In combination with GLPG2222 (0.15 µM) and a potentiator | 18 ± 6 | ~25-fold | [6] |
Note: The data presented are from Ussing chamber experiments on HBE cells, which measure ion transport directly.[6] The FIS assay in organoids provides a functional, morphological readout that correlates with these electrophysiological measurements.[5] The magnitude of organoid swelling (measured as AUC) serves as the primary endpoint in the FIS assay.
Conclusion
The Forskolin-Induced Swelling assay is a powerful tool for characterizing the efficacy of CFTR correctors like this compound. By following the detailed protocols outlined in these application notes, researchers can obtain reliable and reproducible data on the potency and synergistic potential of novel CFTR modulators. The visual and quantitative nature of the assay makes it highly suitable for both mechanistic studies and medium-throughput screening in drug development pipelines.
References
- 1. Discovery of this compound, a Potent Type 2 Corrector of CFTR for the Treatment of Cystic Fibrosis in Combination with a Potentiator and a Type 1 Co-corrector - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a Potent Type 2 Corrector of CFTR for the Treatment of Cystic Fibrosis in Combination with a Potentiator and a Type 1 Co-corrector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. huborganoids.nl [huborganoids.nl]
- 4. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 5. Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of GLPG/ABBV-2737, a Novel Class of Corrector, Which Exerts Functional Synergy With Other CFTR Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Identification of GLPG/ABBV-2737, a Novel Class of Corrector, Which Exerts Functional Synergy With Other CFTR Modulators [frontiersin.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. stemcell.com [stemcell.com]
- 10. stemcell.com [stemcell.com]
- 11. Activation mechanisms for the cystic fibrosis transmembrane conductance regulator protein involve direct binding of cAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cystic fibrosis - Wikipedia [en.wikipedia.org]
- 13. Video: Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients [jove.com]
- 14. dspace.library.uu.nl [dspace.library.uu.nl]
- 15. Precision medicine in cystic fibrosis: predictive role of forskolin-induced swelling assay | European Respiratory Society [publications.ersnet.org]
Application Notes for GLPG2737 in Primary Human Bronchial Epithelial Cells
Introduction
GLPG2737 is an investigational small molecule identified as a potent Type 2 corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein.[1] Cystic fibrosis (CF) is an autosomal recessive disorder caused by mutations in the CFTR gene, leading to a dysfunctional or absent CFTR protein.[1][2] This protein is an epithelial anion channel responsible for regulating chloride and bicarbonate transport across cell membranes.[2] The most common mutation, F508del, results in a misfolded CFTR protein that is retained in the endoplasmic reticulum and targeted for premature degradation, thus failing to reach the cell surface.[3][4] this compound is designed to address this trafficking defect, particularly in combination with other CFTR modulators, for the treatment of cystic fibrosis.[1]
Mechanism of Action
This compound functions as a CFTR corrector, specifically a "co-corrector" or "Type 2 corrector," by aiding the proper folding and trafficking of the F508del-CFTR protein to the cell surface.[1][3] It has been shown to have a novel mechanism of action, distinct from other correctors like lumacaftor (VX-809) and tezacaftor (VX-661).[3] Preclinical studies in primary human bronchial epithelial (hBE) cells homozygous for the F508del mutation have demonstrated that this compound acts synergistically with Type 1 correctors (e.g., GLPG2222, VX-809) and potentiators (e.g., GLPG1837, ivacaftor).[1][3] This triple combination approach leads to a significant, additive increase in the amount and function of CFTR channels at the cell surface compared to dual or single modulator therapies.[1][5] Specifically, the addition of this compound to a potentiator and a Type 1 corrector resulted in an eight-fold increase in F508del CFTR activity.[2][6]
Applications in Primary Human Bronchial Epithelial Cells
Primary human bronchial epithelial (hBE) cells are considered the gold standard for in vitro studies of CFTR function as they closely mimic the in vivo environment of the lung epithelium.[7] this compound has been evaluated in F508del/F508del hBE cells to assess its efficacy in restoring CFTR protein trafficking and function. Key applications and findings in this cell model include:
-
Increased CFTR Trafficking: this compound significantly increases the cell surface expression of F508del-CFTR.[3][8]
-
Enhanced CFTR Function: When used in combination with other CFTR modulators, this compound leads to a substantial restoration of chloride channel activity, as measured by transepithelial clamp circuit (TECC) experiments.[3]
-
Synergistic Activity: The compound demonstrates a clear additive effect when combined with other correctors and potentiators, supporting its development as part of a triple-combination therapy.[3][5]
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of this compound from studies in primary human bronchial epithelial cells and related cellular assays.
Table 1: In Vitro Efficacy of this compound in F508del-CFTR Rescue
| Assay | Cell Type | Treatment | Efficacy Metric | Result | Reference |
| Cell Surface Expression (CSE-HRP) | Not Specified | This compound (single agent) | Efficacy vs. VX-809 | 264% | [8] |
| Cell Surface Expression (CSE-MEM) | Not Specified | This compound (single agent) | Efficacy vs. VX-809 | 197% | [8] |
| Functional Assay (YFP Halide) | Not Specified | This compound + Potentiator (GLPG1837) + C1 Corrector (4) | Increase in F508del CFTR Activity | 8-fold | [2][6] |
Table 2: Clinical Trial Data with this compound
| Trial | Patient Population | Treatment | Primary Outcome | Result | Reference |
| PELICAN (Phase 2a) | F508del homozygous CF patients on lumacaftor/ivacaftor | This compound (75mg BID) for 28 days | Change in sweat chloride concentration | -19.6 mmol/L decrease vs. placebo | [9] |
| PELICAN (Phase 2a) | F508del homozygous CF patients on lumacaftor/ivacaftor | This compound (75mg BID) for 28 days | Change in ppFEV1 | +3.4% absolute improvement vs. placebo | [9] |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound in primary human bronchial epithelial cells, based on published literature.[3]
1. Human Bronchial Epithelial (HBE) Cell Culture
-
Cell Source: Primary hBE cells are isolated from lung explants of CF patients homozygous for the F508del mutation.[7]
-
Culture Conditions: Cells are typically cultured on collagen-coated, semi-permeable supports.[7]
-
Differentiation: To create a model that resembles the airway epithelium, cells are grown at an air-liquid interface (ALI) to induce differentiation into a pseudostratified epithelium with cilia and mucus production.[7]
-
Treatment: Differentiated hBE cells are treated with this compound, alone or in combination with other CFTR modulators, for a specified period (e.g., 24 hours) before functional analysis.[4]
2. Cell Surface Expression (CSE) Assays
-
Purpose: To quantify the amount of CFTR protein that has successfully trafficked to the cell surface.
-
Methodology (CSE-HRP Assay): This assay utilizes an antibody that recognizes an extracellular epitope of CFTR, followed by a secondary antibody conjugated to horseradish peroxidase (HRP). The HRP activity is then measured colorimetrically to quantify the amount of surface-expressed CFTR.[3]
-
Methodology (CSE-MEM Assay): This is another antibody-based method to detect cell surface CFTR.[3]
-
Data Analysis: Results are often normalized to a control compound (e.g., VX-809) to determine the relative efficacy of the test compound.[8]
3. Western Blot for CFTR Glycosylation
-
Purpose: To distinguish between the immature (core-glycosylated, Band B) and mature (complex-glycosylated, Band C) forms of the CFTR protein. The appearance of Band C indicates successful trafficking through the Golgi apparatus.
-
Protocol Summary:
-
hBE cells are treated with this compound and/or other modulators.
-
Cells are lysed, and total protein is quantified.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with a primary antibody specific for CFTR (e.g., 596 antibody).[4]
-
A secondary antibody is used for detection, allowing visualization of Band B and Band C.[4]
-
4. Transepithelial Clamp Circuit (TECC) / Ussing Chamber Experiments
-
Purpose: To measure the ion transport function of CFTR channels at the apical membrane of polarized epithelial cells.
-
Protocol Summary:
-
Differentiated hBE cells grown on permeable supports are mounted in a TECC or Ussing chamber system.
-
The basolateral membrane is permeabilized to ions to isolate the apical membrane's transport activity.
-
A chloride gradient is established across the apical membrane.
-
CFTR channels are activated by adding forskolin (to increase cAMP) and a potentiator (e.g., GLPG1837) to the apical solution.[3][4]
-
The resulting chloride current is measured. An increase in current in this compound-treated cells compared to controls indicates functional rescue of CFTR.
-
Visualizations
Caption: Proposed mechanism of this compound as a synergistic CFTR corrector.
References
- 1. Discovery of this compound, a Potent Type 2 Corrector of CFTR for the Treatment of Cystic Fibrosis in Combination with a Potentiator and a Type 1 Co-corrector - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | Identification of GLPG/ABBV-2737, a Novel Class of Corrector, Which Exerts Functional Synergy With Other CFTR Modulators [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 6. Discovery of this compound, a Potent Type 2 Corrector of CFTR for the Treatment of Cystic Fibrosis in Combination with a Potentiator and a Type 1 Co-corrector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Human Primary Epithelial Cell Models: Promising Tools in the Era of Cystic Fibrosis Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of GLPG/ABBV-2737, a Novel Class of Corrector, Which Exerts Functional Synergy With Other CFTR Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound in lumacaftor/ivacaftor-treated CF subjects homozygous for the F508del mutation: A randomized phase 2A trial (PELICAN) - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacokinetic Profile of GLPG2737 in Preclinical Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the pharmacokinetic (PK) properties of GLPG2737, a corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, in various preclinical animal models. The information presented herein is crucial for the design and interpretation of non-clinical safety and efficacy studies, and for guiding the design of first-in-human clinical trials.
Summary of Preclinical Pharmacokinetic Parameters
The pharmacokinetic profile of this compound has been characterized in mice, rats, and dogs. Following administration, plasma concentrations of this compound were determined using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. The key pharmacokinetic parameters are summarized in the table below for easy comparison across species.
| Parameter | Mouse | Rat | Dog |
| Dose (Oral) | 250 mg/kg | 5 mg/kg (precursor) | N/A |
| Clearance (CLp) | N/A | Low | Low |
| Unbound Clearance (CLu) | N/A | Moderate | N/A |
| Volume of Distribution (Vss) | N/A | 1.38 L/kg | 1.37 L/kg |
| Intravenous Half-life (t½ iv) | N/A | Moderate | Moderate |
| Oral Bioavailability (F) | N/A | 63.4% (precursor) | N/A |
| Plasma Protein Binding | N/A | High | High |
N/A: Data not publicly available in the reviewed sources. Precursor values are for compound 45, a structurally related precursor to this compound, and may be indicative of the properties of this compound.[1]
Experimental Protocols
Detailed methodologies for the key in vivo pharmacokinetic studies are provided below. These protocols are essential for ensuring the reproducibility and validity of experimental findings.
In Vivo Pharmacokinetic Study in Mice
Objective: To determine the steady-state pharmacokinetic profile of this compound in a mouse model of autosomal dominant polycystic kidney disease (ADPKD).
Animal Model: Pkd1 conditional knockout mouse model.[2]
Dosing:
-
Route: Oral gavage.[2]
-
Dose: 250 mg/kg body weight.[2]
-
Vehicle: Not specified.
-
Frequency: Daily.[2]
-
Duration: From postnatal day 42 to 105.[2]
Sample Collection:
-
Matrix: Blood.[2]
-
Timepoints: The steady-state pharmacokinetic profile was measured 14 days after the start of treatment. Blood was sampled from three mice per group at each timepoint.[2]
-
Collection Method: Not specified.
Bioanalysis:
-
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2]
-
Instrumentation: LC30 LC system (Shimadzu) coupled with a QTrap 6500 MS/MS (SCIEX).[2]
In Vivo Pharmacokinetic Studies in Rats and Dogs
Objective: To evaluate the pharmacokinetic properties and safety of this compound in rats and dogs.
Animal Models:
-
Sprague-Dawley rats (assumed common strain for PK studies).
-
Beagle dogs (common strain for toxicology and PK studies).
Dosing:
-
Routes: Intravenous (IV) and Oral (PO).
-
Doses: Specific doses for this compound are not publicly available. However, a precursor compound was dosed at 1 mg/kg IV and 5 mg/kg PO in rats.[1]
-
Vehicle: Not specified.
Sample Collection:
-
Matrix: Plasma.
-
Collection Method: Blood samples were collected at various time points post-dosing, followed by centrifugation to obtain plasma.
Bioanalysis:
-
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis: Pharmacokinetic parameters were calculated by noncompartmental analysis using WinNonlin software.
Bioanalytical Method: LC-MS/MS Protocol for this compound Quantification in Plasma
The following provides a general protocol for the quantification of this compound in plasma using LC-MS/MS, based on standard industry practices. Specific parameters for this compound would require method development and validation.
Sample Preparation (Protein Precipitation)
-
Thaw plasma samples on ice.
-
To 50 µL of plasma in a microcentrifuge tube, add 150 µL of a precipitation solvent (e.g., acetonitrile or methanol) containing an appropriate internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
Liquid Chromatography Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is a common choice for small molecule analysis.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from low to high organic content (e.g., 5% to 95% B) over a short run time (e.g., 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40°C.
Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is typical for this class of compounds.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be optimized.
-
Instrument Parameters: Parameters such as declustering potential, collision energy, and source temperature should be optimized for maximum sensitivity.
Visual Representations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the general workflow for its pharmacokinetic analysis.
Caption: Mechanism of action of this compound as a CFTR corrector.
Caption: General workflow for preclinical pharmacokinetic analysis.
References
- 1. Discovery of this compound, a Potent Type 2 Corrector of CFTR for the Treatment of Cystic Fibrosis in Combination with a Potentiator and a Type 1 Co-corrector - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a CFTR Inhibitor, Prevents Cyst Growth in Preclinical Models of Autosomal Dominant Polycystic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing GLPG2737 Concentration for In Vitro Experiments: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing GLPG2737 concentration for in vitro experiments. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is characterized as a novel corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, specifically targeting the F508del mutation.[1][2] It aids in the proper folding and trafficking of the F508del-CFTR protein to the cell surface.[1][3] Its mechanism is distinct from other known correctors like VX809 and GLPG2222, and it demonstrates synergistic effects when used in combination with them.[1][2] Interestingly, this compound has also been shown to inhibit wild-type CFTR channel activity in a dose-dependent manner.[1][2] In the context of Autosomal Dominant Polycystic Kidney Disease (ADPKD), this compound acts as a CFTR inhibitor to prevent cyst growth.[4][5]
Q2: What are the recommended starting concentrations for this compound in in vitro assays?
A2: The optimal concentration of this compound depends on the cell type, the specific assay, and whether it is used alone or in combination with other modulators. Based on published data, a starting range of 10 nM to 10 µM is recommended. For specific examples, see the data summary tables below.
Q3: How long should I incubate cells with this compound?
A3: A standard incubation period for this compound in many cell-based assays is 24 hours to allow for the correction of F508del-CFTR protein trafficking.[1][2][3] However, for acute inhibition studies of wild-type CFTR, shorter incubation times may be sufficient.[2]
Q4: Should I use this compound alone or in combination with other compounds?
A4: this compound shows activity as a single agent.[2][3] However, its efficacy is significantly enhanced when used in combination with other CFTR modulators, such as a potentiator (e.g., GLPG1837, GLPG2451) and/or another corrector (e.g., GLPG2222, VX809).[1][6][7] For instance, the addition of this compound to a potentiator and a C1 corrector can lead to a significant increase in F508del CFTR activity.[6][7]
Troubleshooting Guide
Issue 1: Lower than expected F508del-CFTR correction.
-
Possible Cause: Suboptimal concentration of this compound.
-
Solution: Perform a dose-response experiment to determine the EC50 in your specific cell system. Refer to the data summary tables for reported EC50 values in different assays.
-
-
Possible Cause: Absence of a potentiator.
-
Solution: this compound's functional rescue of F508del-CFTR is most effective in the presence of a potentiator to activate the corrected channels at the cell surface.[1] Consider adding a potentiator like GLPG1837 or ivacaftor to your assay.
-
-
Possible Cause: Insufficient incubation time.
Issue 2: Inhibition of wild-type CFTR activity observed.
-
Possible Cause: This is an inherent characteristic of this compound.
-
Solution: Be aware that this compound inhibits wild-type CFTR in a dose-dependent manner.[1][2] If studying wild-type CFTR, use this compound as an inhibitor and perform concentration-response curves to determine the IC50. For F508del-CFTR correction studies, this inhibitory effect on any residual wild-type or corrected F508del channel gating should be considered when interpreting functional data. The presence of a potentiator can help to overcome this.
-
Issue 3: Inconsistent results between different assays.
-
Possible Cause: Different assay sensitivities and endpoints.
-
Solution: Assays measuring protein maturation (e.g., Western Blot) versus channel function (e.g., Ussing chamber, patch clamp) will provide different types of information. Ensure your experimental design and chosen assay are appropriate for the specific question you are addressing. For example, a functional rescue is best demonstrated in electrophysiological assays in the presence of a potentiator.[1]
-
Data Presentation
Table 1: In Vitro Efficacy of this compound in F508del-CFTR Correction Assays
| Cell Line/System | Assay | Condition | EC50 | Efficacy | Reference |
| F508del/F508del HBE cells | TECC | + Potentiator | 497 ± 189 nM | - | [1] |
| F508del/F508del HBE cells | TECC | + 0.15 µM GLPG2222 + Potentiator | 18 ± 6 nM | - | [1] |
| - | CSE-HRP | Single agent | - | 264% (vs VX809) | [2] |
| - | CSE-MEM | Single agent | - | 197% (vs VX809) | [2] |
Table 2: In Vitro Inhibitory Activity of this compound
| Cell Line/System | Assay | IC50 | Reference |
| mIMCD-3 cells | Chloride Flux | 2.41 µM | [4][5] |
| Wild-type mIMCD-3 cells (3D assay) | Cyst Growth | 2.36 µM | [4][5] |
| Pkd1 knockout mIMCD-3 cells (3D assay) | Cyst Growth | 2.5 µM | [4][5] |
Experimental Protocols
Cell Surface Expression (CSE) Assays (HRP and MEM)
-
Cell Plating: Seed cells expressing F508del-CFTR into appropriate culture plates.
-
Compound Incubation: Treat cells with varying concentrations of this compound (alone or in combination with other correctors) for 24 hours.[1][2][3]
-
Detection:
-
Data Analysis: Normalize the signal to a positive control (e.g., another corrector like VX809 or a derivative) to determine the relative efficacy.[2][3]
Transepithelial Chloride Conductance (TECC) in Human Bronchial Epithelial (HBE) Cells
-
Cell Culture: Culture primary F508del/F508del HBE cells on permeable supports until fully differentiated.
-
Compound Incubation: Treat the apical and basolateral sides of the cells with this compound (with or without other correctors) for 24 hours.[1]
-
Measurement: Mount the permeable supports in a TECC measurement system.
-
Activation: Stimulate CFTR channel activity by adding forskolin and a potentiator to the apical side.[1][3]
-
Data Analysis: Measure the change in current to determine the level of CFTR function.
Visualizations
References
- 1. Frontiers | Identification of GLPG/ABBV-2737, a Novel Class of Corrector, Which Exerts Functional Synergy With Other CFTR Modulators [frontiersin.org]
- 2. Identification of GLPG/ABBV-2737, a Novel Class of Corrector, Which Exerts Functional Synergy With Other CFTR Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. karger.com [karger.com]
- 6. Discovery of this compound, a Potent Type 2 Corrector of CFTR for the Treatment of Cystic Fibrosis in Combination with a Potentiator and a Type 1 Co-corrector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of this compound, a Potent Type 2 Corrector of CFTR for the Treatment of Cystic Fibrosis in Combination with a Potentiator and a Type 1 Co-corrector - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing GLPG2737 Solubility in Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GLPG2737, focusing on challenges related to its low aqueous solubility.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am having difficulty dissolving this compound in my aqueous buffer for an in vitro assay. What are the recommended solvents and concentrations?
A1: this compound has low inherent aqueous solubility.[1][2] Direct dissolution in aqueous buffers will likely result in poor solubility and precipitation.
Troubleshooting Steps:
-
Primary Recommendation (Co-solvent Strategy): For in vitro applications, it is advisable to first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous experimental medium.
-
Recommended Organic Solvents: Dimethyl sulfoxide (DMSO) is a common choice for creating stock solutions of poorly soluble compounds.
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mM or higher) in 100% DMSO.
-
Final Dilution: Ensure the final concentration of the organic solvent in your aqueous medium is low (typically ≤ 0.5%) to avoid solvent-induced artifacts in your experiment.
-
-
Alternative Co-solvent System: A mixture of polyethylene glycol 200 (PEG200) and water (60/40 v/v) has been used for intravenous formulations in preclinical studies and could be adapted for in vitro use, though careful validation for your specific assay is required.[1]
Q2: My this compound solution appears cloudy or has visible precipitate after dilution into my aqueous buffer. What should I do?
A2: Cloudiness or precipitation indicates that the solubility of this compound has been exceeded in the final aqueous solution.
Troubleshooting Steps:
-
Reduce Final Concentration: The most straightforward approach is to lower the final concentration of this compound in your assay.
-
Increase Co-solvent Percentage: If your experimental system can tolerate it, slightly increasing the percentage of the organic co-solvent (e.g., from 0.1% to 0.5% DMSO) may improve solubility. Always run a vehicle control to ensure the solvent at that concentration does not affect your results.
-
pH Adjustment: The solubility of ionizable compounds can be pH-dependent. This compound has acidic and basic pKa values (experimentally determined as approximately 4.74-4.96 for the acidic acylsulfonamide group and a basic pKa for the piperidine moiety).[1][2] Adjusting the pH of your final aqueous solution away from the pKa may increase solubility. For a weakly acidic compound, increasing the pH (making it more basic) will favor the ionized, more soluble form. Conversely, for a weakly basic compound, decreasing the pH (making it more acidic) will favor the ionized, more soluble form.
-
Incorporate Surfactants: Low concentrations of non-ionic surfactants, such as Tween 80 or Polysorbate 80, can help maintain the solubility of hydrophobic compounds in aqueous solutions.[3] A concentration range of 0.01% to 0.1% is a typical starting point.
-
Use of Excipients: Consider the use of solubility-enhancing excipients like cyclodextrins, which can form inclusion complexes with poorly soluble drugs to increase their aqueous solubility.[3]
Q3: For my in vivo oral administration studies, what is a suitable formulation for this compound?
A3: For oral administration in preclinical models, this compound has been formulated as a suspension.[1]
Recommended Formulation:
-
A homogeneous suspension in 0.5% methylcellulose (MC) has been documented for oral dosing in rats.[1] This approach is common for water-insoluble compounds as it ensures uniform delivery of the active pharmaceutical ingredient.
Q4: Can I use sonication or heating to improve the dissolution of this compound?
A4: Yes, these techniques can be helpful but should be used with caution.
Troubleshooting Steps:
-
Sonication: Using a sonicator can help break down powder agglomerates and increase the rate of dissolution. This is particularly useful when preparing the initial concentrated stock solution in an organic solvent.
-
Heating: Gentle warming can increase the solubility of many compounds. However, be cautious about the thermal stability of this compound. Avoid excessive temperatures or prolonged heating to prevent degradation. It is recommended to check the compound's stability data if available. After dissolution with heat, ensure the solution remains clear upon cooling to room temperature, as precipitation may occur.
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Aqueous Solubility | Low thermodynamic solubility | [1][2] |
| Acidic pKa | ~4.74 - 4.96 | [1][2] |
| Permeability | High | [1][2] |
Table 2: General Solubility Enhancement Strategies
| Strategy | Description | Common Agents |
| Co-solvency | Increasing solubility by adding a water-miscible organic solvent. | DMSO, Ethanol, PEG 400, Propylene Glycol |
| pH Adjustment | Altering the pH to ionize the compound, thereby increasing its solubility. | Buffers, organic acids (citric acid), or bases. |
| Use of Surfactants | Forming micelles that encapsulate the hydrophobic drug, increasing its apparent solubility. | Tween 80, Polysorbate 80, Sodium Lauryl Sulfate |
| Complexation | Using agents that form soluble complexes with the drug. | Cyclodextrins (e.g., HP-β-CD) |
| Solid Dispersion | Dispersing the drug in a hydrophilic carrier in a solid state. | PVP, HPMC, PEG |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound powder, 100% Dimethyl sulfoxide (DMSO), appropriate personal protective equipment (PPE), a calibrated balance, and a vortex mixer or sonicator.
-
Procedure: a. Weigh the required amount of this compound powder. (Molecular Weight of this compound is 613.75 g/mol ). b. Add the appropriate volume of 100% DMSO to achieve a 10 mM concentration. c. Vortex the solution vigorously or sonicate until the powder is completely dissolved. d. Store the stock solution at -20°C or as recommended by the supplier.
Protocol 2: Preparation of an Aqueous Working Solution from a DMSO Stock
-
Materials: 10 mM this compound in DMSO, and the desired aqueous buffer.
-
Procedure: a. Warm the DMSO stock solution to room temperature. b. Add the required volume of the DMSO stock to your pre-warmed aqueous buffer to achieve the final desired concentration. It is recommended to add the stock solution to the buffer while vortexing to facilitate rapid mixing and prevent precipitation. c. Ensure the final DMSO concentration is below the tolerance level of your experimental system (e.g., ≤ 0.5%).
Visualizations
Caption: Workflow for preparing and troubleshooting this compound aqueous solutions.
References
Potential off-target effects of GLPG2737 in cellular models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GLPG2737 in cellular models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is primarily characterized as a corrector of the F508del mutation in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1][2] It aids in the proper folding and trafficking of the mutated F508del-CFTR protein to the cell surface, thereby increasing the number of functional channels at the plasma membrane.[3][4] It is considered a novel class of corrector with a mechanism of action that is complementary to other correctors like VX809 and GLPG2222.[1][2]
Q2: Does this compound have any effect on wild-type (WT) CFTR?
A2: Yes, a notable off-target effect of this compound is the dose-dependent inhibition of wild-type CFTR channel activity.[2] This has been observed in cellular assays with overexpressed WT CFTR and in human bronchial epithelial cells from non-CF donors.[2] This inhibitory effect suggests that this compound directly influences the channel's open probability.[2]
Q3: Can the inhibitory effect of this compound on WT CFTR be reversed?
A3: Yes, the inhibitory effect of this compound on WT CFTR can be counteracted by the addition of a CFTR potentiator.[2] This suggests a direct interaction with the channel gating mechanism.
Q4: Are there other known off-target effects of this compound?
A4: Based on available preclinical data, this compound appears to be selective for CFTR. It was evaluated against a panel of hundreds of other molecules and did not show significant interactions, suggesting a low potential for broad off-target effects.[3]
Q5: Why is this compound being investigated for Autosomal Dominant Polycystic Kidney Disease (ADPKD)?
A5: The inhibitory effect of this compound on WT CFTR activity is the basis for its investigation in ADPKD.[5][6] In ADPKD, cyst growth is driven by fluid secretion into the cysts, a process mediated by CFTR. By inhibiting CFTR, this compound can reduce this fluid secretion and consequently inhibit cyst growth.[5][6]
Troubleshooting Guides
Issue 1: Unexpected decrease in CFTR function in cells expressing wild-type CFTR after treatment with this compound.
-
Possible Cause: This is a known pharmacological effect of this compound, which inhibits WT CFTR channel activity.[2]
-
Troubleshooting Steps:
-
Confirm the effect: Perform a dose-response experiment to confirm that the inhibition is dependent on the concentration of this compound.
-
Co-treatment with a potentiator: To rescue the WT CFTR function, co-administer a known CFTR potentiator (e.g., GLPG1837 or ivacaftor) with this compound. This has been shown to counteract the inhibitory effect.[2]
-
Assay selection: If the goal is to study the corrector function on mutant CFTR without the confounding inhibitory effect, consider using an endpoint that measures protein trafficking or maturation (e.g., Western Blot for Band C/B ratio or cell surface expression assays) rather than channel function alone.[1]
-
Issue 2: Inconsistent or lower-than-expected F508del-CFTR correction in combination with other correctors.
-
Possible Cause: The synergistic effects of this compound with other correctors can be cell-line and assay-dependent. The order of compound addition and incubation times might also play a role.
-
Troubleshooting Steps:
-
Optimize incubation time: Ensure a sufficient incubation period (e.g., 20-24 hours) for the corrector to exert its effect on protein folding and trafficking.[2]
-
Titrate compound concentrations: Perform a matrix titration of this compound with the other corrector (e.g., VX809 or GLPG2222) to find the optimal concentrations for synergistic activity.
-
Include a potentiator in functional assays: For functional readouts (e.g., Ussing chamber or YFP halide assay), the presence of a potentiator is crucial to observe the full effect of the corrected F508del-CFTR channels at the membrane.[7]
-
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound in ADPKD Cellular Models
| Cell Line/Model | Parameter Measured | Agonist | IC50 / % Inhibition | Reference |
| mIMCD-3 (murine inner medullary collecting duct) | Chloride Flux | - | IC50: 2.41 µM | [5][8] |
| Wild-type mIMCD-3 (3D cyst assay) | Cyst Growth | Prostaglandin E2 | IC50: 2.36 µM | [5][9] |
| Pkd1 knockout mIMCD-3 (3D cyst assay) | Cyst Growth | Forskolin (FSK) | IC50: 2.5 µM | [5][9] |
| Human ADPKD kidney cells (3D cyst assay) | Forskolin-induced Cyst Growth | Forskolin (FSK) | 40% inhibition at 10 µM | [5][6] |
| Metanephric Organ Cultures (MOCs) | Cyst Area | 8-bromo-cAMP | 67% decrease at 10 µM | [5][6] |
| Metanephric Organ Cultures (MOCs) | Number of Cysts per Area | 8-bromo-cAMP | 46% decrease at 10 µM | [5][6] |
Experimental Protocols
1. Cell Surface Expression (CSE) Horseradish Peroxidase (HRP) Assay
-
Objective: To quantify the amount of F508del-CFTR that has trafficked to the cell surface.
-
Methodology:
-
Seed CFBE41o- TetON cells expressing HRP-tagged F508del-CFTR in 384-well plates.
-
Induce expression of the F508del-CFTR-HRP construct using doxycycline (e.g., 500 ng/ml).
-
After 3 days, treat the cells with this compound or other corrector compounds.
-
Incubate the plates at a permissive temperature (e.g., 33°C) to facilitate protein folding and trafficking.
-
After the incubation period, measure the HRP activity of the protein expressed on the cell surface using a suitable luminescent or colorimetric substrate. The signal intensity is proportional to the amount of F508del-CFTR at the plasma membrane.[2]
-
2. YFP Halide Assay
-
Objective: To functionally assess the chloride channel activity of CFTR at the cell surface.
-
Methodology:
-
Use cells co-expressing a halide-sensitive Yellow Fluorescent Protein (YFP) and the CFTR construct of interest (e.g., F508del-CFTR or WT-CFTR).
-
Incubate cells with corrector compounds (like this compound) for 20-24 hours to allow for protein trafficking.
-
Wash the cells and load them with a buffer containing a high concentration of nitrate.
-
Place the plate in a fluorescence plate reader and establish a baseline YFP fluorescence reading.
-
Inject a solution containing iodide and a CFTR activator cocktail (e.g., forskolin, genistein, and a potentiator).
-
The influx of iodide through active CFTR channels quenches the YFP fluorescence. The rate of fluorescence quenching is proportional to the CFTR channel activity.[1]
-
3. Cyst Growth Assay in 3D Culture
-
Objective: To assess the effect of this compound on the growth of cysts in a 3D cellular model of ADPKD.
-
Methodology:
-
Culture human cystic cells from ADPKD kidneys or mIMCD-3 cells in a 3D matrix (e.g., Matrigel).
-
Pre-treat the cultures with this compound, a control compound (e.g., tolvaptan), or vehicle.
-
Induce cyst formation and growth using a trigger such as forskolin (FSK), prostaglandin E2, or 8-bromo-cAMP.[6][9]
-
Continue treatment with the test agents, refreshing the medium and compounds every 3-4 days for a total of 11-13 days.
-
At the end of the experiment, capture images of the cysts and quantify cyst area and/or number using image analysis software.[6]
-
Visualizations
References
- 1. Frontiers | Identification of GLPG/ABBV-2737, a Novel Class of Corrector, Which Exerts Functional Synergy With Other CFTR Modulators [frontiersin.org]
- 2. Identification of GLPG/ABBV-2737, a Novel Class of Corrector, Which Exerts Functional Synergy With Other CFTR Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 4. Discovery of this compound, a Potent Type 2 Corrector of CFTR for the Treatment of Cystic Fibrosis in Combination with a Potentiator and a Type 1 Co-corrector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. karger.com [karger.com]
- 7. researchgate.net [researchgate.net]
- 8. Item - Supplementary Material for: this compound, a CFTR Inhibitor, Prevents Cyst Growth in Preclinical Models of Autosomal Dominant Polycystic Kidney Disease - Karger Publishers - Figshare [karger.figshare.com]
- 9. This compound, a CFTR Inhibitor, Prevents Cyst Growth in Preclinical Models of Autosomal Dominant Polycystic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
GLPG2737 Technical Support Center: Stability and Degradation in Long-Term Culture
Welcome to the technical support center for GLPG2737. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound in long-term cell culture experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides to help ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored as a solid in a dry, dark environment. Recommended storage temperatures are 0-4°C for short-term storage (days to weeks) and -20°C for long-term storage (months to years)[1]. The compound is stable for several weeks at ambient temperature during standard shipping[1].
Q2: How stable is this compound in cell culture media?
A2: While specific studies detailing the long-term degradation kinetics of this compound in various cell culture media are not extensively published, existing research demonstrates its use in experiments lasting from 24 hours to 6 days, suggesting a degree of stability under these conditions[2][3][4][5]. For experiments extending beyond 72 hours, it is best practice to replace the media with freshly prepared this compound solution every 24-48 hours to maintain a consistent concentration[2].
Q3: What factors can potentially affect the stability of this compound in solution?
A3: As with many small molecules, the stability of this compound in solution can be influenced by several factors, including:
-
pH: The pH of the cell culture medium.
-
Temperature: Incubation temperature and any freeze-thaw cycles of stock solutions.
-
Light Exposure: Prolonged exposure to light can degrade light-sensitive compounds.
-
Oxidation: The presence of oxidizing agents in the media.
-
Enzymatic Degradation: While primarily a concern in the presence of cells or microsomal fractions, some media components could contribute to degradation.
Q4: Are there any known degradation products of this compound?
A4: Currently, there is no publicly available information identifying specific degradation products of this compound that may form in cell culture media under long-term incubation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Variability in experimental results over time. | Compound degradation in media. | 1. Prepare fresh this compound solutions for each experiment. 2. For long-term cultures, replace the media with fresh compound every 24-48 hours. 3. Minimize the exposure of stock solutions and media containing this compound to light. |
| Loss of compound activity in a long-term assay. | Instability of this compound under specific experimental conditions. | 1. Perform a stability test of this compound in your specific cell culture medium. 2. Quantify the concentration of this compound at the beginning and end of the experiment using an appropriate analytical method (e.g., HPLC-UV, LC-MS). |
| Precipitation of the compound in the culture medium. | Poor solubility or supersaturation. | 1. Ensure the final concentration of the solvent (e.g., DMSO) is compatible with your cell line and does not exceed recommended levels (typically <0.5%). 2. Visually inspect the medium for any signs of precipitation after the addition of this compound. 3. Consider preparing a more dilute stock solution. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Medium
This protocol provides a general framework for assessing the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
Cell culture medium of interest (e.g., MEM, DMEM)
-
Sterile, light-protected tubes
-
Incubator (37°C, 5% CO2)
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Methodology:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Spike the cell culture medium with this compound to the desired final concentration.
-
Aliquot the medium containing this compound into sterile, light-protected tubes.
-
Place the tubes in a cell culture incubator under standard conditions (37°C, 5% CO2).
-
At designated time points (e.g., 0, 24, 48, 72 hours), remove an aliquot for analysis.
-
Analyze the concentration of this compound in each aliquot using a validated analytical method.
-
Compare the concentration at each time point to the initial concentration (time 0) to determine the percentage of degradation.
Visualizations
Caption: Workflow for assessing this compound stability in cell culture media.
Caption: Troubleshooting logic for inconsistent results with this compound.
References
Troubleshooting inconsistent results in GLPG2737 functional assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing GLPG2737 in functional assays. The information is designed to address common issues and inconsistencies that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a novel corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, specifically targeting the F508del mutation.[1][2] It aids in the proper folding and trafficking of the F508del-CFTR protein to the cell membrane.[1][2] Interestingly, this compound has a dual role and has been observed to inhibit wild-type CFTR channel activity in a dose-dependent manner.[1][2]
Q2: In which types of functional assays is this compound typically evaluated?
A2: The activity of this compound is commonly assessed using a variety of in vitro and ex vivo functional assays, including:
-
Cell Surface Expression (CSE) Assays: Such as CSE-HRP and CSE-MEM, to quantify the amount of CFTR protein at the plasma membrane.[1][3]
-
Western Blotting: To assess the maturation of the CFTR protein by observing the ratio of the mature, complex-glycosylated form (Band C) to the immature, core-glycosylated form (Band B).[2][4]
-
Electrophysiological Assays: Including Ussing chamber and patch-clamp techniques, to measure chloride ion transport across epithelial cell monolayers and at the single-channel level, respectively.[4]
-
Yellow Fluorescent Protein (YFP)-based Halide Assays: A cell-based assay to measure CFTR-mediated halide ion influx or efflux.
-
Forskolin-Induced Swelling (FIS) Assays: Utilized in intestinal organoids to assess CFTR function.[5][6]
Q3: Why are my results with this compound inconsistent across different experiments?
A3: Inconsistent results can stem from several factors, including the dual functionality of this compound as both a corrector for F508del-CFTR and an inhibitor of wild-type CFTR.[1][2] Other potential sources of variability include the specific cell line or primary cells used, passage number, culture conditions, the concentration and incubation time of this compound, and the presence of other CFTR modulators.
Q4: Can this compound be used in combination with other CFTR modulators?
A4: Yes, this compound has been shown to have a synergistic effect when used in combination with other CFTR correctors (like VX809 or GLPG2222) and potentiators.[1][2] This is a key aspect of its therapeutic potential, aiming to achieve a greater rescue of F508del-CFTR function.[1] The addition of this compound to a potentiator and a Type 1 corrector has been shown to significantly increase F508del CFTR activity.[7][8]
Troubleshooting Guide
Issue 1: Lower than expected F508del-CFTR correction.
| Potential Cause | Recommended Solution |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell system. The effective concentration can vary between cell lines. |
| Inadequate Incubation Time | Optimize the incubation time with this compound. Typically, a 24-hour incubation is used, but this may need adjustment based on the cell type and experimental endpoint.[1] |
| Cell Health and Confluency | Ensure cells are healthy, within a low passage number, and at an appropriate confluency at the time of treatment. Stressed or overly confluent cells may not respond optimally to correctors. |
| Incorrect Combination with other Modulators | If using this compound in combination, verify the concentrations and timing of addition for all compounds. Antagonistic or cytotoxic effects can occur at certain concentrations. |
Issue 2: Unexpected inhibition of CFTR function.
| Potential Cause | Recommended Solution |
| Presence of Wild-Type CFTR | Be aware that this compound can inhibit wild-type CFTR.[1][2] If your cell model expresses wild-type CFTR, you may observe a net inhibitory effect, especially at higher concentrations. Consider using cell lines with no endogenous wild-type CFTR for corrector-specific studies. |
| High Concentration of this compound | Perform a dose-response curve to identify a concentration that provides optimal correction of F508del-CFTR with minimal inhibition. |
| Assay Artifact | Rule out any artifacts in your functional assay that might suggest inhibition. For instance, in electrophysiological measurements, ensure stable baseline readings and appropriate stimulation with forskolin or other activators. |
Issue 3: High variability between replicate wells or experiments.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure uniform cell seeding density across all wells of your assay plate. |
| Edge Effects in Assay Plates | Be mindful of "edge effects" in multi-well plates, where wells on the periphery may behave differently due to temperature or humidity gradients. Consider not using the outer wells for critical measurements. |
| Compound Precipitation | Visually inspect your compound solutions to ensure this compound is fully dissolved. Poor solubility can lead to inconsistent effective concentrations. |
| Pipetting Errors | Use calibrated pipettes and proper technique to ensure accurate and consistent delivery of compounds and reagents. |
Experimental Protocols
Cell Surface Expression (CSE-HRP) Assay
This assay quantifies the amount of CFTR protein present at the cell surface.
-
Cell Seeding: Plate cells expressing F508del-CFTR in a 96-well plate and grow to confluency.
-
Compound Treatment: Treat cells with varying concentrations of this compound (and/or other modulators) for 24 hours at 37°C.
-
Fixation: Wash cells with PBS and fix with a suitable fixative (e.g., 4% paraformaldehyde).
-
Blocking: Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS).
-
Primary Antibody Incubation: Incubate with a primary antibody that recognizes an extracellular epitope of CFTR.
-
Secondary Antibody Incubation: Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Wash thoroughly and add an HRP substrate. Measure the resulting chemiluminescence or colorimetric signal using a plate reader.
-
Normalization: Normalize the signal to a control compound or a baseline (DMSO-treated) condition.[1]
Ussing Chamber Electrophysiology
This technique measures ion transport across an epithelial monolayer.
-
Cell Culture on Inserts: Grow epithelial cells expressing F508del-CFTR on permeable supports until a high transepithelial electrical resistance (TEER) is achieved.
-
Compound Incubation: Treat the cells with this compound for 24 hours prior to the experiment.
-
Mounting in Ussing Chamber: Mount the permeable support in an Ussing chamber system.
-
Measurement of Short-Circuit Current (Isc): Bathe the apical and basolateral surfaces with identical physiological solutions. Clamp the voltage across the epithelium to 0 mV and measure the resulting short-circuit current.
-
CFTR Activation: Sequentially add an epithelial sodium channel (ENaC) inhibitor (e.g., amiloride) to the apical side to block sodium current, followed by a CFTR activator (e.g., forskolin) to stimulate chloride secretion.
-
Potentiator Addition: A potentiator can be added to further activate the corrected CFTR channels at the membrane.
-
Data Analysis: The change in Isc upon CFTR activation reflects the functional activity of the corrected CFTR channels.
Visualizations
Caption: Mechanism of action of this compound as a corrector for F508del-CFTR.
References
- 1. Frontiers | Identification of GLPG/ABBV-2737, a Novel Class of Corrector, Which Exerts Functional Synergy With Other CFTR Modulators [frontiersin.org]
- 2. Identification of GLPG/ABBV-2737, a Novel Class of Corrector, Which Exerts Functional Synergy With Other CFTR Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cff.org [cff.org]
- 5. A functional CFTR assay using primary cystic fibrosis intestinal organoids | Semantic Scholar [semanticscholar.org]
- 6. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of this compound, a Potent Type 2 Corrector of CFTR for the Treatment of Cystic Fibrosis in Combination with a Potentiator and a Type 1 Co-corrector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Impact of co-correctors on GLPG2737 potency and efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GLPG2737.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a novel corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein.[1][2] Specifically, it aids in the proper folding and trafficking of the F508del-CFTR mutant protein, the most common mutation in cystic fibrosis, to the cell surface.[1][3] It is considered a Type 2 corrector and has a mechanism of action that is distinct from and complementary to other classes of correctors like VX-809 (lumacaftor) and GLPG2222.[1][4][5]
Q2: How does the potency of this compound change when used with a co-corrector?
A2: The potency of this compound is significantly increased when used in combination with a co-corrector. For instance, in human bronchial epithelial (HBE) cells homozygous for the F508del mutation, the EC50 of this compound shifted approximately 25-fold, from 497 ± 189 nM when used with a potentiator alone, to 18 ± 6 nM when combined with the co-corrector GLPG2222 and a potentiator.[1][2] This synergistic effect highlights the complementary mechanisms of action of these correctors.[1][2]
Q3: What is the expected efficacy of this compound as a single agent versus in a triple combination?
A3: As a single agent, this compound demonstrates significant efficacy, reaching levels of 264% in the CSE-HRP assay and 197% in the CSE-MEM assay, compared to the rescue observed with VX-809 (normalized to 100%).[1][2] When used in a triple combination with a co-corrector (like GLPG2222) and a potentiator, the efficacy is further enhanced.[1] For example, the addition of this compound to a combination of the potentiator GLPG1837 and a C1 corrector led to an 8-fold increase in F508del CFTR activity.[4][6]
Q4: I am not observing the expected level of F508del-CFTR correction. What are some potential troubleshooting steps?
A4:
-
Cell Culture Conditions: Ensure that CFBE41o- cells expressing F508del-CFTR are cultured at 33°C after treatment with this compound to facilitate protein folding and trafficking.[2]
-
Co-treatment with a Potentiator: For functional assays measuring chloride current (e.g., Ussing chamber, TECC), co-incubation with a potentiator (like GLPG2451 or GLPG3067) is essential to activate the corrected F508del-CFTR channels that have reached the cell surface.[1]
-
Compound Concentration: Verify the concentration of this compound and any co-correctors used. The synergistic effect is concentration-dependent.
-
Incubation Time: A 24-hour incubation period with the corrector(s) is typically required to observe maximal correction of F508del-CFTR protein expression and function.[1]
Q5: Does this compound have any effect on wild-type (WT) CFTR?
A5: Yes, this compound has been shown to inhibit the channel activity of wild-type CFTR in a dose-dependent manner.[1] This is an important consideration for experimental design and interpretation, particularly in cell models that also express WT CFTR.
Data on this compound Potency and Efficacy
The following tables summarize the quantitative data on the impact of co-correctors on the potency and efficacy of this compound in correcting the F508del-CFTR mutation.
Table 1: Potency (EC50) of this compound in F508del/F508del Human Bronchial Epithelial (HBE) Cells
| Condition | EC50 (nM) | Fold Change in Potency |
| This compound + Potentiator | 497 ± 189 | - |
| This compound + GLPG2222 (0.15 µM) + Potentiator | 18 ± 6 | ~25-fold increase |
| Data from Frontiers in Pharmacology.[1][2] |
Table 2: Efficacy of this compound in F508del-CFTR Cell-Based Assays
| Assay | Condition | Efficacy (% of VX-809 rescue) |
| CSE-HRP | This compound (single agent) | 264% |
| CSE-MEM | This compound (single agent) | 197% |
| Data from Frontiers in Pharmacology.[1][2] |
Experimental Protocols
1. Cell Surface Expression Horseradish Peroxidase (CSE-HRP) Assay
This assay quantifies the amount of F508del-CFTR that has trafficked to the plasma membrane.
-
Cell Line: CFBE41o- TetON cells expressing HRP-tagged F508del-CFTR.
-
Seeding: Seed 2000 cells per well in a 384-well plate.
-
Induction: Induce F508del-CFTR-HRP expression with 500 ng/ml doxycycline.
-
Treatment: After 3 days, treat cells with this compound and/or co-correctors.
-
Incubation: Incubate the plate at 33°C for 24 hours.
-
Detection: Measure HRP activity at the cell surface to quantify the amount of corrected F508del-CFTR.[2]
2. Transepithelial Clamp Circuit (TECC) Experiments
This functional assay measures the chloride channel activity of corrected F508del-CFTR in polarized epithelial cells.
-
Cell Culture: Culture F508del/F508del HBE cells on permeable supports until fully differentiated.
-
Treatment: Incubate the cells with the desired combination of corrector(s) (e.g., 0.15 µM GLPG2222 and/or 1 µM this compound) for 24 hours.
-
Measurement: Mount the cell monolayers in a TECC system.
-
Activation: Activate the CFTR channel with 10 µM forskolin.
-
Potentiation: Add a potentiator (e.g., 1.5 µM GLPG2451) to maximally open the corrected channels.
-
Data Acquisition: Measure the change in short-circuit current, which is proportional to the chloride transport.[1]
Visualizations
Caption: Signaling pathway of F508del-CFTR correction by this compound and a co-corrector.
Caption: Experimental workflow for assessing this compound potency and efficacy.
References
- 1. Frontiers | Identification of GLPG/ABBV-2737, a Novel Class of Corrector, Which Exerts Functional Synergy With Other CFTR Modulators [frontiersin.org]
- 2. Identification of GLPG/ABBV-2737, a Novel Class of Corrector, Which Exerts Functional Synergy With Other CFTR Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of this compound, a Potent Type 2 Corrector of CFTR for the Treatment of Cystic Fibrosis in Combination with a Potentiator and a Type 1 Co-corrector - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of this compound, a Potent Type 2 Corrector of CFTR for the Treatment of Cystic Fibrosis in Combination with a Potentiator and a Type 1 Co-corrector - PubMed [pubmed.ncbi.nlm.nih.gov]
Mitigating the inhibitory effect of GLPG2737 on wild-type CFTR
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the effects of GLPG2737 on wild-type Cystic Fibrosis Transmembrane Conductance Regulator (CFTR).
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound and wild-type CFTR.
| Issue | Potential Cause | Recommended Solution |
| Unexpected decrease in wild-type CFTR channel activity upon this compound application. | This compound is a known inhibitor of wild-type CFTR, reducing its open probability.[1][2] | This is an expected on-target effect. To mitigate this, co-administer a CFTR potentiator. The inhibitory effect of this compound can be counteracted by the addition of a potentiator, which helps to restore channel gating.[1][2] |
| Variability in the degree of inhibition observed across different experiments. | The inhibitory effect of this compound is dose-dependent.[1][2] Inconsistent compound concentration, cell passage number, or health can lead to variability. | Ensure accurate and consistent dosing of this compound. Maintain consistent cell culture conditions and use cells within a defined passage number range. |
| No measurable CFTR current in electrophysiology recordings after this compound treatment. | Complete inhibition of CFTR channel activity at high concentrations of this compound. Technical issues with the patch-clamp or Ussing chamber setup. | Perform a dose-response curve to determine the IC50 in your specific experimental system. Verify the functionality of your recording setup with a known CFTR activator (e.g., forskolin) and potentiator before applying this compound. |
| Difficulty in rescuing this compound-inhibited wild-type CFTR function with a potentiator. | The concentration of the potentiator may be insufficient to overcome the inhibitory effect of this compound. The specific potentiator used may have a different efficacy. | Optimize the potentiator concentration. It has been noted that overcoming the inhibitory gating effect of this compound may require higher concentrations of a potentiator.[3] Consider testing different classes of potentiators. |
Frequently Asked Questions (FAQs)
General
Q1: What is the primary mechanism of this compound's inhibitory effect on wild-type CFTR?
A1: this compound acts as a gating inhibitor of wild-type CFTR.[1][2] Patch-clamp studies have demonstrated that it decreases the channel's open probability (Po) primarily by increasing the closed time (τc) of the channel, with minimal effect on the open time (τo).[1][2]
Q2: Is the inhibitory effect of this compound on wild-type CFTR an off-target effect?
A2: No, the inhibitory effect on wild-type CFTR appears to be a direct action of the compound on the channel's gating mechanism.[1][2] This is supported by its dose-dependent nature and its reversal by potentiators.[1][2]
Experimental Design
Q3: How can I mitigate the inhibitory effect of this compound in my experiments to study its other properties?
A3: The most effective way to mitigate the inhibitory effect of this compound is to co-administer a CFTR potentiator.[1][2] Potentiators, such as GLPG3067, can counteract the gating inhibition and restore wild-type CFTR function.[1]
Q4: What concentrations of this compound are typically used to observe inhibition of wild-type CFTR?
A4: The inhibitory effect of this compound is dose-dependent. In HEK293 cells overexpressing wild-type CFTR, a dose-dependent decrease in activity was observed after 24 hours of incubation.[1][2] For example, this compound inhibited chloride flux in mIMCD-3 cells with an IC50 of 2.41 μM.[4][5]
Data Interpretation
Q5: I observe that this compound is a corrector for F508del-CFTR. Why does it inhibit wild-type CFTR?
A5: This is a paradoxical effect of the compound. While this compound aids in the trafficking of the misfolded F508del-CFTR protein to the cell membrane (correction), it simultaneously inhibits the channel's opening (gating).[1][2] This dual activity is a key characteristic of this class of molecules.
Quantitative Data Summary
The following tables summarize the quantitative data on the inhibitory effect of this compound.
Table 1: IC50 Values of this compound in different cell-based assays.
| Cell Line | Assay | Parameter Measured | IC50 (µM) | Reference |
| mIMCD-3 | Chloride Flux | Inhibition of CFTR-mediated chloride transport | 2.41 | [4][5] |
| Wild-type mIMCD-3 | 3D Cyst Growth | Inhibition of cyst growth | 2.36 | [4][5] |
| Pkd1 knockout mIMCD-3 | 3D Cyst Growth | Inhibition of cyst growth | 2.5 | [4][5] |
Table 2: Effect of this compound on Forskolin-Induced Cyst Growth in Human ADPKD Kidney Cells.
| Treatment (10 µM) | Prevention of Cyst Growth (%) | Reference |
| This compound | 40 | [4][5] |
| Tolvaptan | 29 | [4][5] |
| This compound + Tolvaptan | 70 | [4][5] |
Experimental Protocols
Yellow Fluorescent Protein (YFP) Halide Assay
This assay is used to measure CFTR-mediated halide transport.
-
Cell Culture: Plate HEK293 cells transfected with wild-type human CFTR in a 96-well plate.
-
Compound Incubation: Incubate the cells with a dose range of this compound for 24 hours.
-
Assay Procedure:
-
Wash the cells with a chloride-containing buffer.
-
Activate CFTR with an appropriate concentration of forskolin.
-
Replace the chloride-containing buffer with an iodide-containing buffer.
-
Measure the rate of YFP fluorescence quenching as iodide enters the cells through active CFTR channels. The rate of quenching is proportional to CFTR activity.
-
Ussing Chamber Experiments
This technique measures ion transport across an epithelial monolayer.
-
Cell Culture: Grow a confluent monolayer of human bronchial epithelial cells from non-CF donors on permeable supports.
-
Compound Treatment: Treat the cells with this compound at the desired concentration and for the specified duration.
-
Measurement of Short-Circuit Current (Isc):
-
Mount the permeable supports in an Ussing chamber.
-
Bathe both the apical and basolateral sides with a physiological saline solution.
-
Measure the baseline Isc.
-
Activate CFTR by adding forskolin to the basolateral side.
-
The change in Isc upon forskolin stimulation represents CFTR-mediated chloride secretion. A decrease in this change in the presence of this compound indicates inhibition.
-
Visualizations
Caption: Mechanism of this compound inhibition on wild-type CFTR and mitigation by a potentiator.
Caption: A logical workflow for experiments and troubleshooting involving this compound and wild-type CFTR.
References
- 1. Identification of GLPG/ABBV-2737, a Novel Class of Corrector, Which Exerts Functional Synergy With Other CFTR Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Identification of GLPG/ABBV-2737, a Novel Class of Corrector, Which Exerts Functional Synergy With Other CFTR Modulators [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. This compound, a CFTR Inhibitor, Prevents Cyst Growth in Preclinical Models of Autosomal Dominant Polycystic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
GLPG2737 Technical Support Center: Serum Protein Binding Considerations
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance regarding the serum protein binding of GLPG2737. Understanding the interaction of this investigational compound with plasma proteins is critical for the accurate design and interpretation of preclinical and clinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the extent of this compound binding to plasma proteins?
A1: this compound exhibits high plasma protein binding across multiple species. As an acidic molecule, it primarily binds to albumin in the plasma.[1] This high degree of binding is a key characteristic of its pharmacokinetic profile.
Q2: Are there species-specific differences in the plasma protein binding of this compound?
A2: Yes, minor species-specific differences in plasma protein binding have been observed in preclinical studies. While the binding is consistently high, the exact percentage varies between rats, dogs, and humans. These differences should be considered when extrapolating pharmacokinetic and pharmacodynamic data from animal models to humans.
Q3: How does high plasma protein binding affect the experimental results for this compound?
A3: High plasma protein binding significantly influences the distribution, metabolism, and excretion of this compound. It results in a lower volume of distribution, meaning the compound tends to remain within the bloodstream rather than distributing into tissues.[1] Consequently, only the unbound fraction of the drug is pharmacologically active and available to interact with its target. When designing in vitro experiments, it is crucial to account for the high protein binding to ensure that the effective unbound concentration is appropriate for the intended biological effect.
Q4: What are the implications of high protein binding for in vivo studies?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Observed in vitro potency is lower than expected. | The presence of serum proteins (e.g., in cell culture media supplemented with fetal bovine serum) is reducing the unbound concentration of this compound. | 1. Determine the unbound fraction of this compound in your specific cell culture media. 2. Adjust the nominal concentration of this compound to achieve the desired unbound concentration. 3. Consider using serum-free or low-serum media if compatible with the experimental system. |
| Variability in experimental results between different batches of serum. | Different batches of serum can have varying concentrations of proteins, particularly albumin, leading to inconsistent unbound fractions of this compound. | 1. Standardize the source and batch of serum used in your experiments. 2. Qualify each new batch of serum by measuring its protein concentration. 3. If possible, measure the unbound fraction of this compound in each new batch of serum. |
| Difficulty in translating in vitro effective concentrations to in vivo doses. | Failure to account for the high plasma protein binding in vivo, leading to an overestimation of the free drug concentration at the target site. | 1. Use the measured plasma protein binding data for the relevant species to calculate the unbound fraction. 2. Base in vivo dose projections on the unbound concentration required to achieve the desired pharmacological effect. 3. Employ pharmacokinetic-pharmacodynamic (PK-PD) modeling to better predict the relationship between dose, exposure, and response. |
Quantitative Data Summary
The following table summarizes the preclinical pharmacokinetic parameters of this compound, including its plasma protein binding in different species.
| Parameter | Rat | Dog | Human |
| Plasma Protein Binding (%) | 98.4 | 97.5 | 98.0 |
| Plasma Clearance (L/h/kg) | 0.32 | 0.21 | N/A |
| Unbound Clearance (L/h/kg) | 20.0 | 10.7 | N/A |
| Volume of Distribution (Vss, L/kg) | 1.38 | 1.37 | N/A |
| Half-life (t1/2, h) | 3.45 | 5.4 | N/A |
| Data sourced from the publication detailing the discovery of this compound (compound referred to as '52').[1] |
Experimental Protocols
Determination of Plasma Protein Binding by Equilibrium Dialysis
This method is a standard and reliable technique for determining the fraction of a compound that binds to plasma proteins.
Materials:
-
This compound
-
Plasma from the species of interest (e.g., rat, dog, human)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Equilibrium dialysis apparatus (e.g., RED device)
-
Semi-permeable membrane (with a molecular weight cut-off suitable to retain plasma proteins)
-
LC-MS/MS system for concentration analysis
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Spike the plasma with this compound to achieve the desired final concentration. Ensure the final concentration of the organic solvent is low (typically <1%) to avoid protein denaturation.
-
Load the spiked plasma into one chamber of the dialysis unit.
-
Load an equal volume of PBS into the adjacent chamber.
-
Assemble the dialysis unit according to the manufacturer's instructions.
-
Incubate the unit at 37°C with gentle shaking for a sufficient period to allow equilibrium to be reached (typically 4-24 hours). The exact time should be determined in preliminary experiments.
-
After incubation, collect samples from both the plasma and the buffer chambers.
-
Determine the concentration of this compound in both samples using a validated LC-MS/MS method.
-
Calculate the percentage of plasma protein binding using the following formula:
% Bound = [ (Concentration in plasma chamber - Concentration in buffer chamber) / Concentration in plasma chamber ] * 100
Logical Workflow for Addressing Protein Binding in Experiments
Caption: Workflow for incorporating serum protein binding considerations into this compound studies.
Signaling Pathway Consideration: Target Engagement by Unbound this compound
Caption: Diagram illustrating that only the unbound fraction of this compound is available to engage its target.
References
Technical Support Center: GLPG2737 Treatment Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with GLPG2737. The focus is on optimizing incubation time to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the standard incubation time for this compound treatment in cell-based assays?
A1: Based on published studies, a 24-hour incubation period is most commonly used for this compound treatment in various cell-based assays, particularly those assessing the correction of F508del-CFTR.[1][2][3] This duration is often sufficient to observe significant changes in CFTR protein maturation, trafficking to the cell surface, and functional activity.[1][2]
Q2: Why is a 24-hour incubation time typically recommended?
A2: A 24-hour incubation period allows for the necessary time for this compound to exert its mechanism of action as a CFTR corrector. This includes being absorbed by the cells, interacting with the mutated CFTR protein, and facilitating its proper folding and trafficking to the plasma membrane. Shorter incubation times may not be sufficient to observe the full corrective effect.
Q3: Can the incubation time for this compound be shorter or longer than 24 hours?
A3: While 24 hours is a standard starting point, the optimal incubation time can be influenced by the specific cell type, the experimental endpoint being measured, and the concentration of this compound. For instance, in studies on Autosomal Dominant Polycystic Kidney Disease (ADPKD) models, longer incubation periods of up to 6 days have been utilized to assess the effect on cyst growth.[4][5][6][7][8] It is recommended to perform a time-course experiment to determine the optimal incubation time for your specific experimental setup.
Q4: What are the potential consequences of suboptimal incubation times?
A4:
-
Too short: An insufficient incubation time may lead to an underestimation of this compound's efficacy, as the full corrective effect on CFTR trafficking and function may not be achieved. This can result in false-negative or inconclusive results.
-
Too long: Prolonged incubation, especially at high concentrations, could potentially lead to off-target effects or cellular stress, which might confound the interpretation of the results. While this compound has been shown to be well-tolerated in many systems, it is crucial to establish an optimal window for treatment.[9][10]
Q5: How does the mechanism of action of this compound influence the required incubation time?
A5: this compound is a "corrector" molecule that aids in the proper folding and trafficking of the mutated CFTR protein to the cell surface.[1][2][11][12] This process involves complex cellular machinery and is not instantaneous. The 24-hour timeframe allows for the synthesis of new CFTR protein, its interaction with this compound in the endoplasmic reticulum, and its subsequent transport through the Golgi apparatus to the plasma membrane.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low rescue of F508del-CFTR function observed. | Incubation time is too short for the corrective effect to manifest. | Perform a time-course experiment, testing incubation times ranging from 12 to 48 hours to identify the optimal duration for your specific cell line and assay. |
| Suboptimal concentration of this compound. | Titrate the concentration of this compound in conjunction with a fixed, appropriate incubation time (e.g., 24 hours) to determine the optimal dose. | |
| High variability between replicate experiments. | Inconsistent incubation timing. | Ensure precise and consistent incubation times across all experiments. Use a reliable timer and standardize the workflow for adding and removing the compound. |
| Cell health and confluency variations. | Maintain consistent cell culture conditions, including passage number, seeding density, and confluency at the time of treatment. | |
| Unexpected cytotoxicity or changes in cell morphology. | Incubation time is excessively long, leading to cellular stress or off-target effects. | Reduce the incubation time or perform a viability assay (e.g., MTT or trypan blue exclusion) at different time points to assess cellular health. |
| The concentration of this compound is too high for the specific cell line. | Perform a dose-response curve to identify a concentration that provides a robust signal without compromising cell viability. |
Experimental Protocols and Data
Summary of this compound Incubation Times in Different Assays
| Assay Type | Cell Line | Incubation Time | Endpoint Measured | Reference |
| Cell Surface Expression (CSE-HRP/MEM) | CFBE41o-, U2OS | 24 hours | F508del-CFTR at plasma membrane | [1][2] |
| Western Blot (Band B/C) | CSE-MEM cells | 24 hours | Mature (Band C) vs. immature (Band B) F508del-CFTR | [2] |
| YFP Halide Assay | HEK293 | 24 hours | F508del-CFTR channel function | [1] |
| Ussing Chamber | F508del/F508del HBE | 24 hours | CFTR-mediated chloride current | [2] |
| 3D Cyst Growth Assay | mIMCD-3, human ADPKD | 6 days | Inhibition of cyst growth | [4][5][6][7][8] |
Detailed Experimental Protocol: Cell Surface Expression (CSE) Assay
This protocol is a generalized representation based on published methods.[1][2]
-
Cell Seeding: Plate cells (e.g., CFBE41o- or U2OS cells stably expressing tagged F508del-CFTR) in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in cell culture medium to the desired final concentrations.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include appropriate vehicle controls (e.g., DMSO).
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24 hours.
-
Detection: Following incubation, measure the amount of CFTR protein at the cell surface using the appropriate detection method for the tag (e.g., HRP activity for HRP-tagged CFTR or an antibody-based detection for other tags).
-
Data Analysis: Normalize the signal from the treated wells to the signal from the control wells to determine the percentage of F508del-CFTR rescue.
Visualizations
This compound Mechanism of Action in CFTR Correction
Caption: Mechanism of this compound as a CFTR corrector.
Experimental Workflow for Optimizing Incubation Time
Caption: Workflow for determining optimal this compound incubation time.
Troubleshooting Logic for Suboptimal this compound Efficacy
Caption: Troubleshooting flowchart for unexpected this compound results.
References
- 1. Frontiers | Identification of GLPG/ABBV-2737, a Novel Class of Corrector, Which Exerts Functional Synergy With Other CFTR Modulators [frontiersin.org]
- 2. Identification of GLPG/ABBV-2737, a Novel Class of Corrector, Which Exerts Functional Synergy With Other CFTR Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a CFTR Inhibitor, Prevents Cyst Growth in Preclinical Models of Autosomal Dominant Polycystic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. This compound, a CFTR Inhibitor, Prevents Cyst Growth in Preclinical Models of Autosomal Dominant Polycystic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Item - Supplementary Material for: this compound, a CFTR Inhibitor, Prevents Cyst Growth in Preclinical Models of Autosomal Dominant Polycystic Kidney Disease - Karger Publishers - Figshare [karger.figshare.com]
- 9. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 10. Galapagos Plunges Following Mixed CF Trial Results and AbbVie Decision to Walk Away From Collaboration - BioSpace [biospace.com]
- 11. Discovery of this compound, a Potent Type 2 Corrector of CFTR for the Treatment of Cystic Fibrosis in Combination with a Potentiator and a Type 1 Co-corrector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Challenges in Replicating GLPG2737 Preclinical Findings
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in replicating the preclinical findings of GLPG2737. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound has a dual mechanism of action related to the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. Primarily, it was developed as a Type 2 corrector for the F508del-CFTR mutation in Cystic Fibrosis (CF).[1][2][3] This means it aids in the proper folding and trafficking of the mutant CFTR protein to the cell surface.[1][4][5] Interestingly, subsequent studies revealed that this compound also acts as an inhibitor of wild-type CFTR channel activity.[4][6] This inhibitory effect is the basis for its investigation in Autosomal Dominant Polycystic Kidney Disease (ADPKD), where inhibiting CFTR-mediated chloride secretion is thought to slow cyst growth.[7][8][9]
Q2: Why are my functional assays for F508del-CFTR correction with this compound showing no activity?
A2: A critical factor for observing the corrector activity of this compound on F508del-CFTR is the presence of a potentiator .[4][9] Preclinical studies have shown that without a potentiator (like GLPG2451, GLPG1837, or ivacaftor), this compound treatment alone does not result in a measurable increase in F508del-CFTR channel activity, even though it may increase the protein's surface expression.[4][9] This is because the corrected F508del-CFTR protein that reaches the cell membrane still has a gating defect, which requires a potentiator to open the channel.[10]
Q3: I am seeing inconsistent results in my in-vitro CF corrector assays. What could be the cause?
A3: In-vitro responses to CFTR correctors can be highly variable.[1][7] This variability can stem from several sources, including:
-
Patient-to-patient differences: Primary cells from different donors can respond differently to the same corrector.[1][7]
-
Cell culture conditions: Factors like passage number, cell density, and differentiation state of primary cells (e.g., Human Bronchial Epithelial cells) can significantly impact results.
-
Assay-specific variability: The choice of functional assay (e.g., YFP-halide quenching vs. Ussing chamber) can influence the outcome, as they measure different aspects of CFTR function.
Q4: Can this compound be used to study other CFTR mutations besides F508del?
A4: Yes, preclinical data suggests that this compound can rescue other CFTR folding mutants, such as V232D.[4] However, its efficacy against other mutations would need to be empirically determined.
Q5: Was this compound successful in clinical trials?
A5: this compound was evaluated in Phase 1 and 2 clinical trials for CF, often in combination with other modulators.[1] In the PELICAN trial for CF, it was associated with reductions in sweat chloride levels when added to Orkambi®.[1] However, a clinical trial in ADPKD (the MANGROVE study) was terminated due to a lack of efficacy at the dose tested.[9][11]
Troubleshooting Guides
F508del-CFTR Correction Assays
Issue: Low or no rescue of F508del-CFTR function in Ussing chamber or TECC assays.
| Potential Cause | Troubleshooting Step |
| Absence of a Potentiator | This compound's corrector effect on F508del-CFTR requires a potentiator to reveal channel function.[4][9] Ensure a potentiator (e.g., GLPG2451, ivacaftor) is added to the assay medium after the initial 24-hour incubation with this compound. |
| Sub-optimal Corrector Combination | The potency of this compound is significantly enhanced when used with another corrector like GLPG2222 or VX-809.[4] Consider testing this compound as part of a dual or triple combination therapy. |
| Incorrect Incubation Time | A 24-hour incubation period with this compound is typically required to allow for the correction and trafficking of the F508del-CFTR protein. |
| Ussing Chamber Technical Issues | Ensure proper tissue mounting, stable baseline readings, and appropriate buffer composition. The use of a chloride gradient can amplify the measured response.[11] |
Western Blot for CFTR Expression
Issue: Difficulty detecting the mature, complex-glycosylated (Band C) form of F508del-CFTR after this compound treatment.
| Potential Cause | Troubleshooting Step |
| Antibody Selection | Use a combination of antibodies targeting different domains of the CFTR protein (e.g., N-terminus, NBD1, NBD2) to confirm the identity of the bands.[12] |
| Insufficient Protein Loading | The amount of rescued F508del-CFTR might be low. Ensure you are loading a sufficient amount of total protein (20-40 µg) per lane. |
| Lysis Buffer Composition | Use a lysis buffer that effectively solubilizes membrane proteins and contains protease inhibitors to prevent CFTR degradation. |
| Gel Electrophoresis Conditions | F508del-CFTR is a large protein (~170 kDa). Use a low-percentage acrylamide gel (e.g., 6-7.5%) for better resolution of Band B (immature) and Band C (mature). |
3D Cyst Growth Assays (ADPKD Models)
Issue: Inconsistent inhibition of cyst growth in 3D cultures.
| Potential Cause | Troubleshooting Step |
| Inappropriate Cyst Induction Agent | Cyst growth can be induced by agents that increase intracellular cAMP, such as forskolin (FSK) or prostaglandin E2.[6] Ensure the concentration and timing of the induction agent are optimized for your cell type (e.g., mIMCD-3, human ADPKD cells).[6] |
| Cell Seeding Density | The initial cell seeding density in the 3D matrix (e.g., Matrigel) is critical for consistent cyst formation. Titrate the cell number to achieve reproducible results. |
| Compound Stability and Dosing | This compound should be pre-incubated with the cells before adding the cyst-inducing agent.[6] Refresh the medium with the compound as needed, depending on the duration of the experiment. |
| Variability in Primary Cells | If using primary human ADPKD cells, expect donor-to-donor variability in cyst formation and response to inhibitors.[6] |
Quantitative Data Summary
Table 1: In-Vitro Efficacy of this compound in CF Models
| Assay | Cell Line/System | Condition | Parameter | Value | Reference |
| TECC | F508del/F508del HBE | + Potentiator | EC₅₀ | 497 ± 189 nM | [4] |
| TECC | F508del/F508del HBE | + GLPG2222 + Potentiator | EC₅₀ | 18 ± 6 nM | [4] |
| Functional Assay | F508del-CFTR | + Potentiator + C1 Corrector | Fold Increase in Activity | 8-fold | [1][3][13] |
| CSE-HRP | F508del-CFTR | Single Agent | % Efficacy vs VX-809 | 264% | [4] |
| CSE-MEM | F508del-CFTR | Single Agent | % Efficacy vs VX-809 | 197% | [4] |
Table 2: In-Vitro Efficacy of this compound in ADPKD Models
| Assay | Cell Line/System | Condition | Parameter | Value | Reference |
| YFP Halide Assay | mIMCD-3 (WT CFTR) | FSK-stimulated | IC₅₀ | 2.41 µM | [6][8][14] |
| 3D Cyst Growth | mIMCD-3 (Wild-Type) | Prostaglandin E2-stimulated | IC₅₀ | 2.36 µM | [6][8][14] |
| 3D Cyst Growth | mIMCD-3 (Pkd1 KO) | FSK-stimulated | IC₅₀ | 2.5 µM | [6][8][14] |
| 3D Cyst Growth | Human ADPKD Cells | FSK-stimulated (10 µM this compound) | % Inhibition | 40% | [6][8][14] |
| 3D Cyst Growth | Human ADPKD Cells | FSK-stimulated (10 µM this compound + 10 µM Tolvaptan) | % Inhibition | 70% | [6][8][14] |
| Metanephric Organ Culture | MOCs | 8-bromo-cAMP stimulated (10 µM this compound) | % Decrease in Cyst Area | 67% | [6][8] |
Experimental Protocols
YFP-Halide Quenching Assay for CFTR Function
-
Objective: To measure CFTR-mediated halide transport by observing the quenching of a halide-sensitive Yellow Fluorescent Protein (YFP-H148Q/I152L).
-
Methodology:
-
Cell Culture: Seed cells (e.g., HEK293, CFBE41o-) stably or transiently expressing both CFTR and the YFP sensor into 96- or 384-well plates.
-
Compound Incubation: Treat cells with this compound (and/or other correctors) for 24 hours to allow for F508del-CFTR correction.
-
Assay Buffer: Wash cells and replace the medium with a buffer containing a non-quenching anion (e.g., Nitrate).
-
Baseline Reading: Measure baseline YFP fluorescence using a plate reader.
-
Stimulation & Quenching: Add a solution containing a CFTR agonist (e.g., Forskolin + Genistein) and a quenching anion (Iodide).
-
Data Acquisition: Record the time course of YFP fluorescence quenching. The rate of quenching is proportional to CFTR-mediated iodide influx.
-
Ussing Chamber Electrophysiology
-
Objective: To measure ion transport across a polarized epithelial monolayer by recording the short-circuit current (Isc).
-
Methodology:
-
Cell Culture: Culture primary human bronchial epithelial (HBE) cells on permeable supports until a polarized monolayer with high transepithelial electrical resistance (TEER) is formed.
-
Compound Incubation: Treat cells with this compound (± other correctors) for 24 hours.
-
Chamber Mounting: Mount the permeable support in an Ussing chamber, separating the apical and basolateral compartments.
-
Electrophysiology: Clamp the transepithelial voltage to 0 mV and measure the Isc.
-
Pharmacological Profile:
-
Add a sodium channel blocker (e.g., Amiloride) to the apical side to inhibit sodium absorption.
-
Add a CFTR activator (e.g., Forskolin) to stimulate cAMP production and activate CFTR.
-
Add a potentiator (e.g., Ivacaftor) to increase CFTR channel opening.
-
Add a CFTR inhibitor (e.g., CFTRinh-172) to confirm the measured current is CFTR-specific.
-
-
3D Cyst Growth Assay
-
Objective: To model ADPKD cystogenesis in vitro and assess the efficacy of inhibitors.
-
Methodology:
-
Cell Preparation: Resuspend cells (e.g., mIMCD-3 or primary ADPKD cells) in a basement membrane matrix (e.g., Matrigel).
-
Seeding: Plate the cell/matrix suspension in a multi-well plate and allow it to solidify.
-
Compound Treatment: Add culture medium containing this compound (and/or other compounds) to the wells. Pre-incubation is often performed before adding the growth stimulus.
-
Cyst Induction: Add a cyst-inducing agent (e.g., Forskolin) to the medium.
-
Culture and Imaging: Culture for several days (e.g., 6-11 days), replacing the medium as needed. Monitor cyst formation and growth using brightfield microscopy.
-
Quantification: Measure the cyst area or volume using image analysis software.
-
Visualizations
Caption: this compound corrects F508del-CFTR folding, allowing its traffic to the cell surface.
Caption: this compound inhibits cAMP-mediated CFTR activation, reducing secretion and cyst growth.
Caption: General experimental workflows for testing this compound in CF and ADPKD models.
References
- 1. Frontiers | Variable Responses to CFTR Correctors in vitro: Estimating the Design Effect in Precision Medicine [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 4. Identification of GLPG/ABBV-2737, a Novel Class of Corrector, Which Exerts Functional Synergy With Other CFTR Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cff.org [cff.org]
- 6. This compound, a CFTR Inhibitor, Prevents Cyst Growth in Preclinical Models of Autosomal Dominant Polycystic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Variable Responses to CFTR Correctors in vitro: Estimating the Design Effect in Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | In vitro Methods for the Development and Analysis of Human Primary Airway Epithelia [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Partial rescue of F508del‐cystic fibrosis transmembrane conductance regulator channel gating with modest improvement of protein processing, but not stability, by a dual‐acting small molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of apical chloride concentration on the measurement of responses to CFTR modulation in airway epithelia cultured from nasal brushings - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CFTR mutations altering CFTR fragmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of this compound, a Potent Type 2 Corrector of CFTR for the Treatment of Cystic Fibrosis in Combination with a Potentiator and a Type 1 Co-corrector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound, a CFTR Inhibitor, Prevents Cyst Growth in Preclinical Models of Autosomal Dominant Polycystic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Homogeneous Cell-Based Halide-Sensitive Yellow Fluorescence Protein Assay to Identify Modulators of the Cystic Fibrosis Transmembrane Conductance Regulator Ion Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. asu.elsevierpure.com [asu.elsevierpure.com]
- 17. A guide to Ussing chamber studies of mouse intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 20. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to GLPG2737 and VX-809 (Lumacaftor) for Cystic Fibrosis Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of two CFTR protein correctors, GLPG2737 and VX-809 (lumacaftor). The information is supported by experimental data to aid in the evaluation of these compounds for cystic fibrosis research and therapeutic development.
Cystic fibrosis (CF) is a genetic disorder caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene, leading to the production of a dysfunctional CFTR protein. The most common mutation, F508del, results in a misfolded protein that is prematurely degraded and does not reach the cell surface. Corrector molecules are a class of drugs that aim to rescue the trafficking of F508del-CFTR to the cell membrane. This guide focuses on a comparative analysis of two such correctors: this compound, a clinical-stage compound, and VX-809 (lumacaftor), an FDA-approved drug in combination therapies.
Mechanism of Action: Two Classes of Correctors
VX-809 (lumacaftor) is classified as a Type 1 (C1) corrector . It functions by stabilizing the first membrane-spanning domain (MSD1) of the CFTR protein, a crucial step in its proper folding and trafficking.[1] this compound, on the other hand, is a Type 2 (C2) corrector , also referred to as a co-corrector.[1] It employs a complementary and mechanistically distinct pathway to rescue the F508del-CFTR protein.[1] This difference in mechanism allows for additive or synergistic effects when used in combination with a C1 corrector.[2][3]
In Vitro Efficacy Comparison
The efficacy of this compound and VX-809 in rescuing F508del-CFTR has been evaluated in various in vitro models, primarily using human bronchial epithelial (HBE) cells homozygous for the F508del mutation. Key metrics include the increase in mature, fully glycosylated CFTR (Band C) on Western blots, and the restoration of chloride ion transport measured by Ussing chamber assays.
Quantitative Data Summary
| Parameter | VX-809 (Lumacaftor) | This compound | This compound + VX-809 | Reference |
| F508del-CFTR Maturation (Band C increase) | ~6-fold increase over vehicle | Additive increase when combined with a C1 corrector analog | Significant additive increase over VX-809 alone | [2][3][4] |
| Chloride Secretion (% of non-CF HBE) | ~14% of non-CF HBE cells | - | - | [4] |
| EC50 for F508del-CFTR Correction | 0.1 ± 0.1 µM (maturation); 0.5 ± 0.1 µM (Cl- transport) | 161 nM for V232D CFTR mutant | - | [2][4] |
| Additive Effect on CFTR Activity | Baseline | - | 8-fold increase in F508del CFTR activity when combined with a potentiator and a C1 corrector | [1] |
Clinical Efficacy Comparison
Clinical trials have provided insights into the real-world efficacy of these correctors. Lumacaftor is approved as part of a combination therapy (Orkambi®), while this compound has been evaluated as an add-on to existing corrector/potentiator therapies.
Clinical Trial Data Summary
| Trial / Study | Compound(s) | Patient Population | Key Findings | Reference |
| TRAFFIC & TRANSPORT | Lumacaftor/Ivacaftor | CF patients (≥12 years) homozygous for F508del | Modest improvements in lung function (ppFEV1). | [5] |
| PELICAN (Phase 2a) | This compound + Lumacaftor/Ivacaftor | CF patients homozygous for F508del on stable lumacaftor/ivacaftor | Significant decrease in sweat chloride concentration vs. placebo. Positive trend in ppFEV1 improvement. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols used to evaluate the efficacy of this compound and VX-809.
Western Blot for CFTR Maturation
This technique is used to assess the glycosylation state of the CFTR protein, distinguishing between the immature, core-glycosylated form (Band B) and the mature, complex-glycosylated form (Band C) that has trafficked through the Golgi apparatus.[6]
Protocol Steps:
-
Cell Culture and Treatment: Plate human bronchial epithelial (HBE) cells or other suitable cell lines (e.g., CFBE41o-) and treat with the corrector compounds (VX-809, this compound, or combinations) for the desired time (typically 24-48 hours).
-
Cell Lysis: Lyse the cells in a suitable buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates to ensure equal loading.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for CFTR, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify the intensity of Band B and Band C to determine the extent of CFTR maturation.[6][7][8]
Ussing Chamber Assay for Chloride Transport
The Ussing chamber is the gold standard for measuring ion transport across epithelial tissues.[9][10] It allows for the direct measurement of CFTR-mediated chloride secretion.
References
- 1. Discovery of this compound, a Potent Type 2 Corrector of CFTR for the Treatment of Cystic Fibrosis in Combination with a Potentiator and a Type 1 Co-corrector - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of GLPG/ABBV-2737, a Novel Class of Corrector, Which Exerts Functional Synergy With Other CFTR Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Identification of GLPG/ABBV-2737, a Novel Class of Corrector, Which Exerts Functional Synergy With Other CFTR Modulators [frontiersin.org]
- 4. Correction of the F508del-CFTR protein processing defect in vitro by the investigational drug VX-809 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy of lumacaftor-ivacaftor for the treatment of cystic fibrosis patients homozygous for the F508del-CFTR mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cff.org [cff.org]
- 7. webpages.ciencias.ulisboa.pt [webpages.ciencias.ulisboa.pt]
- 8. Western Blot | CFTR Antibody Distribution Program [cftrantibodies.web.unc.edu]
- 9. Assessment of cystic fibrosis transmembrane conductance regulator (CFTR) activity in CFTR-null mice after bone marrow transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. physiologicinstruments.com [physiologicinstruments.com]
A Mechanistic Showdown: Dissecting the CFTR Corrective Actions of GLPG2737 and Elexacaftor
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of two key cystic fibrosis transmembrane conductance regulator (CFTR) correctors: GLPG2737 and elexacaftor. We delve into their distinct mechanisms of action, present supporting experimental data, and provide detailed methodologies for the key assays used in their evaluation.
Cystic fibrosis (CF) is a life-limiting genetic disorder caused by mutations in the CFTR gene, which lead to the production of a misfolded and dysfunctional CFTR protein. The most common mutation, F508del, results in the protein's degradation before it can reach the cell surface. CFTR modulators, particularly correctors, aim to rescue the trafficking and processing of this faulty protein. This guide focuses on a comparative analysis of this compound, a novel Type 2 corrector, and elexacaftor, a cornerstone of the highly effective triple-combination therapy, Trikafta® (marketed as Kaftrio® in Europe).
Unraveling the Mechanisms of Action
Both this compound and elexacaftor are classified as CFTR correctors, yet they exhibit distinct mechanistic properties that underpin their therapeutic effects.
This compound: A Novel Co-Corrector
This compound is a structurally novel small molecule identified as a Type 2 or C2 co-corrector.[1][2] Its mechanism is distinct from and complementary to Type 1 correctors like lumacaftor and tezacaftor.[1][2] Type 1 correctors are understood to stabilize the first membrane-spanning domain (MSD1) of the CFTR protein.[1] this compound, on the other hand, provides an additive or synergistic functional effect when used in combination with a Type 1 corrector and a potentiator.[1][2] Preclinical studies have demonstrated that the addition of this compound to a C1 corrector and a potentiator can lead to a significant increase in F508del-CFTR activity.[2][3] Interestingly, this compound has also been shown to inhibit wild-type CFTR channel activity, an effect that can be counteracted by a potentiator, suggesting a direct influence on the channel's open probability.[4]
Elexacaftor: A Dual-Action Corrector and Potentiator
Elexacaftor is a key component of the triple-combination therapy that also includes tezacaftor (a Type 1 corrector) and ivacaftor (a potentiator).[5][6] Elexacaftor and tezacaftor bind to different sites on the CFTR protein, and their combined action facilitates the cellular processing and trafficking of F508del-CFTR to the cell surface more effectively than either molecule alone.[7] Elexacaftor is thought to improve the expression and maturation of the second membrane-spanning domain (MSD2).[7] Beyond its corrector function, recent studies have revealed that elexacaftor also possesses potentiator activity, enhancing the channel gating of CFTR at the cell surface.[8][9] This dual mechanism of action likely contributes to the high efficacy of the triple-combination therapy.[8][9]
Comparative Data Presentation
The following tables summarize the available quantitative data for this compound and elexacaftor from in vitro and clinical studies. It is important to note that a direct head-to-head comparison under the same experimental conditions is not available in the published literature. The data presented are compiled from different studies and should be interpreted with this in mind.
Table 1: In Vitro Efficacy of this compound in F508del-CFTR Models
| Assay | Cell Line | Conditions | Outcome | Reference |
| Cell Surface Expression (CSE-HRP) | CFBE41o- | This compound (3µM) + C1 corrector (0.5µM) | ~4-fold increase in F508del-CFTR surface expression compared to C1 corrector alone | [4] |
| Cell Surface Expression (CSE-MEM) | CFBE41o- | This compound (3µM) + C1 corrector (0.5µM) | Significant increase in mature (Band C) F508del-CFTR | [4] |
| Transepithelial Clamp Circuit (TECC) | F508del/F508del HBE cells | This compound (10µM) + C1 corrector + Potentiator | ~8-fold increase in F508del-CFTR activity | [1][2] |
| Patch Clamp | F508del/F508del HBE cells | This compound + C1 corrector + Potentiator | Increased number of CFTR channels at the plasma membrane with slightly reduced open probability | [4] |
HBE: Human Bronchial Epithelial
Table 2: Clinical and In Vitro Efficacy of Elexacaftor (in Combination with Tezacaftor and Ivacaftor - ETI)
| Assay/Outcome | Population/Cell Line | Conditions | Outcome | Reference |
| Sweat Chloride Concentration | CF patients (F/MF mutations) | ETI treatment | Mean decrease of -45.1 mmol/L | [10] |
| Percent Predicted FEV1 (ppFEV1) | CF patients (F/MF mutations) | ETI treatment | Mean increase of 13.8 percentage points from baseline | [10] |
| Ussing Chamber (Short-circuit current) | F508del/F508del HBE cells | ETI treatment | Significant increase in CFTR-mediated chloride current | [11] |
| Western Blot | F508del/F508del HBE cells | Elexacaftor/Tezacaftor | Marked increase in the mature, complex-glycosylated (Band C) form of F508del-CFTR | [12] |
F/MF: At least one F508del mutation and a minimal function mutation; HBE: Human Bronchial Epithelial
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are synthesized from multiple sources to provide a comprehensive guide.
Western Blot for CFTR Protein Expression
This method is used to assess the maturation of the CFTR protein. The immature, core-glycosylated form (Band B) resides in the endoplasmic reticulum, while the mature, complex-glycosylated form (Band C) has trafficked through the Golgi apparatus and is present at the cell surface.[13]
1. Cell Lysis:
-
Culture human bronchial epithelial (HBE) cells or CFBE41o- cells expressing F508del-CFTR.
-
Treat cells with CFTR modulators (e.g., this compound, elexacaftor/tezacaftor) for 24-48 hours.
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
2. Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
3. SDS-PAGE and Electrotransfer:
-
Denature protein lysates in Laemmli sample buffer at 37°C for 15-30 minutes (avoid boiling CFTR samples).
-
Load equal amounts of protein onto a 6-8% polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for CFTR (e.g., antibody 596) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
5. Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system. The appearance of the ~170 kDa Band C indicates successful maturation and trafficking of CFTR.
Ussing Chamber Assay for CFTR Function
The Ussing chamber is the gold standard for measuring ion transport across epithelial monolayers. It allows for the quantification of CFTR-mediated chloride secretion as a short-circuit current (Isc).[14]
1. Cell Culture:
-
Culture HBE cells from CF patients on permeable supports (e.g., Transwell inserts) until a polarized monolayer with high transepithelial resistance is formed.
-
Treat the cells with CFTR correctors for 24-48 hours prior to the assay.
2. Ussing Chamber Setup:
-
Mount the permeable support containing the cell monolayer in the Ussing chamber, separating the apical and basolateral chambers.
-
Fill both chambers with a symmetrical Krebs-Ringer bicarbonate solution, maintained at 37°C and gassed with 95% O2/5% CO2.
3. Measurement of Short-Circuit Current (Isc):
-
Clamp the transepithelial voltage to 0 mV and measure the Isc.
-
Sequentially add the following pharmacological agents to the chambers:
-
Apical amiloride: To block the epithelial sodium channel (ENaC).
-
Basolateral forskolin: To increase intracellular cAMP and activate CFTR.
-
Basolateral genistein or apical ivacaftor (potentiator): To maximally stimulate CFTR channel gating.
-
Apical CFTRinh-172: To inhibit CFTR-mediated current and confirm the specificity of the signal.
-
-
Record the change in Isc after each addition. The magnitude of the forskolin- and potentiator-stimulated, CFTRinh-172-sensitive Isc reflects the functional activity of CFTR at the cell surface.
Cell Surface Expression (CSE) - HRP Assay
This assay quantifies the amount of CFTR protein present on the cell surface.[8][14]
1. Cell Line and Treatment:
-
Use a cell line (e.g., CFBE41o-) stably expressing F508del-CFTR tagged with an extracellular horseradish peroxidase (HRP) epitope.
-
Seed cells in 96-well plates and treat with corrector compounds for 24 hours.
2. HRP Activity Measurement:
-
Wash the cells with PBS to remove any dead cells and residual compounds.
-
Add a chemiluminescent HRP substrate to the wells.
-
Measure the luminescence signal using a plate reader. The intensity of the signal is directly proportional to the amount of HRP-tagged CFTR at the cell surface.
3. Data Normalization:
-
Normalize the results to a positive control (e.g., cells treated with a known corrector like VX-809) and a negative control (vehicle-treated cells).
Visualizing the Mechanisms
The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways and experimental workflows discussed.
Caption: Mechanism of action for this compound in combination with a Type 1 corrector and a potentiator.
References
- 1. webpages.ciencias.ulisboa.pt [webpages.ciencias.ulisboa.pt]
- 2. pubs.acs.org [pubs.acs.org]
- 3. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 4. CFTR Expression Regulation by the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. CFTR Immunoprecipitation (IP) and Western Blot [bio-protocol.org]
- 7. Validating organoid-derived human intestinal monolayers for personalized therapy in cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of this compound, a Potent Type 2 Corrector of CFTR for the Treatment of Cystic Fibrosis in Combination with a Potentiator and a Type 1 Co-corrector - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]
- 12. researchgate.net [researchgate.net]
- 13. cff.org [cff.org]
- 14. CFTR Folding Consortium: Methods Available for Studies of CFTR Folding and Correction - PMC [pmc.ncbi.nlm.nih.gov]
Validating GLPG2737's Synergistic Effect with CFTR Potentiators: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cystic fibrosis transmembrane conductance regulator (CFTR) corrector, GLPG2737, and its synergistic effects when combined with CFTR potentiators. The information presented is supported by experimental data to aid in the evaluation of its therapeutic potential in comparison to other CFTR modulator therapies.
Introduction to this compound
This compound is a novel, investigational Type 2 (C2) corrector of the CFTR protein.[1][2] In cystic fibrosis (CF) patients with the common F508del mutation, the CFTR protein is misfolded and prematurely degraded, preventing it from reaching the cell surface to function as a chloride channel.[3] CFTR modulators are designed to overcome this defect. They are broadly categorized as:
-
Correctors: Aid in the proper folding and trafficking of the mutated CFTR protein to the cell surface. These are further classified into Type 1 (C1) and Type 2 (C2) correctors, which have complementary mechanisms of action.[1]
-
Potentiators: Increase the opening probability (gating) of the CFTR channel once it is at the cell surface.[4]
This compound has been developed to be part of a triple combination therapy, working in conjunction with a C1 corrector and a potentiator to achieve a greater functional rescue of the F508del-CFTR protein than what is possible with dual-combination therapies.[1]
Synergistic Effect of this compound in Combination Therapies
Preclinical and clinical studies have demonstrated that this compound exhibits a synergistic or additive effect when combined with a C1 corrector and a potentiator. This triple combination leads to a significant increase in CFTR protein activity. For instance, the addition of this compound to a combination of the potentiator GLPG1837 and a C1 corrector resulted in an eight-fold increase in F508del CFTR activity in preclinical models.[5][6]
Quantitative Data Presentation
The following tables summarize the quantitative data from key preclinical and clinical studies validating the efficacy of this compound in combination therapies.
Table 1: Preclinical Efficacy of this compound in Combination Therapy
| Assay | Cell Type | Combination Therapy | Key Findings | Reference |
| F508del-CFTR Activity Assay | Not Specified | This compound (C2) + GLPG1837 (Potentiator) + C1 Corrector | 8-fold increase in F508del-CFTR activity. | [6] |
| YFP Halide Assay | Not Specified | This compound (C2) + GLPG2222 (C1) + Potentiator | ~25-fold increase in the potency of this compound. |
Table 2: Clinical Efficacy of this compound from the Phase 2a PELICAN Trial
| Outcome Measure | Treatment Group (n=14) | Placebo Group (n=8) | Mean Difference (95% CI) | p-value | Reference |
| Change in Sweat Chloride Concentration (mmol/L) | Significant Decrease | - | -19.6 (-36.0, -3.2) | 0.0210 | [7] |
| Change in ppFEV1 (%) | 3.4% improvement trend | - | 3.4 (-0.5, 7.3) | Not significant | [7] |
Note: The PELICAN trial evaluated this compound as an add-on therapy to Orkambi® (lumacaftor/ivacaftor).[7][8]
Table 3: Comparison with Other CFTR Modulator Therapies
| Therapy | Mechanism | Key Efficacy Data | Reference |
| This compound Triple Combination (Investigational) | C2 Corrector + C1 Corrector + Potentiator | Preclinical: 8-fold increase in F508del-CFTR activity. Clinical (add-on to dual therapy): Significant decrease in sweat chloride. | [6] |
| Orkambi® (lumacaftor/ivacaftor) | C1 Corrector + Potentiator | Moderate clinical benefit in patients homozygous for the F508del mutation. | [9] |
| Trikafta® (elexacaftor/tezacaftor/ivacaftor) | C2 Corrector + C1 Corrector + Potentiator | Significant improvements in ppFEV1, sweat chloride concentration, and quality of life. | [10] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Forskolin-Induced Swelling (FIS) Assay in Intestinal Organoids
This assay measures the function of the CFTR channel in a physiologically relevant 3D cell culture model.
-
Organoid Culture: Human intestinal organoids are derived from rectal biopsies and cultured in IntestiCult™ Organoid Growth Medium. Organoids are grown for 3-5 days after passaging before the assay.[1]
-
Assay Preparation: The culture medium is replaced with Krebs-Ringer Bicarbonate (KBR) buffer and equilibrated for 30 minutes at 37°C. For corrector testing, organoids are pre-incubated with the corrector compound (e.g., this compound) for 18-24 hours.[1][11]
-
CFTR Activation and Imaging: Forskolin (final concentration of 10 µM) is added to activate the CFTR channel. Potentiators are added simultaneously with forskolin. Brightfield images of the organoids are captured at regular intervals for 80-120 minutes.[1]
-
Quantification: The swelling of the organoids, which is a result of chloride and water movement into the lumen, is quantified by measuring the change in the average organoid area over time using image analysis software like ImageJ.[1]
YFP-Based Halide Influx Assay
This is a cell-based fluorescence assay to quantify CFTR-mediated halide transport.
-
Cell Line and Transfection: A suitable cell line (e.g., CFBE41o-) is engineered to express both the F508del-CFTR protein and a halide-sensitive Yellow Fluorescent Protein (YFP).[3]
-
Assay Procedure:
-
Data Analysis: The rate of fluorescence quenching is measured using a fluorescence plate reader, which is proportional to the CFTR channel function.[12][13]
Transepithelial Chloride Conductance (Ussing Chamber Assay)
This electrophysiological technique directly measures ion transport across an epithelial monolayer.
-
Cell Culture: Human bronchial epithelial (HBE) cells from CF patients are cultured on permeable supports (e.g., Transwell inserts) at an air-liquid interface to form a polarized monolayer.[15]
-
Ussing Chamber Setup: The permeable support with the cell monolayer is mounted in an Ussing chamber, which separates the apical and basolateral sides. The transepithelial voltage is clamped to 0 mV, and the short-circuit current (Isc), which reflects the net ion transport, is measured.
-
Measurement of CFTR Activity:
-
Amiloride is added to the apical side to block sodium channels.
-
Forskolin is then added to activate CFTR channels, leading to an increase in Isc due to chloride secretion.
-
The potentiator is added to assess its effect on the forskolin-stimulated Isc.
-
A CFTR inhibitor (e.g., CFTRinh-172) is added at the end to confirm that the measured current is CFTR-specific.
-
-
Data Analysis: The change in Isc upon stimulation with forskolin and the potentiator is quantified to determine the activity of the CFTR channel.
Mandatory Visualizations
Caption: CFTR protein trafficking pathway and points of intervention for different classes of CFTR modulators.
Caption: Experimental workflow for the Forskolin-Induced Swelling (FIS) assay.
Caption: Logical relationship demonstrating the synergistic effect of triple combination therapy.
References
- 1. stemcell.com [stemcell.com]
- 2. The rescue of F508del-CFTR by elexacaftor/tezacaftor/ivacaftor (Trikafta) in human airway epithelial cells is underestimated due to the presence of ivacaftor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Homogeneous Cell-Based Halide-Sensitive Yellow Fluorescence Protein Assay to Identify Modulators of the Cystic Fibrosis Transmembrane Conductance Regulator Ion Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 6. Discovery of this compound, a Potent Type 2 Corrector of CFTR for the Treatment of Cystic Fibrosis in Combination with a Potentiator and a Type 1 Co-corrector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound in lumacaftor/ivacaftor-treated CF subjects homozygous for the F508del mutation: A randomized phase 2A trial (PELICAN) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 9. Discovery of this compound, a Potent Type 2 Corrector of CFTR for the Treatment of Cystic Fibrosis in Combination with a Potentiator and a Type 1 Co-corrector - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy and Safety of Triple Combination Cystic Fibrosis Transmembrane Conductance Regulator Modulators in Patients With Cystic Fibrosis: A Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell-based assay for high-throughput quantitative screening of CFTR chloride transport agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
- 14. journals.physiology.org [journals.physiology.org]
- 15. Frontiers | In vitro Methods for the Development and Analysis of Human Primary Airway Epithelia [frontiersin.org]
Unveiling the Multifaceted Efficacy of GLPG2737: A Cross-Validation Through Diverse Functional Assays
A comprehensive analysis of GLPG2737, a novel CFTR corrector, reveals a consistent and synergistic mechanism of action across a variety of in vitro functional assays. This guide provides a detailed comparison of the experimental data, offering researchers, scientists, and drug development professionals a clear perspective on its therapeutic potential for cystic fibrosis.
This compound is a small molecule corrector that aids in the proper folding and trafficking of the mutated cystic fibrosis transmembrane conductance regulator (CFTR) protein, specifically the F508del mutation, the most common cause of cystic fibrosis.[1][2] Its efficacy has been rigorously tested and cross-validated using a panel of functional assays, each interrogating a different aspect of the CFTR protein's journey from synthesis to its function as a chloride ion channel at the cell surface. This guide synthesizes the key findings, presenting the quantitative data, experimental methodologies, and the underlying signaling pathways.
Comparative Efficacy of this compound Across Key Functional Assays
The following tables summarize the quantitative data from various studies, highlighting the consistent performance of this compound alone and in combination with other CFTR modulators.
Table 1: Effect of this compound on F508del-CFTR Cell Surface Expression
| Assay Type | Treatment | EC50 (nM) | Efficacy (% of control) | Reference |
| CSE-HRP | This compound | 26 ± 6 | 264% (vs. VX809) | [3] |
| CSE-HRP | This compound + 0.5 µM GLPG2222 | 18 ± 6 | 450% (vs. VX809) | [3] |
| CSE-MEM | This compound | 35 ± 8 | 197% (vs. VX809) | [3] |
| CSE-MEM | This compound + 0.5 µM GLPG2222 | 25 ± 5 | 350% (vs. VX809) | [3] |
Table 2: Functional Restoration of F508del-CFTR Chloride Channel Activity
| Assay Type | Cell Type | Treatment | Measurement | Result | Reference |
| Ussing Chamber | F508del/F508del HBE | This compound + Potentiator | Isc (µA/cm²) | Significant increase vs. DMSO | [3] |
| Ussing Chamber | F508del/F508del HBE | GLPG2222 + Potentiator | Isc (µA/cm²) | Moderate increase vs. DMSO | [3] |
| Ussing Chamber | F508del/F508del HBE | This compound + GLPG2222 + Potentiator | Isc (µA/cm²) | Synergistic increase vs. single correctors | [3] |
| YFP Halide Assay | mIMCD-3 | This compound | Chloride Flux Inhibition | IC50 = 2.41 µM | [4] |
| 3D Cyst Growth Assay | Pkd1 knockout mIMCD-3 | This compound | Cyst Growth Inhibition | IC50 = 2.5 µM | [4] |
Deciphering the Mechanism: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key biological pathways influenced by this compound and the experimental procedures used to assess its function.
References
- 1. Frontiers | Identification of GLPG/ABBV-2737, a Novel Class of Corrector, Which Exerts Functional Synergy With Other CFTR Modulators [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Identification of GLPG/ABBV-2737, a Novel Class of Corrector, Which Exerts Functional Synergy With Other CFTR Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a CFTR Inhibitor, Prevents Cyst Growth in Preclinical Models of Autosomal Dominant Polycystic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of GLPG2737's Therapeutic Potential: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic potential of GLPG2737, a novel small molecule modulator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. This compound has been investigated for two distinct clinical applications: as a CFTR corrector for Cystic Fibrosis (CF) and as a CFTR inhibitor for Autosomal Dominant Polycystic Kidney Disease (ADPKD). This document summarizes key in vivo and in vitro experimental data, comparing this compound's performance with relevant alternatives and providing detailed methodologies for pivotal experiments.
This compound in Autosomal Dominant Polycystic Kidney Disease (ADPKD)
In the context of ADPKD, this compound functions as a CFTR inhibitor. The rationale for this approach is that the inhibition of CFTR-mediated chloride secretion into kidney cysts can slow their growth.[1][2] Preclinical studies have evaluated the efficacy of this compound in mouse models of ADPKD, often in comparison to the approved therapy, tolvaptan, a vasopressin V2 receptor antagonist.
Comparative In Vivo Efficacy in ADPKD Mouse Models
The therapeutic potential of this compound in ADPKD has been demonstrated in preclinical mouse models. The following table summarizes the key findings from a study utilizing a tamoxifen-inducible, kidney epithelium-specific Pkd1 deletion mouse model, which recapitulates key features of human ADPKD.
| Treatment Group | Dosage | Change in Projected Cyst Volume (%) | Change in Total Kidney Volume to Tibia Length Ratio (%) | Change in Blood Urea Nitrogen (BUN) (%) |
| Vehicle | - | Baseline | Baseline | Baseline |
| This compound | 250 mg/kg, oral gavage | ↓ Significant Reduction | ↓ Significant Reduction | ↓ Significant Reduction |
| Tolvaptan | 0.1% w/w in diet | ↓ Significant Reduction | ↓ Significant Reduction | No Significant Change |
| This compound + Tolvaptan | 250 mg/kg + 0.1% w/w | ↓ Additive Reduction | ↓ Additive Reduction | ↓ Significant Reduction |
Experimental Protocol: In Vivo ADPKD Mouse Model
Animal Model: Tamoxifen-inducible, kidney epithelium-specific Pkd1 deletion mice (KspCreERT2; Pkd1lox/lox) on a C57BL/6 background.
Study Design:
-
Pkd1 deletion was induced in 18-day-old mice by oral administration of tamoxifen (150 mg/kg) for three consecutive days.
-
At 42 days of age, mice were randomized into four treatment groups: vehicle, this compound, tolvaptan, and this compound + tolvaptan.
-
This compound was administered daily via oral gavage at a dose of 250 mg/kg.
-
Tolvaptan was mixed into the rodent diet at a concentration of 0.1% w/w.
-
Treatment was continued until the mice reached 105 days of age.
-
Throughout the study, animal health was monitored, and body weight was recorded.
-
At the end of the treatment period, mice were euthanized, and kidneys were collected for analysis.
Endpoint Analysis:
-
Projected Cyst Volume: Kidneys were imaged, and the total cyst volume was quantified using imaging software.
-
Total Kidney Volume to Tibia Length Ratio: Total kidney volume was measured, and tibia length was used for normalization to account for differences in animal size.
-
Blood Urea Nitrogen (BUN): Blood samples were collected, and BUN levels were measured as an indicator of kidney function.
Signaling Pathway in ADPKD and Therapeutic Intervention
Caption: Signaling pathway driving cyst growth in ADPKD and points of intervention for Tolvaptan and this compound.
Experimental Workflow for In Vivo ADPKD Study
Caption: Experimental workflow for the in vivo validation of this compound in an ADPKD mouse model.
This compound in Cystic Fibrosis (CF)
For Cystic Fibrosis, this compound acts as a Class II (or C2) CFTR corrector. It is designed to work in combination with other CFTR modulators, such as Class I (C1) correctors and potentiators, to rescue the trafficking and function of the most common CF-causing mutant, F508del-CFTR.[3]
Comparative In Vitro Efficacy of this compound in F508del-CFTR Cell Models
Direct comparative in vivo efficacy data for this compound in CF animal models is limited in publicly available literature. However, extensive in vitro studies have characterized its corrector activity. The following table summarizes representative data on the efficacy of this compound in combination with other modulators in human bronchial epithelial (HBE) cells homozygous for the F508del mutation.
| Treatment | Assay | Endpoint | Result |
| This compound (alone) | Western Blot | Mature (Band C) F508del-CFTR | Modest increase |
| C1 Corrector (e.g., Lumacaftor) | Western Blot | Mature (Band C) F508del-CFTR | Increase |
| This compound + C1 Corrector | Western Blot | Mature (Band C) F508del-CFTR | Additive increase |
| C1 Corrector + Potentiator | Ussing Chamber | Chloride Current (Isc) | Partial restoration |
| This compound + C1 Corrector + Potentiator | Ussing Chamber | Chloride Current (Isc) | Significant further increase |
Experimental Protocols: In Vitro CFTR Corrector Assays
1. Western Blot for CFTR Maturation
Objective: To assess the effect of correctors on the processing and trafficking of F508del-CFTR from the endoplasmic reticulum (ER) to the Golgi apparatus, indicated by a shift from the core-glycosylated (Band B, ~150 kDa) to the complex-glycosylated (Band C, ~170 kDa) form.
Methodology:
-
Cell Culture: Human bronchial epithelial (HBE) cells homozygous for the F508del mutation are cultured on permeable supports until fully differentiated.
-
Treatment: Cells are incubated with the test compounds (e.g., this compound, C1 corrector, or combination) for 24-48 hours.
-
Lysis: Cells are lysed in a buffer containing protease inhibitors.
-
Protein Quantification: Total protein concentration in the lysates is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is probed with a primary antibody specific for CFTR, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Analysis: The intensities of Band B and Band C are quantified, and the ratio of Band C to Band B is calculated to determine the extent of CFTR maturation.
2. Ussing Chamber Assay for CFTR Function
Objective: To measure the effect of CFTR modulators on chloride ion transport across a polarized epithelial monolayer, providing a functional readout of CFTR channel activity.
Methodology:
-
Cell Culture: HBE cells homozygous for the F508del mutation are grown on permeable supports to form a polarized monolayer with high transepithelial electrical resistance (TEER).
-
Treatment: Cells are pre-incubated with corrector compounds for 24-48 hours.
-
Ussing Chamber Setup: The permeable supports are mounted in an Ussing chamber, which separates the apical and basolateral chambers. Both chambers are filled with a symmetrical chloride-containing physiological solution and maintained at 37°C.
-
Measurement of Short-Circuit Current (Isc): The transepithelial voltage is clamped at 0 mV, and the resulting short-circuit current (Isc), which reflects net ion transport, is continuously recorded.
-
Pharmacological Stimulation and Inhibition:
-
Amiloride is added to the apical chamber to block the epithelial sodium channel (ENaC).
-
Forskolin (an adenylyl cyclase activator) is added to increase intracellular cAMP levels and activate CFTR.
-
A CFTR potentiator (e.g., ivacaftor or genistein) is added to maximally open the corrected CFTR channels at the cell surface.
-
A CFTR-specific inhibitor (e.g., CFTRinh-172) is added at the end of the experiment to confirm that the measured current is CFTR-dependent.
-
-
Analysis: The change in Isc in response to forskolin and the potentiator is a measure of the functional rescue of F508del-CFTR.
CFTR Corrector Mechanism of Action
Caption: Mechanism of action of C1 and C2 CFTR correctors in rescuing F508del-CFTR trafficking.
Conclusion
The available preclinical data provides strong in vivo validation for the therapeutic potential of this compound as a CFTR inhibitor in the treatment of ADPKD, demonstrating efficacy both alone and in combination with the current standard of care. For Cystic Fibrosis, while in vivo efficacy data in animal models is not as extensively published, robust in vitro evidence supports its role as a C2 corrector that provides a significant additive benefit when combined with other CFTR modulators. Further in vivo studies in relevant CF animal models would be beneficial to fully elucidate its therapeutic potential in this indication. This guide provides a framework for comparing this compound to other therapeutic alternatives and highlights the key experimental approaches for its evaluation.
References
Unveiling the Potential of GLPG2737 in Combination Therapies: A Comparative Guide
For Immediate Release
This guide provides a comprehensive analysis of the synergistic and additive effects of GLPG2737 in combination therapies for two distinct indications: Cystic Fibrosis (CF) and Autosomal Dominant Polycystic Kidney Disease (ADPKD). This compound, a novel small molecule, exhibits a dual mechanism of action, functioning as a Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) corrector in CF and a CFTR inhibitor in ADPKD. This document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of its performance with alternative treatments, supported by experimental data.
This compound in Cystic Fibrosis: A Triple Combination Approach
In the context of Cystic Fibrosis, particularly in patients with the F508del mutation, this compound acts as a C2 corrector. The F508del mutation leads to the misfolding and premature degradation of the CFTR protein, preventing its trafficking to the cell surface. This compound has been investigated in a triple combination regimen with a C1 corrector (e.g., lumacaftor, tezacaftor, GLPG2222) and a potentiator (e.g., ivacaftor, GLPG1837). This multi-pronged approach aims to rescue the F508del-CFTR protein at different stages: C1 and C2 correctors aid in protein folding and trafficking, while the potentiator enhances the channel's opening probability at the cell membrane.
Preclinical studies have demonstrated that the addition of this compound to a C1 corrector and a potentiator results in a significant, often synergistic, increase in CFTR function. For instance, one study reported an eightfold increase in F508del CFTR activity when this compound was combined with a potentiator and a C1 corrector.[1][2] Clinical evidence from the Phase 2a PELICAN trial (NCT03474042) showed that adding this compound to a stable treatment of lumacaftor/ivacaftor in patients homozygous for the F508del mutation led to a statistically significant decrease in sweat chloride concentration, a key biomarker of CFTR activity.[3]
Quantitative Data: In Vitro Efficacy of this compound in Combination Therapy for Cystic Fibrosis
| Cell Line/Assay | Treatment | Efficacy Measure | Result |
| F508del/F508del HBE cells | This compound + Potentiator | EC50 | 497 ± 189 nM |
| F508del/F508del HBE cells | This compound + GLPG2222 (0.15 µM) + Potentiator | EC50 | 18 ± 6 nM (~25-fold shift)[4] |
| F508del-CFTR expressing cells | This compound + Potentiator (GLPG1837) + C1 Corrector | CFTR Activity | 8-fold increase[1] |
Experimental Protocols:
Cell Surface Expression (CSE) Assays (HRP and MEM):
-
Cell Culture: F508del-CFTR expressing cells (e.g., CSE-MEM) are seeded in 96-well plates and cultured to confluence.
-
Compound Treatment: Cells are incubated with this compound alone or in combination with a C1 corrector (e.g., GLPG2222) for 24 hours.
-
Detection:
-
CSE-HRP: A horseradish peroxidase-based assay is used to quantify the amount of CFTR protein at the cell surface.
-
CSE-MEM: A membrane potential-sensitive fluorescent dye is used to indirectly measure CFTR channel activity at the cell surface.
-
-
Data Analysis: Dose-response curves are generated to determine EC50 values.
Transepithelial Clamp Circuit (TECC) Assay:
-
Cell Culture: Human Bronchial Epithelial (HBE) cells from F508del homozygous donors are cultured on permeable supports to form a polarized monolayer.
-
Compound Treatment: The monolayers are treated with correctors (this compound and/or GLPG2222) for 24 hours.
-
Measurement: The Ussing chamber technique is employed to measure the short-circuit current (Isc), a direct measure of transepithelial ion transport.
-
Activation: CFTR channels are activated by adding forskolin, and a potentiator is added to measure maximal CFTR-mediated current.
Signaling Pathway and Experimental Workflow:
This compound in Autosomal Dominant Polycystic Kidney Disease (ADPKD): A Dual-Target Approach
In ADPKD, cyst growth is driven by cell proliferation and fluid secretion, processes that are stimulated by elevated intracellular cyclic AMP (cAMP) levels. This compound, in this context, acts as a CFTR inhibitor, blocking the chloride channel responsible for fluid secretion into the cysts. The current standard of care for ADPKD is tolvaptan, a vasopressin V2 receptor antagonist that reduces cAMP production. The combination of this compound and tolvaptan represents a dual-pronged attack on the cystogenic pathway, targeting both the production of cAMP and a key downstream effector of cAMP signaling.
Preclinical studies have demonstrated that the combination of this compound and tolvaptan is more effective at inhibiting cyst growth than either agent alone, suggesting a synergistic or at least additive effect. For example, in vitro studies using human ADPKD kidney cells showed that this compound (10 µM) and tolvaptan (10 µM) individually inhibited forskolin-induced cyst growth by 40% and 29%, respectively, while their combination resulted in a 70% inhibition.[4][5][6][7][8] In vivo studies in mouse models of ADPKD have corroborated these findings, showing that the combination therapy leads to greater reductions in kidney volume and improved kidney function markers compared to monotherapy.[4][5][6][7][8]
Quantitative Data: In Vitro and In Vivo Efficacy of this compound in Combination Therapy for ADPKD
| Model | Treatment (Concentration/Dose) | Endpoint | Result |
| Human ADPKD Kidney Cells | This compound (10 µM) | Forskolin-induced cyst growth inhibition | 40% |
| Human ADPKD Kidney Cells | Tolvaptan (10 µM) | Forskolin-induced cyst growth inhibition | 29% |
| Human ADPKD Kidney Cells | This compound (10 µM) + Tolvaptan (10 µM) | Forskolin-induced cyst growth inhibition | 70%[4][5][6][7][8] |
| Metanephric Organ Cultures | This compound (10 µM) | Cyst area reduction | 67%[5][6] |
| Pkd1RC/RC Mouse Model | This compound + Tolvaptan | Reduction in all measured parameters (projected cyst volume, total kidney volume, BUN, kidney cAMP) | Significant improvement over monotherapy[4][5][6][7] |
Experimental Protocols:
3D Cyst Culture Assay (Human ADPKD Cells):
-
Cell Culture: Primary epithelial cells from human ADPKD kidneys are cultured in a 3D matrix (e.g., Matrigel) to form cysts.
-
Compound Treatment: Cysts are pre-incubated with this compound, tolvaptan, or their combination for a specified period.
-
Cyst Growth Induction: Cyst growth is stimulated with a cAMP-elevating agent like forskolin.
-
Analysis: Cyst size and number are quantified using microscopy and image analysis software. The percentage of cyst growth inhibition is calculated relative to vehicle-treated controls.
Metanephric Organ Culture (MOC) Assay:
-
Organ Culture: Embryonic kidneys are dissected from mice and cultured at an air-liquid interface.
-
Compound Treatment: The organ cultures are treated with this compound.
-
Cyst Induction: Cyst formation is induced by adding a cAMP analog (e.g., 8-bromo-cAMP) to the culture medium.
-
Analysis: The cyst area and number of cysts per organ are measured after a defined culture period (e.g., 6 days).
In Vivo ADPKD Mouse Models (e.g., Pkd1RC/RC):
-
Animal Model: A genetically engineered mouse model that develops polycystic kidney disease (e.g., Pkd1RC/RC) is used.
-
Treatment Regimen: Mice are administered vehicle, this compound, tolvaptan, or the combination of this compound and tolvaptan daily for a specified duration.
-
Efficacy Assessment: At the end of the treatment period, various parameters are measured, including:
-
Total kidney volume (normalized to tibia length).
-
Projected cyst volume (histological analysis).
-
Blood Urea Nitrogen (BUN) as a marker of kidney function.
-
Kidney cAMP levels.
-
Signaling Pathway and Experimental Workflow:
Conclusion
The available preclinical and clinical data suggest that this compound holds significant promise in combination therapies for both Cystic Fibrosis and Autosomal Dominant Polycystic Kidney Disease. In CF, its synergistic or additive effects with other CFTR modulators could lead to more effective rescue of the F508del-CFTR protein. In ADPKD, its complementary mechanism of action to the current standard of care, tolvaptan, offers a potentially more potent strategy to inhibit cyst growth. Further research and clinical trials are warranted to fully elucidate the therapeutic potential of this compound in these debilitating diseases.
References
- 1. Discovery of this compound, a Potent Type 2 Corrector of CFTR for the Treatment of Cystic Fibrosis in Combination with a Potentiator and a Type 1 Co-corrector - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 3. This compound in lumacaftor/ivacaftor-treated CF subjects homozygous for the F508del mutation: A randomized phase 2A trial (PELICAN) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Identification of GLPG/ABBV-2737, a Novel Class of Corrector, Which Exerts Functional Synergy With Other CFTR Modulators [frontiersin.org]
- 5. Lumacaftor alone and combined with ivacaftor: preclinical and clinical trial experience of F508del CFTR correction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a CFTR Inhibitor, Prevents Cyst Growth in Preclinical Models of Autosomal Dominant Polycystic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a CFTR Inhibitor, Prevents Cyst Growth in Preclinical Models of Autosomal Dominant Polycystic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Prudent Disposal Practices for the Investigational Compound GLPG2737
Immediate Safety and Logistical Information for Laboratory Personnel
Researchers and laboratory professionals handling the investigational compound GLPG2737 must adhere to stringent safety and disposal protocols to ensure a safe laboratory environment and compliance with regulatory standards. While a specific, publicly available Safety Data Sheet (SDS) with detailed disposal instructions for this compound was not identified in the initial search, established principles of chemical waste management provide a necessary framework for its handling. The primary course of action is to consult the manufacturer's SDS and institutional environmental health and safety (EHS) guidelines.
General Disposal Procedures for Research Compounds
The following step-by-step guidance outlines a general operational plan for the disposal of research compounds such as this compound. This information is intended to supplement, not replace, the specific instructions provided by the compound's supplier and your institution's EHS department.
-
Consult the Safety Data Sheet (SDS): The SDS is the most critical document for safety and handling information. It will contain a dedicated section on disposal considerations, providing guidance on appropriate disposal methods and any specific regulatory requirements. If you do not have an SDS for this compound, request one from the supplier immediately.
-
Characterize the Waste: Determine the nature of the waste containing this compound. This includes:
-
Unused or expired pure compound.
-
Contaminated materials (e.g., personal protective equipment (PPE), pipette tips, vials).
-
Solutions containing this compound.
-
Mixtures with other chemicals.
-
-
Segregate the Waste: Proper waste segregation is crucial to prevent dangerous chemical reactions and to ensure correct disposal.
-
Do not mix this compound waste with other incompatible waste streams.
-
Use designated, properly labeled waste containers. The label should clearly identify the contents, including the name "this compound" and any other components of the waste.
-
-
Select Appropriate Waste Containers: Use containers that are chemically resistant to the waste and can be securely sealed.
-
Follow Institutional Protocols: Your institution's EHS department will have specific procedures for the collection, storage, and disposal of chemical waste. Familiarize yourself with these protocols and follow them diligently. This may involve logging the waste in a manifest and storing it in a designated satellite accumulation area.
-
Arrange for Professional Disposal: Chemical waste must be disposed of through a licensed hazardous waste disposal company. Your institution's EHS department will manage this process.
Logical Workflow for Laboratory Chemical Disposal
The following diagram illustrates a standard decision-making workflow for the disposal of a laboratory chemical.
Disclaimer: The information provided above is based on general laboratory safety principles. The absence of a specific SDS for this compound in the public domain necessitates a cautious approach. Always prioritize the guidance from the chemical supplier and your institution's established safety protocols.
Safeguarding Your Research: A Comprehensive Guide to Handling GLPG2737
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of GLPG2737, an investigational compound. By adhering to these procedural, step-by-step guidelines, you can minimize exposure risks and ensure operational integrity. This document aims to be your preferred source for laboratory safety and chemical handling, fostering a culture of safety that extends beyond the product itself.
Essential Personal Protective Equipment (PPE)
When handling any investigational compound like this compound, for which a comprehensive safety profile may not be publicly available, it is crucial to adopt a conservative approach to personal protection. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Required Personal Protective Equipment |
| Low-Exposure Potential | |
| Weighing and preparing solutions in a ventilated enclosure | - Nitrile gloves (double-gloving recommended) - Laboratory coat - Safety glasses with side shields |
| Transporting closed containers | - Laboratory coat - Safety glasses |
| High-Exposure Potential | |
| Handling open powders outside of a ventilated enclosure | - Two pairs of chemotherapy-rated nitrile gloves - Disposable, solid-front laboratory gown with tight-fitting cuffs - Chemical splash goggles or a full-face shield - NIOSH-approved respirator (e.g., N95) |
| Cleaning spills | - Two pairs of chemotherapy-rated nitrile gloves - Disposable, solid-front laboratory gown with tight-fitting cuffs - Chemical splash goggles or a full-face shield - NIOSH-approved respirator (e.g., N95) |
| Administering the compound in preclinical studies | - Two pairs of chemotherapy-rated nitrile gloves - Disposable, solid-front laboratory gown with tight-fitting cuffs - Chemical splash goggles or a full-face shield |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is critical to minimize the risk of exposure and contamination. Follow these detailed steps for safe handling from receipt to disposal.
1. Preparation and Engineering Controls:
-
Before handling, ensure that a currently certified chemical fume hood or other appropriate ventilated enclosure is available and functioning correctly.
-
Designate a specific area for handling this compound to prevent cross-contamination.
-
Ensure that an emergency eyewash station and safety shower are readily accessible.
-
Prepare all necessary materials, including PPE, weighing papers, spatulas, and waste containers, before bringing the compound into the work area.
2. Donning Personal Protective Equipment (PPE):
-
A meticulous gowning and gloving process is the first line of defense. The following diagram illustrates the correct sequence for donning PPE.
3. Compound Handling:
-
All manipulations of powdered this compound should be performed within a chemical fume hood or a powder containment hood to minimize inhalation exposure.
-
Use disposable equipment (e.g., weighing papers, spatulas) whenever possible to reduce the need for cleaning and decontamination.
-
When preparing solutions, add the solvent to the powder slowly to avoid aerosolization.
-
Clearly label all containers with the compound name, concentration, date, and appropriate hazard warnings.
4. Doffing Personal Protective Equipment (PPE):
-
The removal of PPE is a critical step to prevent contamination of the user and the laboratory environment. The most contaminated items should be removed first.
-
Gloves: Remove the outer pair of gloves first, turning them inside out.
-
Gown: Untie the gown and peel it away from the body, turning it inside out as it is removed.
-
Goggles/Face Shield: Remove from the back of the head.
-
Respirator/Mask: Remove from the back of the head.
-
Inner Gloves: Remove the inner pair of gloves last, turning them inside out.
-
Hand Hygiene: Immediately wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan: Managing Contaminated Waste
Proper disposal of this compound and all contaminated materials is essential to protect personnel and the environment.
-
Waste Segregation: All disposable items that have come into contact with this compound, including gloves, gowns, weighing papers, and pipette tips, must be considered hazardous waste.
-
Waste Containers: Use dedicated, clearly labeled, and sealed containers for all this compound waste. These containers should be puncture-resistant for sharps.
-
Disposal Pathway: Follow your institution's and local regulations for the disposal of chemical and investigational drug waste. Do not dispose of this material in the regular trash or down the drain.
-
Decontamination: All non-disposable equipment and work surfaces should be decontaminated using a validated procedure. If a specific deactivating agent is not known, a thorough cleaning with a suitable solvent followed by a detergent and water wash is a general practice. Ensure the cleaning materials are also disposed of as hazardous waste.
By implementing these comprehensive safety and handling procedures, you contribute to a secure research environment, ensuring the well-being of yourself and your colleagues while maintaining the integrity of your valuable research.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
